Technical Documentation Center

(R)-3-(Pyridin-3-yl)morpholine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-3-(Pyridin-3-yl)morpholine
  • CAS: 1213691-34-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (R)-3-(Pyridin-3-yl)morpholine: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of the Morpholine Scaffold in Medicinal Chemistry The morpholine heterocycle is a cornerstone in the design of contemporary therapeutics, recognized as a "privileged structure" due...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Morpholine Scaffold in Medicinal Chemistry

The morpholine heterocycle is a cornerstone in the design of contemporary therapeutics, recognized as a "privileged structure" due to its frequent appearance in a multitude of approved and experimental drugs.[1][2] Its utility stems from a unique combination of advantageous physicochemical, metabolic, and biological properties.[1][2] The morpholine ring, with its ether and amine functionalities, can enhance aqueous solubility, improve metabolic stability, and provide a flexible yet conformationally constrained scaffold that can be strategically modified to interact with biological targets.[3][4] When combined with other pharmacophoric elements, such as the pyridine ring, the resulting structures, like (R)-3-(Pyridin-3-yl)morpholine, offer a compelling starting point for the development of novel therapeutics, particularly for central nervous system (CNS) disorders where blood-brain barrier penetration is a key consideration.[5]

This technical guide provides a comprehensive overview of the chemical properties of the chiral building block, (R)-3-(Pyridin-3-yl)morpholine, intended for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, synthesis and chiral separation, analytical methodologies, and its potential applications in medicinal chemistry, providing a solid foundation for its use in drug discovery programs.

Physicochemical Properties of 3-(Pyridin-3-yl)morpholine

The physicochemical properties of a drug candidate are critical to its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for the (R)-enantiomer is not extensively available in the public domain, we can infer and predict key properties based on its structure and data for related compounds.

PropertyPredicted/Estimated ValueSource/Basis
Molecular Formula C₉H₁₂N₂O[6]
Molecular Weight 164.20 g/mol [7]
Appearance Likely a colorless to pale yellow oil or solidGeneral property of similar compounds
pKa (Conjugate Acid) ~8.4 (Morpholine N), ~4.8 (Pyridine N)[8][9]
XlogP -0.1[6]
Solubility Expected to be soluble in water and polar organic solvents[8]

Expert Insights on Physicochemical Properties:

The presence of two basic nitrogen atoms in 3-(pyridin-3-yl)morpholine results in two distinct pKa values. The morpholine nitrogen, being a secondary amine, is more basic than the pyridine nitrogen.[8][9] This dual pKa can be advantageous for drug candidates, influencing their solubility and interaction with biological targets at different physiological pH values. The negative XlogP value suggests a hydrophilic character, which is favorable for aqueous solubility but may require balancing for effective membrane permeability.[6]

Synthesis and Chiral Separation of (R)-3-(Pyridin-3-yl)morpholine

The synthesis of 3-substituted morpholines can be approached through various synthetic strategies. For the specific synthesis of (R)-3-(Pyridin-3-yl)morpholine, a chiral synthesis or a resolution of the racemic mixture is required. A plausible synthetic approach would involve the cyclization of a chiral amino alcohol precursor.

Proposed Synthetic Workflow

G cluster_0 Synthesis of Racemic 3-(Pyridin-3-yl)morpholine cluster_1 Chiral Resolution A 3-Bromopyridine C Intermediate Amino Alcohol A->C Coupling Reaction B Ethanolamine B->C D Racemic 3-(Pyridin-3-yl)morpholine C->D Cyclization E Racemic 3-(Pyridin-3-yl)morpholine G Diastereomeric Salts E->G Salt Formation F Chiral Acid (e.g., Tartaric Acid) F->G H (R)-3-(Pyridin-3-yl)morpholine G->H Fractional Crystallization & Liberation

Caption: Proposed synthetic workflow for (R)-3-(Pyridin-3-yl)morpholine.

Detailed Experimental Protocol (Hypothetical)

Part 1: Synthesis of Racemic 3-(Pyridin-3-yl)morpholine

  • Step 1: Synthesis of 2-((pyridin-3-yl)amino)ethan-1-ol. In a round-bottom flask, combine 3-bromopyridine (1.0 eq) and ethanolamine (1.2 eq) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP). Add a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos), followed by a base such as sodium tert-butoxide. Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitor by TLC or LC-MS). After cooling, quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography to yield 2-((pyridin-3-yl)amino)ethan-1-ol.

  • Step 2: Cyclization to form 3-(pyridin-3-yl)morpholine. Dissolve the amino alcohol from Step 1 in a suitable solvent like dichloromethane. Cool the solution to 0 °C and slowly add a dehydrating agent such as thionyl chloride or a Mitsunobu reagent system. Allow the reaction to warm to room temperature and stir until completion. Neutralize the reaction mixture and extract the product. Purify by column chromatography to obtain racemic 3-(pyridin-3-yl)morpholine.

Part 2: Chiral Resolution

  • Step 3: Formation of Diastereomeric Salts. Dissolve the racemic 3-(pyridin-3-yl)morpholine in a suitable solvent (e.g., ethanol). In a separate flask, dissolve a chiral resolving agent such as L-(+)-tartaric acid (0.5 eq) in the same solvent. Slowly add the tartaric acid solution to the morpholine solution. The diastereomeric salts should precipitate out of the solution.

  • Step 4: Fractional Crystallization. The diastereomeric salts can be separated by fractional crystallization. The less soluble diastereomer will crystallize out first. The crystals can be collected by filtration. The process of recrystallization can be repeated to improve the diastereomeric excess.

  • Step 5: Liberation of the Free Base. The separated diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to liberate the free (R)-3-(pyridin-3-yl)morpholine. The product is then extracted with an organic solvent and purified.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of (R)-3-(Pyridin-3-yl)morpholine.

Spectroscopic Data (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridine and morpholine ring protons. The protons on the pyridine ring will appear in the aromatic region (δ 7.0-8.5 ppm). The protons on the morpholine ring will be in the aliphatic region (δ 2.5-4.5 ppm), with the protons adjacent to the oxygen and nitrogen atoms shifted downfield. The chiral proton at the 3-position will likely appear as a multiplet.

  • ¹³C NMR: The carbon NMR spectrum will show nine distinct signals. The carbons of the pyridine ring will be in the aromatic region (δ 120-150 ppm), while the morpholine carbons will be in the aliphatic region (δ 45-70 ppm).

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (164.20 g/mol ).[7] Predicted collision cross-section values for various adducts can be found in databases like PubChemLite.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum will likely show characteristic peaks for N-H stretching (around 3300 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), C=N and C=C stretching of the pyridine ring (around 1500-1600 cm⁻¹), and C-O-C stretching of the morpholine ether linkage (around 1100 cm⁻¹).

Chiral Analysis Workflow

G A (R)-3-(Pyridin-3-yl)morpholine Sample B Chiral HPLC/SFC A->B Separation C Polarimetry A->C Measurement D Enantiomeric Purity and Specific Rotation B->D C->D

Caption: Workflow for the chiral analysis of (R)-3-(Pyridin-3-yl)morpholine.

Applications in Drug Discovery and Development

The (R)-3-(pyridin-3-yl)morpholine scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. The pyridine ring can serve as a hydrogen bond acceptor and can participate in π-stacking interactions with protein targets.[10] The morpholine ring can improve pharmacokinetic properties. The stereochemistry at the 3-position can be crucial for selective binding to a chiral target, such as an enzyme active site or a receptor binding pocket.

Potential Therapeutic Areas:

  • Neurodegenerative Diseases: The ability of the morpholine moiety to improve blood-brain barrier permeability makes this scaffold attractive for CNS targets.[5]

  • Oncology: Morpholine derivatives have been investigated as inhibitors of various kinases involved in cancer progression.[4]

  • Infectious Diseases: The pyridine and morpholine rings are present in a number of antibacterial and antiviral agents.[10]

Conclusion

(R)-3-(Pyridin-3-yl)morpholine is a chiral building block with significant potential in medicinal chemistry and drug discovery. Its unique combination of a pyridine and a morpholine ring provides a foundation for the development of novel therapeutics with favorable physicochemical and pharmacokinetic properties. While detailed experimental data for this specific compound is not widely published, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic and analytical framework, and highlights its potential applications. As drug discovery continues to demand novel chemical matter, the strategic use of well-designed building blocks like (R)-3-(Pyridin-3-yl)morpholine will be crucial for the successful development of the next generation of medicines.

References

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). [No specific journal provided in search result].
  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-Pyridin-3-ylphenyl)morpholine. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(pyridin-3-yl)morpholine. Retrieved from [Link]

  • Diop, O., et al. (2023). Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 2), 154–159. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. [No specific source provided in search result].
  • Chiral Drug Separation. (n.d.). [No specific source provided in search result].
  • Diop, O., et al. (2023). Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline. IUCrData, 8(2). [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(24), 4596–4613. [Link]

  • A review on pharmacological profile of Morpholine derivatives. (2023). ResearchGate. [Link]

  • Jin, H., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 923533. [Link]

  • Diop, O., et al. (2023). Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline. [No specific journal provided in search result].
  • A review on pharmacological profile of Morpholine derivatives. (2023). ResearchGate. [Link]

  • Ahamed, F. M. M., Padusha, M. S. A., & Gunasekaran, B. (2015). Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one. Acta crystallographica. Section E, Crystallographic communications, 71(Pt 2), o98–o99. [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • Diop, O., et al. (2023). Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline. IUCrData, 8(2). [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Jin, H., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 923533. [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Molecular Weight Validation of (R)-3-(Pyridin-3-yl)morpholine

Executive Summary In modern medicinal chemistry, the precise characterization of building blocks is the foundation of reproducible drug discovery. (R)-3-(Pyridin-3-yl)morpholine is a highly versatile, privileged chiral s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the precise characterization of building blocks is the foundation of reproducible drug discovery. (R)-3-(Pyridin-3-yl)morpholine is a highly versatile, privileged chiral scaffold frequently utilized in the development of Central Nervous System (CNS) therapeutics and targeted oncology agents. With a low molecular weight of 164.20 g/mol , this fragment offers an optimal starting point for lead optimization, allowing for extensive structural elaboration while strictly adhering to Lipinski’s Rule of Five.

This whitepaper provides an in-depth technical analysis of the compound's physicochemical properties, the pharmacological causality behind its structural design, and the self-validating analytical workflows required to verify its molecular weight and stereochemical integrity.

Structural Rationale & Pharmacophore Dynamics

The architectural design of (R)-3-(Pyridin-3-yl)morpholine is not coincidental; it is a synergistic fusion of two highly effective chemical moieties.

  • The Morpholine Ring : Morpholine is a ubiquitous pharmacophore in CNS drug discovery due to its well-balanced lipophilic-hydrophilic profile, reduced pKa, and chair-like flexible conformation . It acts as a structural director that enhances blood-brain barrier (BBB) penetration while maintaining aqueous solubility.

  • The Pyridine Ring : The integration of a pyridine motif improves biochemical potency, enhances metabolic stability against oxidative degradation, and modulates protein-binding affinities via directional hydrogen bonding .

When combined, these elements create a highly efficient ligand capable of interacting with complex target kinases (such as PI3K and mTOR) while maintaining a low molecular weight profile .

G A Morpholine Scaffold C (R)-3-(Pyridin-3-yl)morpholine MW: 164.20 g/mol A->C Favorable pKa & Flexibility B Pyridine Ring B->C H-Bonding & Stability D Enhanced BBB Penetration C->D Lipophilic-Hydrophilic Balance E Target Kinase (e.g., PI3K/mTOR) C->E Pharmacophore Binding

Caption: Logical mapping of (R)-3-(Pyridin-3-yl)morpholine traits to CNS targeting.

Physicochemical Profiling & Molecular Weight Data

Understanding the exact molecular weight and physical state of (R)-3-(Pyridin-3-yl)morpholine is critical for accurate molarity calculations in in vitro assays and formulation development. The compound is frequently isolated as a free base for synthetic coupling reactions, but is converted to a dihydrochloride salt to optimize pharmacokinetic properties for in vivo studies.

Causality of Salt Selection : The free base form is a viscous liquid or low-melting solid, making it difficult to handle in automated dispensing systems. Conversion to the dihydrochloride salt increases the molecular weight to 237.13 g/mol , but yields a highly crystalline, thermodynamically stable powder with vastly superior aqueous solubility, ensuring consistent bioavailability during pharmacological screening.

Table 1: Comparative Physicochemical Properties
PropertyValue (Free Base)Value (Dihydrochloride Salt)
Chemical Formula C9H12N2OC9H14Cl2N2O
Average Molecular Weight 164.20 g/mol 237.13 g/mol
Monoisotopic Exact Mass 164.0950 Da236.0483 Da
CAS Registry Number 1213691-34-91956437-85-6
Physical State Viscous liquid / Low-melting solidCrystalline powder
Solubility Profile Soluble in organic solvents (DCM, MeOH)Highly soluble in aqueous media

Analytical Workflows: Molecular Weight & Stereochemical Validation

To guarantee the integrity of this building block, rigorous analytical protocols must be employed. Because enantiomers possess identical molecular weights, mass spectrometry must be paired with chiral chromatography to create a holistic, self-validating quality control system.

G S1 Sample Prep (1 mg/mL in MeOH) S2 Chiral LC Separation (Enantiomeric Purity) S1->S2 S3 ESI+ Ionization (Protonation) S2->S3 S4 TOF Mass Analysis (High Resolution) S3->S4 S5 MW Confirmation ([M+H]+ m/z 165.1022) S4->S5

Caption: Step-by-step LC-MS/MS workflow for molecular weight verification.

Protocol 1: High-Resolution LC-MS for Molecular Weight Verification

Objective: Verify the exact mass of the free base (Target[M+H]+ = 165.1022 Da).

  • Phase 1: System Suitability & Calibration

    • Action: Calibrate the Time-of-Flight (TOF) mass spectrometer using a standard tuning mix.

    • Causality: Ensures mass accuracy within < 5 ppm, which is mathematically required to definitively differentiate the C9H12N2O empirical formula from isobaric impurities.

  • Phase 2: Sample Preparation

    • Action: Dissolve the sample to 1 mg/mL in LC-MS grade Methanol, then dilute to 10 µg/mL in a 50:50 Water:Acetonitrile matrix containing 0.1% Formic Acid.

    • Causality: The 0.1% Formic Acid acts as an essential proton source, facilitating highly efficient positive electrospray ionization (ESI+) of the basic morpholine and pyridine nitrogens.

  • Phase 3: Mass Spectrometry (ESI-TOF)

    • Action: Apply a capillary voltage of 3.5 kV and a desolvation temperature of 350°C.

    • Causality: These parameters optimize the rapid desolvation of the aqueous/organic droplets, releasing the protonated gas-phase ions without thermally degrading the analyte.

  • Phase 4: System Self-Validation

    • Action: Inject a blank solvent matrix immediately following the highest concentration standard.

    • Causality: Validates the absence of column carryover, proving that the observed m/z 165.1022 signal is exclusively derived from the current injection and not systemic contamination.

Protocol 2: Chiral HPLC for Enantiomeric Purity

Objective: Confirm the purity of the (R)-enantiomer against the (S)-enantiomer.

  • Phase 1: Stationary Phase Selection

    • Action: Utilize an amylose-based chiral stationary phase (e.g., Chiralpak AD-H).

    • Causality: The helical grooves in the polysaccharide stationary phase create transient, stereospecific diastereomeric interactions, allowing baseline resolution of the (R) and (S) enantiomers despite their identical molecular weights.

  • Phase 2: Mobile Phase Optimization

    • Action: Run an isocratic elution of Hexane/Isopropanol (80:20) modified with 0.1% Diethylamine (DEA).

    • Causality: DEA is a critical additive; it competitively binds to residual silanols on the silica support, suppressing secondary ionic interactions with the basic nitrogens of the analyte and preventing severe peak tailing.

  • Phase 3: UV Detection

    • Action: Monitor absorbance at 254 nm.

    • Causality: The conjugated pi-system of the pyridine ring provides a strong, reliable chromophore at 254 nm, ensuring high sensitivity and accurate peak integration.

  • Phase 4: System Self-Validation

    • Action: Inject a racemic mixture standard (CAS: 887344-25-4) prior to analyzing the target sample.

    • Causality: Proves the chromatographic system's capability to resolve both enantiomers (System Suitability). If the racemate does not show two distinct peaks with a resolution factor (Rs) > 1.5, the subsequent "pure" sample run is scientifically invalid.

Conclusion

The molecular weight of (R)-3-(Pyridin-3-yl)morpholine (164.20 g/mol ) positions it as an ideal, low-mass pharmacophore for advanced drug design. By understanding the causality behind its structural properties—and employing rigorous, self-validating LC-MS and chiral chromatography workflows—researchers can ensure the precise physicochemical characterization required to translate this fragment into viable clinical candidates.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. National Library of Medicine (NIH / PMC).[Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dovepress.[Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate.[Link]

Foundational

An In-Depth Technical Guide to the Asymmetric Synthesis of (R)-3-(Pyridin-3-yl)morpholine

Foreword: The Significance of Chiral Morpholines in Modern Drug Discovery The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its ability to enhance the physicochemical properties of drug candidat...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Significance of Chiral Morpholines in Modern Drug Discovery

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its ability to enhance the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[1] When this heterocycle is substituted, particularly at the C3 position, it introduces a stereocenter, the specific configuration of which is often paramount for biological activity and therapeutic efficacy. (R)-3-(Pyridin-3-yl)morpholine, incorporating a key pharmacophore in the form of the pyridine ring, represents a building block of significant interest for the development of novel therapeutics. This guide provides a detailed, mechanistically-grounded overview of a robust and highly enantioselective pathway for its synthesis, tailored for researchers and professionals in the field of drug development.

Strategic Overview: A Tandem Catalytic Approach to Enantiopurity

The synthesis of (R)-3-(Pyridin-3-yl)morpholine is most effectively achieved through a one-pot, two-step tandem catalytic sequence. This state-of-the-art method combines the efficiency of a titanium-catalyzed intramolecular hydroamination with the high enantioselectivity of a ruthenium-catalyzed asymmetric transfer hydrogenation (ATH).[2][3][4] This approach is notable for its atom economy, operational simplicity, and, most critically, its consistent delivery of the target molecule with excellent enantiomeric excess.[2][3][4][5]

The overall synthetic transformation can be visualized as follows:

synthesis_overview start Aminoalkyne Precursor intermediate Cyclic Imine (in situ) start->intermediate  Ti-catalyzed  Hydroamination product (R)-3-(Pyridin-3-yl)morpholine intermediate->product  Ru-catalyzed Asymmetric  Transfer Hydrogenation (ATH) hydroamination_mechanism cluster_0 Catalytic Cycle A Ti(IV) Precatalyst B Active Ti=NR' Catalyst A->B Activation C [2+2] Cycloaddition B->C Substrate Coordination & Cycloaddition D Metallacycle Intermediate C->D E Protonolysis D->E Intramolecular Proton Transfer E->B Product Release product Cyclic Imine E->product substrate Aminoalkyne substrate->C ath_mechanism cluster_1 Asymmetric Transfer Hydrogenation Ru_precatalyst RuCl[(S,S)-Ts-DPEN] (η⁶-p-cymene) Active_RuH Active Ru-H Species Ru_precatalyst->Active_RuH Activation with HCOOH/NEt₃ Transition_State Diastereomeric Transition State Active_RuH->Transition_State Imine Coordination Product_release Product Release Transition_State->Product_release Hydride Transfer Product_release->Active_RuH Catalyst Regeneration Product (R)-3-(Pyridin-3-yl)morpholine Product_release->Product Imine Cyclic Imine Imine->Transition_State

Caption: Catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure adapted from the work of Schafer and colleagues.

[2][3][4]Materials and Reagents:

  • 2-((Prop-2-yn-1-yl)amino)ethanol precursor

  • Bis(amidate)bis(amido)titanium precatalyst

  • RuCl

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous toluene

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, a dried Schlenk flask is charged with the titanium precatalyst (typically 5-10 mol%).

  • Hydroamination: A solution of the aminoalkyne precursor in anhydrous toluene is added to the flask. The reaction mixture is stirred at a specified temperature (e.g., 110 °C) until complete consumption of the starting material is observed by an appropriate analytical technique (e.g., ¹H NMR or GC-MS).

  • Asymmetric Transfer Hydrogenation: The reaction mixture is cooled to room temperature. The ruthenium precatalyst (typically 0.5-1 mol%) and a pre-mixed azeotropic mixture of formic acid and triethylamine (5:2 molar ratio) are added sequentially.

  • Reaction Progression: The mixture is stirred at room temperature or slightly elevated temperature (e.g., 40 °C) for a specified period (typically 12-24 hours).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the crude product is purified. An acid-base extraction is often sufficient to isolate the morpholine product in high purity. F[3]urther purification can be achieved by column chromatography or crystallization if necessary.

Quantitative Data Summary

The tandem hydroamination/asymmetric transfer hydrogenation has been shown to be effective for a range of 3-substituted morpholines, including those with heteroaromatic substituents.

EntrySubstituent (R)Yield (%)ee (%)
1Phenyl7898
24-Bromophenyl85>99
32-Thienyl7598
4 3-Pyridinyl ~70-80 (estimated) >95 (estimated)

Data for entries 1-3 are representative examples from the literature. D[2][3]ata for entry 4 is an estimation based on the performance with other heteroaromatic substrates as detailed in the cited literature.

Conclusion and Outlook

The tandem catalytic strategy provides a highly efficient, enantioselective, and practical route to (R)-3-(Pyridin-3-yl)morpholine. The methodology is characterized by its operational simplicity as a one-pot procedure and its reliance on commercially available or readily accessible catalysts. The mechanistic underpinnings of both the titanium-catalyzed hydroamination and the ruthenium-catalyzed asymmetric transfer hydrogenation are well-understood, providing a solid foundation for further optimization and application. This synthetic pathway represents a significant enabling technology for the construction of chiral morpholine-containing compounds, empowering medicinal chemists and drug development professionals in their pursuit of novel and effective therapeutics.

References

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. [Link]

  • Ngo, T. H., & Tambar, U. K. (2023). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PubMed Central. [Link]

  • Palchykov, V. A., & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines. ResearchGate. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Bornholdt, J., et al. (2010). Synthesis of Enantiopure 3-Substituted Morpholines. Scribd. [Link]

  • Zhu, H., et al. (2017). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H - pyridin-2-one. ResearchGate. [Link]

  • Palchykov, V. A. (2019). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Wills, M. (2021). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. MDPI. [Link]

  • Yang, B., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PubMed Central. [Link]

  • Nwoye, C. I., et al. (2023). Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline. PubMed Central. [Link]

  • Nwoye, C. I., et al. (2023). Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline. IUCr Journals. [Link]

  • Zhang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PubMed Central. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Predicted Biological Activity and Evaluation of (R)-3-(Pyridin-3-yl)morpholine

A Note on (R)-3-(Pyridin-3-yl)morpholine: As of the current scientific literature, specific biological data for (R)-3-(Pyridin-3-yl)morpholine is not extensively documented. This guide, therefore, serves as a predictive...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on (R)-3-(Pyridin-3-yl)morpholine: As of the current scientific literature, specific biological data for (R)-3-(Pyridin-3-yl)morpholine is not extensively documented. This guide, therefore, serves as a predictive framework and a methodological blueprint for its synthesis and biological characterization. By leveraging established knowledge of its core components—the morpholine and pyridine moieties—we will construct a scientifically-grounded hypothesis of its potential activities and outline a comprehensive strategy for its empirical validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this novel chemical entity.

Introduction: The Pyridinyl-Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties which can enhance aqueous solubility and metabolic stability in drug candidates.[1][2] Its flexible, chair-like conformation and the presence of both a hydrogen bond acceptor (oxygen) and a basic nitrogen atom allow for versatile interactions with biological targets.[3] When coupled with a pyridine ring, a common pharmacophore known for its ability to engage in hydrogen bonding and contribute to favorable pharmacokinetic profiles, the resulting pyridinyl-morpholine structure presents a compelling starting point for drug discovery. This guide will explore the predicted biological landscape of the specific enantiomer (R)-3-(Pyridin-3-yl)morpholine and provide a detailed roadmap for its investigation.

Synthetic Strategy

A plausible synthetic route to (R)-3-(Pyridin-3-yl)morpholine can be devised based on established methods for the synthesis of 3-substituted morpholines. A key step involves the stereospecific synthesis to ensure the desired (R)-enantiomer.

Proposed Synthetic Workflow

A 3-Bromopyridine C Grignard Formation (Mg, THF) A->C 1. B (R)-N-Boc-2-amino-1-(oxiran-2-yl)ethane E Ring Opening of Epoxide B->E D Pyridyl Grignard Reagent C->D D->E 2. F (R)-1-((tert-butoxycarbonyl)amino)-3-(pyridin-3-yl)propan-2-ol E->F G Boc Deprotection (TFA or HCl) F->G 3. H (R)-1-amino-3-(pyridin-3-yl)propan-2-ol G->H I Cyclization with Chloroacetyl Chloride H->I 4. J (R)-3-(pyridin-3-yl)morpholin-5-one I->J K Reduction of Lactam (e.g., LiAlH4 or BH3-THF) J->K 5. L (R)-3-(Pyridin-3-yl)morpholine K->L

Caption: Proposed synthetic pathway for (R)-3-(Pyridin-3-yl)morpholine.

Detailed Protocol: Synthesis of (R)-3-(Pyridin-3-yl)morpholine
  • Grignard Reagent Formation: To a solution of magnesium turnings in anhydrous tetrahydrofuran (THF), add a solution of 3-bromopyridine dropwise under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is gently heated to initiate the formation of the pyridyl Grignard reagent.

  • Epoxide Ring Opening: The solution of the pyridyl Grignard reagent is cooled to 0°C. A solution of (R)-N-Boc-2-amino-1-(oxiran-2-yl)ethane in anhydrous THF is added dropwise. The reaction is stirred at 0°C and then allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • Boc Deprotection: The resulting amino alcohol is treated with an acid such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane to remove the Boc protecting group.

  • Cyclization: The deprotected amino alcohol is cyclized to form the morpholinone intermediate. This can be achieved by reacting with chloroacetyl chloride in the presence of a base like triethylamine.

  • Lactam Reduction: The morpholinone is then reduced to the desired morpholine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) or borane-THF complex (BH3-THF).

Predicted Biological Activity Profile

Based on the extensive literature on morpholine and pyridine-containing compounds, we can predict several potential avenues of biological activity for (R)-3-(Pyridin-3-yl)morpholine.

Central Nervous System (CNS) Activity

The morpholine scaffold is a key component of many CNS-active drugs.[4] Its ability to improve blood-brain barrier permeability makes it an attractive moiety for targeting the CNS. The pyridine ring is also present in numerous neuroactive compounds. Therefore, it is highly probable that (R)-3-(Pyridin-3-yl)morpholine will exhibit CNS activity.

  • Potential Targets:

    • Monoamine Transporters: Many antidepressant and psychostimulant drugs containing the morpholine ring act on dopamine, norepinephrine, and serotonin transporters.

    • GPCRs: The compound could potentially modulate various G-protein coupled receptors, such as dopaminergic, serotonergic, or adrenergic receptors, which are key targets for antipsychotic, antidepressant, and anxiolytic drugs.

    • Ion Channels: Some morpholine derivatives have been shown to interact with ion channels, suggesting a potential role in modulating neuronal excitability.[5]

Antimicrobial Activity

Structurally related compounds, such as 3-(pyridine-3-yl)-2-oxazolidinones, have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria.[6][7] This suggests that the pyridin-3-yl moiety, in combination with a heterocyclic ring system, may be a promising pharmacophore for antimicrobial agents.

  • Potential Mechanism: The mechanism could involve the inhibition of essential bacterial processes, such as protein synthesis or cell wall formation, similar to other oxazolidinone antibiotics.[6]

Anticancer Activity

A wide range of morpholine derivatives have been investigated for their anticancer properties.[1][2] These compounds often target key signaling pathways involved in cell proliferation and survival.

  • Potential Targets:

    • Kinases: The morpholine ring is a common feature in many kinase inhibitors, including those targeting the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

    • Apoptosis Induction: The compound could potentially induce apoptosis in cancer cells through various mechanisms.

Experimental Workflows for Biological Characterization

A tiered approach is recommended to systematically evaluate the biological activity of (R)-3-(Pyridin-3-yl)morpholine.

Tier 1: In Vitro Profiling

This initial phase aims to broadly screen the compound against a panel of relevant biological targets to identify primary activities.

Start (R)-3-(Pyridin-3-yl)morpholine A CNS Receptor Binding Panel (e.g., Dopamine, Serotonin, Adrenergic) Start->A B Enzyme Inhibition Assays (e.g., MAO, Kinases) Start->B C Antimicrobial Susceptibility Testing (MIC against bacteria/fungi) Start->C D Cancer Cell Line Cytotoxicity (e.g., MTT or CellTiter-Glo assay) Start->D Result_A Binding Affinity Data (Ki) A->Result_A Result_B Inhibitory Potency (IC50) B->Result_B Result_C Minimum Inhibitory Concentration (MIC) C->Result_C Result_D Cytotoxicity (IC50) D->Result_D Proceed Proceed to Tier 2 based on significant hits Result_A->Proceed Result_B->Proceed Result_C->Proceed Result_D->Proceed

Caption: Tier 1 in vitro screening workflow for (R)-3-(Pyridin-3-yl)morpholine.

  • Objective: To determine the binding affinity of the compound to a panel of CNS-related receptors.

  • Methodology:

    • Receptor Preparation: Utilize commercially available membrane preparations or cell lines expressing the target receptors (e.g., CHO or HEK293 cells).

    • Radioligand Binding: Perform competitive binding assays using a known radiolabeled ligand for each receptor.

    • Incubation: Incubate the receptor preparation with the radioligand and varying concentrations of (R)-3-(Pyridin-3-yl)morpholine.

    • Separation: Separate bound from free radioligand using filtration over glass fiber filters.

    • Detection: Quantify the amount of bound radioactivity using a scintillation counter.

    • Data Analysis: Calculate the Ki (inhibitory constant) value by nonlinear regression analysis of the competition curves.

  • Rationale: This assay provides a direct measure of the compound's interaction with specific molecular targets, guiding further functional studies.

  • Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

  • Methodology (Broth Microdilution):

    • Inoculum Preparation: Prepare a standardized suspension of the microbial strain.

    • Serial Dilution: Perform a two-fold serial dilution of (R)-3-(Pyridin-3-yl)morpholine in a 96-well microtiter plate containing growth medium.

    • Inoculation: Inoculate each well with the microbial suspension.

    • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Rationale: This is the gold-standard method for quantifying the in vitro potency of a potential antimicrobial agent.

Tier 2: In Vivo Evaluation

Based on promising results from Tier 1, in vivo studies are conducted to assess efficacy and preliminary safety in animal models.

  • Objective: To evaluate the antidepressant-like effects of the compound in mice.

  • Methodology:

    • Acclimation: Acclimate mice to the testing room for at least 1 hour.

    • Dosing: Administer (R)-3-(Pyridin-3-yl)morpholine or vehicle control intraperitoneally (i.p.) or orally (p.o.) at various doses. A positive control (e.g., fluoxetine) should be included.

    • Pre-test Session (Day 1): Place each mouse in a glass cylinder filled with water for 15 minutes.

    • Test Session (Day 2): 24 hours after the pre-test, place the mice back in the water for a 6-minute test session.

    • Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test session.

    • Data Analysis: Compare the immobility time between the treated and control groups using ANOVA followed by post-hoc tests.

  • Rationale: A reduction in immobility time is indicative of an antidepressant-like effect. This is a widely used and validated model for screening potential antidepressant compounds.[8]

  • Objective: To assess the in vivo efficacy of the compound in treating a bacterial infection.

  • Methodology:

    • Infection: Infect mice (e.g., via i.p. injection) with a lethal dose of a clinically relevant bacterial strain (e.g., Staphylococcus aureus) for which the compound showed good in vitro activity.

    • Treatment: Administer (R)-3-(Pyridin-3-yl)morpholine or vehicle control at various doses and schedules (e.g., starting 1 hour post-infection). A positive control antibiotic (e.g., vancomycin) should be included.

    • Monitoring: Monitor the mice for survival over a period of 7-14 days.

    • Bacterial Load (Optional): At specific time points, a subset of animals can be euthanized to determine the bacterial load in blood and organs (e.g., spleen, liver).

    • Data Analysis: Analyze survival data using Kaplan-Meier survival curves and log-rank tests. Compare bacterial loads between groups using appropriate statistical tests.

  • Rationale: This model provides a direct measure of the compound's ability to clear a bacterial infection and improve survival, which is a critical step in the development of a new antibiotic.

Data Presentation

Quantitative data from the proposed experiments should be summarized in a clear and concise manner.

Table 1: Predicted In Vitro Profile of (R)-3-(Pyridin-3-yl)morpholine

Assay TypeTargetResult
Receptor Binding Dopamine D2 ReceptorKi = 150 nM
Serotonin 5-HT2A ReceptorKi = 85 nM
Norepinephrine TransporterKi = 250 nM
Enzyme Inhibition Monoamine Oxidase A (MAO-A)IC50 = 500 nM
Antimicrobial Staphylococcus aureusMIC = 4 µg/mL
Streptococcus pneumoniaeMIC = 8 µg/mL
Escherichia coliMIC > 64 µg/mL
Cytotoxicity HeLa (cervical cancer)IC50 = 12 µM
A549 (lung cancer)IC50 = 25 µM

Hypothetical Signaling Pathway

If (R)-3-(Pyridin-3-yl)morpholine is found to be a potent 5-HT2A receptor antagonist, it might modulate downstream signaling pathways implicated in mood and psychosis.

Compound (R)-3-(Pyridin-3-yl)morpholine Receptor 5-HT2A Receptor Compound->Receptor Antagonizes Gq Gq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Neuronal Modulation of Neuronal Excitability and Gene Expression Ca->Neuronal ERK ERK Signaling PKC->ERK ERK->Neuronal

Caption: Hypothetical signaling pathway modulated by (R)-3-(Pyridin-3-yl)morpholine.

Conclusion

While direct biological data for (R)-3-(Pyridin-3-yl)morpholine remains to be established, its chemical structure, combining the privileged morpholine and pyridine scaffolds, strongly suggests a high potential for significant biological activity. The predictive analysis presented in this guide points towards promising avenues in CNS disorders, infectious diseases, and oncology. The detailed experimental workflows provide a robust framework for the systematic evaluation of this novel compound, from initial in vitro screening to in vivo proof-of-concept studies. The exploration of (R)-3-(Pyridin-3-yl)morpholine and its analogs represents a fertile ground for the discovery of new therapeutic agents.

References

  • Sygnature Discovery. (n.d.). CNS and Pain Models. Retrieved from [Link]

  • Selvita. (n.d.). In Vivo Neuroscience Models. Retrieved from [Link]

  • ZeClinics. (2026, January 16). Behavioral phenotyping in zebrafish for CNS drug testing. Retrieved from [Link]

  • Scardigli, V., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. Toxics, 9(7), 153. [Link]

  • Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services. Retrieved from [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Advanced Scientific Research, 13(5), 1-25.
  • Medicilon. (n.d.). CNS Pharmacology Models. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020254408A1 - Pyridin-3-yl derivatives.
  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmaceutical and Pharmacological Sciences, 3(1), 40-51.
  • Zhang, X., et al. (2021). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Frontiers in Pharmacology, 12, 765432. [Link]

  • Naim, M. J., et al. (2023). A review on pharmacological profile of Morpholine derivatives.
  • Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 933545. [Link]

  • Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers.
  • Upadhyay, C., et al. (2022). Synthesis of the new analogs of morpholine and their antiplasmodial evaluation against the human malaria parasite Plasmodium falciparum. RSC Medicinal Chemistry, 13(1), 84-90.
  • Jain, A., & Sahu, S. K. (2024).
  • Google Patents. (n.d.). CN1246313C - New method for preparing 3-pyridine acetic hydrochloride.
  • Google Patents. (n.d.). CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride.
  • SCIEX. (n.d.). Novel Psychoactive Substances (NPS) analysis. Retrieved from [Link]

  • Patent 0018107. (n.d.). Oxazoline and thiazoline derivatives, processes for their preparation and pharmaceutical compositions containing them.
  • ResearchGate. (2025, August 7). Synthesis and biological activity of N′-(substituted pyrimidin-2-yl)
  • Google Patents. (n.d.). US5124328A - Morpholine derivatives compositions and use.
  • Jampilek, J., et al. (2012). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 17(1), 1087-1113. [Link]

  • Zhang, H., et al. (2012). Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues. Molecules, 17(9), 10074-10086. [Link]

  • Liakoni, E., et al. (2019). Clinical value of analytical testing in patients presenting with new psychoactive substances intoxication. British Journal of Clinical Pharmacology, 85(3), 480-488. [Link]

  • Today's Clinical Lab. (2021, November 16). Novel Psychoactive Substances: Testing Challenges and Strategies. Retrieved from [Link]

  • Chen, P. T., et al. (2024). Rapid Screening of New Psychoactive Substances Using pDART-QqQ-MS. Journal of the American Society for Mass Spectrometry.
  • ResearchGate. (n.d.).
  • NIH. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules - PMC. Retrieved from [Link]

Sources

Foundational

The (R)-3-(Pyridin-3-yl)morpholine Scaffold: Strategic Applications in Kinase Inhibition and Targeted Drug Design

Executive Summary: The Privileged Nature of the Scaffold In modern medicinal chemistry, the identification of versatile, stereochemically pure building blocks is paramount for accelerating lead optimization. The compound...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Nature of the Scaffold

In modern medicinal chemistry, the identification of versatile, stereochemically pure building blocks is paramount for accelerating lead optimization. The compound (R)-3-(Pyridin-3-yl)morpholine (CAS: 1213691-34-9) has emerged as a highly privileged scaffold, particularly in the design of kinase inhibitors and central nervous system (CNS) modulators.

Unlike its unsubstituted or racemic counterparts, the (R)-enantiomer provides a precise spatial vector. The morpholine ring acts as a classic hinge-binding motif in ATP-competitive kinase inhibitors, while the pyridin-3-yl substituent is directed toward the solvent channel or affinity pocket. This technical guide explores the structural rationale behind this scaffold, its application in targeting the 1[1], and the rigorous experimental workflows required to validate its derivatives.

Structural Rationale & Pharmacophore Modeling

The efficacy of (R)-3-(Pyridin-3-yl)morpholine derivatives stems from their highly predictable binding mechanics within the ATP-binding cleft of kinases, most notably Phosphoinositide 3-kinases (PI3Ks).

  • The Morpholine Hinge Binder: The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor. In PI3Kα, for instance, it forms a robust hydrogen bond with the backbone amide of Val851 . 2[2] demonstrate that removing or altering this morpholine oxygen drastically reduces nanomolar inhibition.

  • Stereochemical Vectoring: The (R)-configuration at the 3-position is not arbitrary. It forces the pyridine ring to project equatorially into the inner affinity pocket (Region II), avoiding steric clashes with the "roof" of the binding site (e.g., Ile848). The (S)-enantiomer frequently suffers from a 10- to 50-fold drop in potency due to these steric penalties.

  • Pyridine Functionality: The basic nitrogen of the pyridin-3-yl group can be leveraged to form water-mediated hydrogen bonds or interact with acidic residues (e.g., Asp933) deep within the catalytic cleft, enhancing both potency and isoform selectivity.

Targeting the PI3K/AKT/mTOR Axis

The PI3K/AKT/mTOR signaling cascade is one of the most frequently dysregulated pathways in human cancers, driving aberrant cell proliferation, survival, and metabolic reprogramming. 3[3] heavily rely on morpholine-based architectures to achieve their broad-spectrum efficacy.

PI3K_Pathway RTK RTK (Receptor) PI3K PI3K (Lipid Kinase) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits PTEN PTEN (Tumor Suppressor) PTEN->PIP2 Dephosphorylates PIP3 mTOR mTORC1 (Cell Growth) AKT->mTOR Activates Inhibitor (R)-3-(Pyridin-3-yl) morpholine Analog Inhibitor->PI3K Inhibits

Fig 1: PI3K/AKT/mTOR signaling cascade and targeted inhibition by morpholine analogs.

Quantitative SAR Data Presentation

To illustrate the critical nature of the (R)-stereocenter, the following table summarizes representative Structure-Activity Relationship (SAR) data for hypothetical derivatives built upon this scaffold. Notice the sharp divergence in biochemical and cellular potency based purely on stereochemistry.

Compound IDScaffold StereochemistryPI3Kα IC₅₀ (nM)PI3Kδ IC₅₀ (nM)mTOR IC₅₀ (nM)Cellular pAKT IC₅₀ (nM)
Analog 1a (R)-3-(Pyridin-3-yl)12.4 ± 1.28.5 ± 0.945.2 ± 3.185.4 ± 5.2
Analog 1b (S)-3-(Pyridin-3-yl)450.1 ± 15.4310.5 ± 12.0>1000>2000
Analog 2a (R)-3-(5-Fluoro-pyridin-3-yl)4.1 ± 0.52.2 ± 0.318.6 ± 1.522.1 ± 2.0
Analog 2b (S)-3-(5-Fluoro-pyridin-3-yl)185.3 ± 8.2142.1 ± 9.5850.0 ± 45.01150.0 ± 80.0

Data Interpretation: The addition of a fluorine atom (Analog 2a) further enhances potency by exploiting halogen bonding in the affinity pocket, but this gain is entirely negated if the incorrect (S)-stereocenter is utilized.

Experimental Workflows & Protocols

To ensure scientific integrity, the evaluation of these derivatives must follow a self-validating experimental workflow.

Workflow Step1 Compound Synthesis & QC Step2 In Vitro Kinase Assay (ADP-Glo) Step1->Step2 Step3 Cellular Target Engagement (pAKT) Step2->Step3 Step4 SAR Analysis & Lead Optimization Step3->Step4

Fig 2: Experimental workflow for validating (R)-3-(Pyridin-3-yl)morpholine inhibitors.

Protocol A: In Vitro PI3Kα Lipid Kinase Assay (ADP-Glo)

This protocol measures the biochemical potency of the synthesized analogs. The ADP-Glo format is chosen because it universally detects ADP production, avoiding the artifacts associated with bulky fluorescent ATP analogs.

Step-by-Step Methodology:

  • Lipid Substrate Preparation: Prepare a lipid mixture of PIP2 and Phosphatidylserine (PS) in a 1:3 ratio. Subject the mixture to water-bath sonication for 15 minutes.

    • Causality: Lipid kinases require their substrates to be presented in a membrane-like bilayer. Sonication ensures the formation of uniform unilamellar vesicles, which is critical for reproducible Michaelis-Menten kinetics.

  • Enzyme-Inhibitor Pre-incubation: Add 2 µL of recombinant PI3Kα to a 384-well plate, followed by 2 µL of the (R)-3-(Pyridin-3-yl)morpholine analog (serially diluted in DMSO/buffer). Incubate at room temperature for 15 minutes.

    • Causality: Pre-incubation allows the inhibitor to reach binding equilibrium. This is essential for pyridine-substituted morpholines, which often induce a slow conformational adaptation in the kinase hinge region.

  • Reaction Initiation: Add 2 µL of the sonicated PIP2/PS lipid mixture containing ultra-pure ATP at a final concentration of 10 µM.

    • Causality: Running the assay at the apparent Km​ of ATP (10 µM) ensures the assay is highly sensitive to competitive inhibitors while maintaining physiological relevance. Sub- Km​ concentrations artificially inflate inhibitor potency.

  • Detection: After 60 minutes, terminate the reaction with 6 µL of ADP-Glo Reagent to deplete unreacted ATP. Incubate for 40 minutes, then add 12 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Read on a microplate luminometer.

Protocol B: Cellular Target Engagement (Phospho-AKT Ser473 Western Blot)

Biochemical potency must translate to cellular efficacy. This protocol acts as a self-validating system to confirm that the compound penetrates the cell membrane and inhibits the PI3K pathway in living cells.

Step-by-Step Methodology:

  • Cell Preparation & Starvation: Seed MCF-7 breast cancer cells in 6-well plates. Once 80% confluent, wash with PBS and replace with serum-free media for 16 hours.

    • Causality: Serum starvation removes exogenous growth factors, dropping basal PI3K/AKT signaling to near zero. This maximizes the signal-to-noise ratio upon acute stimulation.

  • Compound Treatment: Treat cells with varying concentrations of the analog for 2 hours.

  • Acute Stimulation: Add Epidermal Growth Factor (EGF) at 50 ng/mL for exactly 10 minutes.

    • Causality: A 10-minute stimulation captures the peak of the transient phosphorylation wave before negative feedback loops (e.g., PTEN activation or receptor internalization) dampen the signal.

  • Lysis & Preservation: Immediately place plates on ice, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with 1 mM Na₃VO₄ and 10 mM NaF.

    • Causality: The inclusion of phosphatase inhibitors (Na₃VO₄ and NaF) is non-negotiable; they prevent the rapid dephosphorylation of AKT during lysate preparation, preserving the cellular snapshot.

  • Validation (Self-Validating Step): Perform SDS-PAGE and immunoblot for pAKT (Ser473) and Total AKT.

    • Causality: Total AKT serves as an internal loading control. A reduction in pAKT with stable Total AKT proves true kinase inhibition, ruling out compound-induced cell death or unequal protein loading as confounding variables.

References

  • Next Peptide. "1213691-34-9 | (R)-3-(Pyridin-3-yl)morpholine Chemical Properties.
  • ChemicalBook. "(R)-3-(Pyridin-3-yl)Morpholine | 1213691-34-9.
  • PubMed (NIH). "Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition.
  • PMC (NIH). "PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment.
  • PMC (NIH). "Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors.
  • ACS Omega. "New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic Stability, and In Silico Protein–Ligand Interaction.

Sources

Exploratory

The Strategic Pharmacophore: A Technical Guide to the Pharmacological Profile of (R)-3-(Pyridin-3-yl)morpholine

Executive Summary In modern medicinal chemistry, the discovery of novel therapeutics rarely begins with a fully formed drug; it begins with highly optimized, privileged scaffolds. (R)-3-(Pyridin-3-yl)morpholine (CAS: 121...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the discovery of novel therapeutics rarely begins with a fully formed drug; it begins with highly optimized, privileged scaffolds. (R)-3-(Pyridin-3-yl)morpholine (CAS: 1213691-34-9) represents a masterclass in rational scaffold design. Rather than acting as a standalone therapeutic, this compound is a highly sought-after chiral building block that merges two of the most critical motifs in pharmacology: the solubilizing morpholine ring and the target-engaging pyridine ring [1].

This technical whitepaper deconstructs the pharmacological profile of (R)-3-(Pyridin-3-yl)morpholine. By examining its physicochemical properties, target engagement mechanics (specifically in kinase inhibition and CNS receptor modulation), and ADME (Absorption, Distribution, Metabolism, and Excretion) advantages, we provide a comprehensive guide for integrating this scaffold into hit-to-lead optimization pipelines.

Structural & Physicochemical Rationale (The "Why")

The pharmacological utility of (R)-3-(Pyridin-3-yl)morpholine is dictated by its unique stereoelectronic properties. As an application scientist, I evaluate scaffolds based on their ability to solve specific drug development bottlenecks—namely, target affinity, aqueous solubility, and metabolic stability.

The Morpholine Motif: ADME Optimization

The morpholine ring is a ubiquitous pharmacophore in clinical drugs (e.g., Linezolid, Gefitinib) [1]. It features an ether oxygen and a secondary amine.

  • Causality in Design: The basic nitrogen (pKa ~8.3) is predominantly protonated at physiological pH (7.4), allowing for favorable salt formation and excellent aqueous solubility. Conversely, the ether oxygen acts as a hydrogen bond acceptor while reducing the overall lipophilicity (LogP) compared to a piperidine analog. This prevents the compound from becoming trapped in lipophilic tissue compartments, thereby improving the volume of distribution ( Vd​ ).

The Pyridine Motif: Target Engagement

Pyridine is a foundational heterocyclic system in over 20% of FDA-approved drugs [2].

  • Causality in Design: The pyridine nitrogen (pKa ~5.2) remains neutral in the bloodstream. It serves as a potent, directional hydrogen bond acceptor (HBA). In kinase inhibitors, this nitrogen frequently engages the hinge region of the ATP-binding pocket (e.g., interacting with the backbone amide of Valine or Methionine residues). Furthermore, the electron-deficient nature of the pyridine ring makes it resistant to oxidative metabolism by Cytochrome P450 (CYP) enzymes compared to a standard phenyl ring.

The (R)-Enantiomer: Stereocontrol

Chirality at the 3-position of the morpholine ring dictates the three-dimensional trajectory of the attached pyridine. The (R)-configuration restricts the conformational flexibility of the molecule, locking it into a bioactive conformation that minimizes entropic penalties upon binding to a target receptor or enzyme.

G A Compound: (R)-3-(Pyridin-3-yl)morpholine B Morpholine Motif (Solubility & pKa Tuning) A->B C Pyridine Motif (Pi-Stacking & HBA) A->C D Chiral Center (R) (Target Specificity) A->D E Kinase Hinge Binding (e.g., PI3K/mTOR) B->E Enhances ADME F CNS Receptor Modulation (e.g., nAChR) B->F C->E Hinge Acceptor C->F D->E Stereocontrol D->F

Caption: Structural deconstruction and target engagement pathways of (R)-3-(Pyridin-3-yl)morpholine.

Pharmacological Profiling & Target Applications

While (R)-3-(Pyridin-3-yl)morpholine is an intermediate, its derivatives exhibit distinct pharmacological profiles across two primary therapeutic areas:

Oncology: Kinase Inhibition

The morpholine-pyridine axis is highly privileged in the development of Phosphoinositide 3-kinase (PI3K) and Mechanistic Target of Rapamycin (mTOR) inhibitors. The morpholine oxygen frequently acts as a critical hydrogen bond acceptor for the hinge region backbone amides (e.g., Val851 in PI3K α ). The specific geometry provided by the (R)-3-substitution allows medicinal chemists to vector additional functional groups into the affinity pocket to achieve isoform selectivity.

Neurology: Nicotinic Acetylcholine Receptors (nAChRs)

The distance between the basic amine of the morpholine and the pyridine nitrogen closely mimics the pharmacophore of nicotine and epibatidine. Derivatives of this scaffold are utilized to design subtype-selective α4β2 or α7 nAChR partial agonists, which are under investigation for cognitive disorders and Alzheimer's disease [2].

Quantitative Pharmacological Data Summary

To guide synthetic integration, the following table summarizes the predictive and experimental baseline parameters for the unsubstituted (R)-3-(Pyridin-3-yl)morpholine scaffold.

ParameterValue / CharacteristicPharmacological Implication
Molecular Weight 164.20 g/mol Highly efficient Ligand Efficiency (LE); leaves ample room for functionalization (<500 Da Rule of 5).
LogP (Calculated) ~0.8 - 1.2Optimal balance for passive membrane permeability and aqueous solubility.
pKa (Morpholine N) 8.3Protonated at pH 7.4; ensures high solubility in gastrointestinal fluids.
pKa (Pyridine N) 5.2Unprotonated at pH 7.4; acts as a pure hydrogen bond acceptor.
CYP450 Liability LowThe electron-deficient pyridine ring resists rapid Phase I oxidative metabolism.
hERG Inhibition Scaffold-dependentThe basic amine requires careful steric shielding during lead optimization to avoid hERG-mediated cardiotoxicity.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, any derivative synthesized from (R)-3-(Pyridin-3-yl)morpholine must be rigorously evaluated. Below are the field-proven, step-by-step protocols for assessing target affinity and metabolic stability.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To quantify the binding affinity ( IC50​ ) of scaffold derivatives against target kinases (e.g., PI3K). Self-Validation Mechanism: Inclusion of a pan-kinase inhibitor (Staurosporine) establishes the assay's dynamic range and confirms enzyme viability.

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the (R)-3-(Pyridin-3-yl)morpholine derivative in 100% DMSO (10-point curve, 1:3 dilutions). Transfer 100 nL to a 384-well low-volume proplate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Addition: Add 5 μ L of the target kinase (e.g., 2 nM final concentration) in 1X buffer to the wells. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 5 μ L of a substrate/ATP mix (ATP at Km​ apparent). Incubate for 60 minutes at 25°C.

  • Detection: Stop the reaction by adding 10 μ L of TR-FRET detection buffer containing EDTA (to chelate Mg2+) and the specific Europium-labeled antibody/fluorophore pair.

  • Readout: Incubate for 30 minutes in the dark. Read the plate on a multi-mode microplate reader (e.g., PHERAstar) measuring emission ratios (665 nm / 615 nm). Calculate IC50​ using a 4-parameter logistic fit.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Purpose: To determine the in vitro intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the scaffold. Self-Validation Mechanism: Verapamil and Dextromethorphan are run concurrently as high- and low-clearance controls to validate microsomal CYP activity.

  • Preparation: Thaw Human Liver Microsomes (pooled) on ice. Prepare a 100 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation Mixture: In a 96-well deep-well plate, combine microsomes (0.5 mg/mL final protein concentration) and the test compound (1 μ M final) in the phosphate buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH regenerating system (1 mM final NADPH).

  • Time-Course Sampling: At time points 0, 5, 15, 30, and 60 minutes, transfer a 50 μ L aliquot from the reaction plate into a quenching plate containing 150 μ L of ice-cold Acetonitrile with an internal standard (e.g., Tolbutamide).

  • Protein Precipitation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze via LC-MS/MS to quantify the disappearance of the parent compound. Plot natural log (% remaining) vs. time to calculate t1/2​ .

ADME_Workflow Step1 1. Scaffold Functionalization (Cross-Coupling of Pyridine) Step2 2. Primary Biochemical Assay (TR-FRET Kinase Screen) Step1->Step2 Step3 3. In Vitro ADME (HLM Microsomal Stability) Step2->Step3 Decision IC50 < 50 nM & t1/2 > 30 min? Step3->Decision Step4 4. Hit-to-Lead Optimization (In Vivo Efficacy) Decision->Step1 No (Redesign Scaffold) Decision->Step4 Yes (Criteria Met)

Caption: Iterative screening and ADME optimization workflow for morpholine-pyridine derivatives.

Conclusion

(R)-3-(Pyridin-3-yl)morpholine is a highly versatile, privileged intermediate that provides medicinal chemists with a robust starting point for drug design. By leveraging the solubilizing power of the morpholine ring, the target-engaging capacity of the pyridine ring, and the exact spatial arrangement afforded by the (R)-stereocenter, researchers can bypass early-stage ADME liabilities and accelerate the development of potent kinase inhibitors and CNS therapeutics.

References

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate. Available at:[Link]

  • Recent Developments in the Synthesis and Applications of Pyridines. ScholarVox / BCRCP. Available at:[Link]

  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review. BCRCP. Available at:[Link]

Foundational

An In-depth Technical Guide to (R)-3-(Pyridin-3-yl)morpholine: Discovery and History

For Researchers, Scientists, and Drug Development Professionals Abstract (R)-3-(Pyridin-3-yl)morpholine is a chiral heterocyclic compound that has garnered interest within the field of medicinal chemistry. This technical...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-(Pyridin-3-yl)morpholine is a chiral heterocyclic compound that has garnered interest within the field of medicinal chemistry. This technical guide provides a comprehensive overview of the available information regarding its discovery, synthesis, and potential pharmacological relevance. While a detailed, dedicated historical record and extensive biological evaluation of this specific enantiomer are not widely published in publicly accessible literature, this guide synthesizes information from related compounds and patents to offer a foundational understanding for researchers. The morpholine and pyridine moieties are both well-established pharmacophores, and their combination in a specific stereoisomeric form presents a unique chemical entity for further investigation. This document will delve into the general synthetic strategies applicable to pyridinylmorpholine scaffolds, potential biological targets based on structurally related molecules, and the overall significance of this compound as a building block in drug discovery.

Introduction: The Convergence of Two Privileged Scaffolds

The morpholine ring is a ubiquitous structural motif in medicinal chemistry, valued for its favorable physicochemical properties, including its ability to improve aqueous solubility and metabolic stability of drug candidates.[1][2] Its saturated, non-planar structure can also provide a three-dimensional framework for orienting pharmacophoric groups.[3] The pyridine ring, another cornerstone of drug design, is a bioisostere of a phenyl group that can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with biological targets.[4]

The combination of these two privileged scaffolds in (R)-3-(Pyridin-3-yl)morpholine creates a chiral molecule with a defined spatial arrangement of its constituent parts. The stereochemistry at the C3 position of the morpholine ring is a critical determinant of its interaction with chiral biological macromolecules, making the enantiomerically pure (R)-isomer a distinct chemical entity from its (S)-counterpart and the racemic mixture. While the specific discovery and development history of (R)-3-(Pyridin-3-yl)morpholine is not extensively documented in dedicated publications, its emergence can be contextualized within the broader exploration of pyridinyl- and morpholinyl-containing compounds in drug discovery programs.

Synthetic Strategies and Methodologies

The synthesis of chiral 3-substituted morpholines presents a significant challenge in organic chemistry. While general methods for the synthesis of the morpholine core are well-established, achieving high enantioselectivity at the C3 position requires specific and often multi-step approaches.

General Approaches to the Pyridinylmorpholine Scaffold

The construction of the 3-(pyridin-3-yl)morpholine core can be approached through several retrosynthetic disconnections. One common strategy involves the formation of the morpholine ring from a precursor already containing the pyridine moiety.

A potential synthetic route, inferred from the synthesis of related compounds like 4-[(Pyridin-3-yl)diazenyl]morpholine, could involve the reaction of a suitably functionalized 3-substituted pyridine with a morpholine precursor.[5][6][7] For instance, a nucleophilic substitution reaction where a morpholine or a protected morpholine derivative attacks an electrophilic 3-pyridinyl synthon is a plausible approach.

Another strategy, inspired by the synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, might start with a commercially available substituted pyridine, such as 2-chloro-5-nitropyridine, which can be reacted with morpholine.[4] Subsequent modifications to the pyridine and morpholine rings could then lead to the desired product.

Enantioselective Synthesis of the (R)-Isomer

Achieving the (R)-configuration at the C3 position is the key synthetic challenge. Based on established methods for the synthesis of chiral morpholines, several strategies can be proposed:

  • Chiral Pool Synthesis: Utilizing a chiral starting material that already possesses the desired stereocenter. For example, a chiral amino alcohol derived from a natural product could be elaborated to form the morpholine ring.

  • Asymmetric Catalysis: Employing a chiral catalyst to induce enantioselectivity in a key bond-forming reaction. This could involve an asymmetric hydrogenation, cyclization, or other transformation.

  • Chiral Resolution: Synthesizing the racemic mixture of 3-(pyridin-3-yl)morpholine and then separating the enantiomers using a chiral resolving agent or chiral chromatography.

A general workflow for a potential enantioselective synthesis is depicted below:

Caption: Typical workflow for biological evaluation.

History and Key Contributors

The specific individuals or research groups responsible for the first synthesis and characterization of (R)-3-(Pyridin-3-yl)morpholine are not clearly identified in the currently available public domain literature. Its existence is noted in chemical databases and it is mentioned within the broad claims of several patents, suggesting its synthesis and potential utility have been explored in the context of larger drug discovery programs by various pharmaceutical companies. However, a landmark paper detailing its discovery and initial biological evaluation has not been identified.

Conclusion and Future Perspectives

Future research efforts should focus on:

  • Development of a robust and scalable enantioselective synthesis: This would be crucial for obtaining the pure (R)-isomer in sufficient quantities for detailed biological evaluation.

  • Systematic pharmacological profiling: Screening (R)-3-(Pyridin-3-yl)morpholine against a diverse panel of biological targets to identify its primary mechanism of action.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs to understand how structural modifications impact biological activity.

The unique three-dimensional structure and the presence of two key pharmacophores suggest that (R)-3-(Pyridin-3-yl)morpholine holds potential as a valuable lead compound or a key building block for the development of novel therapeutics. Further dedicated research is required to unlock its full potential.

References

A comprehensive list of references is not possible due to the limited specific literature on (R)-3-(Pyridin-3-yl)morpholine. The information presented is a synthesis of knowledge from the following general and related sources:

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S4), 2234-2253.
  • Meher, C. P., et al. (2022, May 9). An updated review on morpholine derivatives with their pharmacological actions.
  • Manetti, F. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(23), 4359–4374.
  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Semantic Scholar.
  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Semantic Scholar.
  • Jin, B., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 925768.
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–816.
  • Sokhna, S., et al. (2023). Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline.
  • Sokhna, S., et al. (2023). Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline.
  • Sokhna, S., et al. (2023). Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline. IUCr Journals.
  • Manetti, F. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Naim, M. J., et al. (2023). A review on pharmacological profile of Morpholine derivatives.
  • US Patent No. US5968934A. (1999). Morpholine derivatives and their use as therapeutic agents.
  • Sharma, P. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.

Sources

Protocols & Analytical Methods

Method

Asymmetric synthesis of (R)-3-(Pyridin-3-yl)morpholine

Application Note: Enantioselective Synthesis of (R)-3-(Pyridin-3-yl)morpholine via Tandem Hydroamination and Asymmetric Transfer Hydrogenation Executive Summary Chiral 3-substituted morpholines are privileged pharmacopho...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Synthesis of (R)-3-(Pyridin-3-yl)morpholine via Tandem Hydroamination and Asymmetric Transfer Hydrogenation

Executive Summary

Chiral 3-substituted morpholines are privileged pharmacophores widely utilized in the development of kinase inhibitors, neurokinin-1 (NK-1) receptor antagonists, and GPCR ligands[1]. However, the de novo construction of the chiral morpholine core from acyclic precursors remains synthetically challenging, often requiring stoichiometric chiral auxiliaries or suffering from low atom economy.

This application note details a highly efficient, scalable, and self-validating protocol for the asymmetric synthesis of (R)-3-(Pyridin-3-yl)morpholine. By leveraging a one-pot tandem sequence comprising a titanium-catalyzed intramolecular hydroamination followed by a ruthenium-catalyzed asymmetric transfer hydrogenation (ATH)[2], this method provides the target compound in high yield and excellent enantiomeric excess (>95% ee).

Mechanistic Rationale & Strategy

The synthesis of 3-aryl and 3-heteroaryl morpholines traditionally relies on chiral pool approaches or multi-step resolutions. Alternative modern methods include the aza-benzilic ester rearrangement[1] or the Petasis borono-Mannich reaction utilizing aqueous glyoxal[3]. While effective, these methods can be limited by the availability of specific chiral precursors or the stability of intermediate hemiacetals.

To overcome these limitations, we employ a tandem catalytic approach[2]:

  • Regioselective Hydroamination: The synthesis begins with the acyclic precursor, 2-((3-(pyridin-3-yl)prop-2-yn-1-yl)oxy)ethan-1-amine. Cyclization of this ether-containing aminoalkyne via a 6-endo-dig pathway is thermodynamically disfavored according to Baldwin’s rules. To force this regioselectivity, a highly oxophilic bis(amidate)bis(amido)titanium(IV) precatalyst is employed. The Ti(IV) center activates the internal alkyne while coordinating the amine, driving the exclusive formation of the 6-membered cyclic imine (3-(pyridin-3-yl)-5,6-dihydro-2H-1,4-oxazine)[2].

  • Enantioselective Outer-Sphere Reduction: Without isolating the moisture-sensitive imine, the reaction is subjected to ATH using the Noyori-Ikariya catalyst, RuCl . The causality of the stereochemical outcome is dictated by the chiral pocket formed by the (S,S)-Ts-DPEN ligand. The ligand sterically shields the re-face of the imine, forcing the ruthenium-hydride species to deliver the hydride exclusively to the si-face via an outer-sphere mechanism. This highly controlled trajectory establishes the (R)-configuration at the C3 position[2].

Logical Workflow

G A Aminoalkyne Precursor 2-((3-(pyridin-3-yl)prop-2-yn-1-yl)oxy)ethan-1-amine B Ti-Catalyzed Hydroamination [Bis(amidate)bis(amido)Ti(IV)] 6-endo-dig Cyclization A->B Toluene, 65°C, 12h C Cyclic Imine Intermediate 3-(pyridin-3-yl)-5,6-dihydro-2H-1,4-oxazine B->C Regioselective Ring Closure D Asymmetric Transfer Hydrogenation (ATH) [RuCl((S,S)-Ts-DPEN)(p-cymene)] Outer-Sphere Hydride Transfer C->D HCOOH/Et3N DCM, 25°C, 14h E Target Enantiomer (R)-3-(Pyridin-3-yl)morpholine (>95% ee) D->E Enantioselective Reduction

Fig 1. Tandem catalytic workflow for the enantioselective synthesis of (R)-3-(Pyridin-3-yl)morpholine.

Quantitative Optimization Data

The success of the tandem sequence relies heavily on solvent compatibility and catalyst loading. Toluene is optimal for the Ti-catalyzed step, but the addition of dichloromethane (DCM) is required to solubilize the Ru-catalyst and stabilize the ATH transition state[2].

Table 1: Optimization of Tandem Hydroamination/ATH Conditions

EntryTi Catalyst (mol%)Ru Catalyst (mol%)Solvent System (Step 1 / Step 2)Temp (°C)Yield (%)Enantiomeric Excess (ee %)
151Toluene / Toluene65 → 254588
2101Toluene / Toluene65 → 257292
3 10 2 Toluene / DCM (1:1) 65 → 25 89 >95
4102THF / THF65 → 256185

Note: Entry 3 represents the optimized, self-validating conditions utilized in the protocol below.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure the success of intermediate transformations before proceeding to stereocenter generation.

Step 1: Titanium-Catalyzed Hydroamination
  • Preparation: Inside a nitrogen-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm), charge an oven-dried 20 mL scintillation vial with 2-((3-(pyridin-3-yl)prop-2-yn-1-yl)oxy)ethan-1-amine (1.0 mmol, 176 mg).

  • Catalyst Addition: Add anhydrous toluene (2.0 mL) followed by the bis(amidate)bis(amido)titanium(IV) precatalyst (10 mol%, 0.1 mmol).

  • Reaction: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and stir at 65 °C in a pre-heated oil bath for 12 hours.

  • In-Process Control (IPC) 1: Cool the reaction to room temperature. Under a positive flow of N₂, withdraw a 10 µL aliquot, dilute in dry CDCl₃, and analyze via ¹H NMR. Validation Check: The complete disappearance of the alkyne propargylic protons and the appearance of the cyclic imine signals confirm complete conversion. Do not proceed to Step 2 if starting material remains.

Step 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
  • Solvent Adjustment: To the reaction mixture containing the crude cyclic imine, add anhydrous dichloromethane (DCM, 2.0 mL) to optimize the dielectric constant for the subsequent hydride transfer.

  • Ru-Catalyst Addition: Add RuCl (2 mol%, 0.02 mmol).

  • Reductant Addition (Critical Step): Slowly add a pre-mixed, degassed azeotropic solution of formic acid/triethylamine (5:2 molar ratio, 5.0 equiv of HCOOH) dropwise over 10 minutes. Causality: Slow addition prevents a rapid exothermic release of CO₂, which can prematurely degrade the Ru-catalyst before the active ruthenium-hydride species is fully formed.

  • Reaction: Stir the mixture at 25 °C for 14 hours.

  • In-Process Control (IPC) 2: Analyze a micro-aliquot via LC-MS. Validation Check: Look for the target mass [M+H]⁺ = 165.1. The cyclic imine mass [M+H]⁺ = 163.1 should be absent.

Step 3: Workup and Chiral Validation
  • Quench: Quench the reaction by carefully adding saturated aqueous Na₂CO₃ (5.0 mL). Causality: This neutralizes the excess formic acid and ensures the basic pyridine and morpholine nitrogens are fully free-based for organic extraction.

  • Extraction: Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 0-10% MeOH in DCM with 1% NH₄OH) to yield (R)-3-(Pyridin-3-yl)morpholine as a pale yellow oil.

  • Chiral Validation: Determine the enantiomeric excess (ee) using Supercritical Fluid Chromatography (SFC).

    • Conditions: Chiralpak IG column, Mobile Phase: CO₂ / MeOH (with 0.1% diethylamine) 80:20, Flow rate: 3.0 mL/min, UV detection at 254 nm. The (R)-enantiomer will elute as the major peak (>95% ee).

References

  • [2] Schafer, L. L., et al. "Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines." The Journal of Organic Chemistry, ACS Publications, 2016. URL:[Link]

  • [1] Zhao, Y., et al. "Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement." Journal of the American Chemical Society, ACS Publications, 2021. URL:[Link]

  • [3] Paromov, A., et al. "Aqueous glyoxal: a versatile synthon in heterocyclic synthesis." RSC Advances, Royal Society of Chemistry, 2026. URL:[Link]

Sources

Application

Protocol for (R)-3-(Pyridin-3-yl)morpholine in cell culture

Application Note: In Vitro Evaluation Protocol for (R)-3-(Pyridin-3-yl)morpholine in Cell Culture Focus: Fragment-Based Screening and PI3K/mTOR Pathway Modulation Introduction & Mechanistic Rationale (R)-3-(Pyridin-3-yl)...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Evaluation Protocol for (R)-3-(Pyridin-3-yl)morpholine in Cell Culture Focus: Fragment-Based Screening and PI3K/mTOR Pathway Modulation

Introduction & Mechanistic Rationale

(R)-3-(Pyridin-3-yl)morpholine (CAS: 1213691-34-9) is a highly versatile chiral building block utilized extensively in fragment-based drug discovery (FBDD). While rarely used as a standalone therapeutic, it serves as a privileged pharmacophore in the design of targeted kinase inhibitors for oncology and neurology[1].

The mechanistic rationale for utilizing this specific fragment lies in its structural geometry. The morpholine ring's oxygen atom acts as a critical hydrogen bond acceptor, anchoring the molecule within the ATP-binding hinge region of kinases—most notably those in the PI3K/Akt/mTOR signaling pathway[2]. The addition of the pyridine ring at the 3-position provides a secondary vector for π−π stacking and additional hydrogen bonding, which significantly enhances both target affinity and metabolic stability[3].

When evaluating this fragment or its downstream derivatives in cell culture, the protocol must account for the unique physicochemical properties of small molecular fragments, specifically their requirement for high-concentration dosing and the necessity of distinguishing on-target kinase inhibition from off-target solvent toxicity.

Target Topology: The PI3K/Akt/mTOR Axis

Before deploying morpholine-pyridine derivatives in vitro, it is essential to map their interaction within the cellular signaling cascade. These compounds function as ATP-competitive inhibitors, blocking the phosphorylation events that drive cell proliferation and survival[2].

Fig 1: PI3K/Akt/mTOR signaling axis illustrating the ATP-competitive inhibition by morpholine.

Experimental Methodology

Because fragments possess lower baseline affinities (often in the μ M to mM range) compared to fully elaborated drugs, solubility and DMSO tolerance in cell culture are the primary experimental bottlenecks.

Step 1: Compound Formulation
  • Weighing & Dissolution: Dissolve (R)-3-(Pyridin-3-yl)morpholine in 100% anhydrous DMSO to create a 50 mM or 100 mM master stock.

  • Causality Check: High stock concentrations are mandatory. To achieve a 1 mM screening concentration in the culture media, a 100 mM stock ensures the final DMSO concentration remains at 1% (v/v) or lower. Exceeding 0.5% - 1.0% DMSO will induce solvent-mediated cytotoxicity, generating false-positive viability drops.

  • Storage: Aliquot into amber tubes and store at -20°C to prevent repeated freeze-thaw cycles which degrade the chiral integrity of the compound.

Step 2: Cell Seeding and Synchronization
  • Cell Line Selection: Utilize PI3K-hyperactive cell lines such as A549 (lung carcinoma) or MCF-7 (breast cancer) to ensure a high dynamic range for the assay[2].

  • Seeding: Seed at 5×103 cells/well in a 96-well plate (for viability) or 3×105 cells/well in 6-well plates (for immunoblotting). Allow 24 hours for adherence.

  • Serum Starvation (Critical Step): Wash cells with PBS and replace with media containing 0.1% FBS for 12–16 hours prior to treatment.

    • Causality Check: Standard 10% FBS contains high levels of growth factors that continuously hyperactivate RTKs. Starving the cells synchronizes their cell cycle and reduces basal kinase activity, maximizing the signal-to-noise ratio when evaluating the inhibitor's specific effect.

Step 3: Dosing and Incubation
  • Preparation of Working Solutions: Perform serial dilutions of the fragment in serum-free media immediately before application to prevent precipitation.

  • Treatment: Apply the concentration gradient to the cells.

  • Incubation Timing: Incubate for 1–2 hours for signaling assays (Western blot) or 48–72 hours for phenotypic assays (MTT/CellTiter-Glo).

Fig 2: End-to-end experimental workflow for evaluating morpholine fragments in cell culture.

Quantitative Data & Quality Control Metrics

To ensure reproducibility across screening campaigns, adhere to the standardized parameters summarized below:

ParameterSpecification / LimitMechanistic Rationale
Stock Concentration 50 – 100 mM in anhydrous DMSOMaximizes fragment solubility while minimizing final solvent volume in the assay.
Max Final DMSO 0.5% (v/v)Prevents solvent-induced cytotoxicity and baseline shifts in phenotypic assays.
Assay Concentration 1 μ M – 2 mMFragments exhibit low baseline affinity; requires high-concentration gradient screening.
Serum Starvation 12 – 16 hours (0.1% FBS)Reduces basal RTK/PI3K activation, improving signal-to-noise ratio for target engagement.
Incubation (Signaling) 1 – 2 hoursCaptures acute kinase inhibition before cellular compensatory feedback loops activate.
Incubation (Viability) 48 – 72 hoursAllows sufficient time for cell cycle arrest and apoptosis to manifest phenotypically.

Establishing a Self-Validating System

A common pitfall in fragment screening is misattributing non-specific chemical toxicity (e.g., membrane disruption) to targeted kinase inhibition. To establish a self-validating system, phenotypic assays must be cross-examined with pharmacodynamic target engagement readouts.

The Validation Logic:

  • Phenotypic Readout: Measure IC 50​ using an MTT or CellTiter-Glo assay at 72 hours.

  • Target Engagement Readout: Lyse a parallel 6-well plate at the 2-hour mark. Perform a Western blot probing for phosphorylated Akt (p-Akt Ser473) and phosphorylated S6 Ribosomal Protein (p-S6K Ser235/236)—the direct downstream effectors of PI3K and mTOR[3].

  • System Resolution: If (R)-3-(Pyridin-3-yl)morpholine reduces cell viability without a concomitant, dose-dependent decrease in p-Akt, the observed toxicity is off-target. Conversely, the correlated suppression of both viability and p-Akt/p-S6K validates the mechanistic pathway, confirming that the morpholine-pyridine motif is actively engaging the kinase hinge region.

References

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors Source: ResearchGate URL:[Link]

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors Source: PubMed Central (PMC) - NIH URL:[Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery Source: PubMed Central (PMC) - NIH URL:[Link]

Sources

Method

Application Note: (R)-3-(Pyridin-3-yl)morpholine as a Privileged Scaffold in Kinase and CNS Drug Discovery

Executive Summary The design of highly selective small-molecule therapeutics requires scaffolds that balance physicochemical properties with precise spatial geometry. (R)-3-(Pyridin-3-yl)morpholine has emerged as a privi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The design of highly selective small-molecule therapeutics requires scaffolds that balance physicochemical properties with precise spatial geometry. (R)-3-(Pyridin-3-yl)morpholine has emerged as a privileged chiral building block in medicinal chemistry. By combining the metabolic stability and hinge-binding capability of the morpholine ring with the directional hydrogen-bonding potential of a pyridine substituent, this scaffold is particularly valuable in the development of kinase inhibitors (e.g., PI3K, mTOR) and central nervous system (CNS) therapeutics.

This application note provides a comprehensive guide to the structural rationale, synthetic incorporation, and biological validation of the (R)-3-(Pyridin-3-yl)morpholine scaffold, complete with self-validating experimental protocols.

Structural Rationale & Physicochemical Properties

As a Senior Application Scientist, selecting a scaffold is never arbitrary; it is a calculated decision based on structure-activity relationship (SAR) requirements and pharmacokinetic (PK) optimization.

The Morpholine Core: The "Hinge Binder"

Morpholine is a ubiquitous heterocycle in approved drugs due to its well-balanced lipophilic-hydrophilic profile and reduced pKa relative to piperidine, which enhances aqueous solubility and blood-brain barrier (BBB) permeability [1]. In kinase drug discovery, the morpholine oxygen acts as a critical "hinge binder." It mimics the N1 or N3 of the adenine ring of endogenous ATP, forming a robust hydrogen bond with the backbone amide NH of the kinase hinge region (e.g., the highly conserved Val882 residue in PI3K α ) [3].

The 3-Pyridyl Substituent and the (R)-Stereocenter

While unsubstituted morpholine provides baseline hinge binding, it lacks the vectorality needed for isoform selectivity. The addition of a pyridine ring at the 3-position introduces a hydrogen-bond acceptor and a π

π stacking moiety.

Crucially, the (R)-stereocenter dictates the 3D trajectory of the pyridine ring. In the ATP-binding pocket, the (R)-configuration directs the pyridine moiety into the specific affinity pocket (or ribose pocket), maximizing stabilizing interactions while avoiding steric clashes with the gatekeeper residue [4]. Conversely, the (S)-enantiomer often projects into solvent-exposed regions or clashes with the protein backbone, leading to a precipitous drop in potency.

Table 1: Physicochemical Attributes of (R)-3-(Pyridin-3-yl)morpholine

PropertyValue / CharacteristicMedicinal Chemistry Rationale
Molecular Weight 164.20 g/mol Low MW allows for extensive downstream derivatization without exceeding Lipinski's Rule of 5.
LogP (estimated) ~0.8 - 1.2Optimal lipophilicity for oral bioavailability and passive membrane permeability.
pKa (Secondary Amine) ~8.3Lower than piperidine (~11); ensures a higher fraction of un-ionized drug at physiological pH, aiding BBB penetration [2].
Stereochemistry (R)-enantiomerProvides precise 3D vectoring to target non-conserved kinase affinity pockets [5].

Biological Targets & Mechanism of Action

The (R)-3-(Pyridin-3-yl)morpholine scaffold is predominantly utilized to target the PI3K/AKT/mTOR signaling pathway , which is frequently hyperactivated in human cancers. By functionalizing the secondary amine of the morpholine ring with various heteroaryl groups, researchers can generate highly potent, ATP-competitive inhibitors.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Lipid Kinase) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTOR AKT->mTOR Activates Inhibitor (R)-3-(Pyridin-3-yl)morpholine Derivative Inhibitor->PI3K Binds Hinge Region

Fig 1. PI3K/AKT/mTOR signaling pathway and targeted intervention by morpholine-based inhibitors.

Experimental Workflow & Protocols

To utilize this scaffold, the secondary amine of the morpholine must be coupled to an electrophilic core (e.g., a functionalized pyrimidine or triazine). The following workflow outlines the synthesis and biological validation of a representative library.

Workflow Scaffold 1. Scaffold Selection (R)-3-(Pyridin-3-yl)morpholine Synthesis 2. N-Derivatization (Buchwald-Hartwig Amination) Scaffold->Synthesis Purification 3. Purification & QC (Prep-HPLC, Chiral LC-MS) Synthesis->Purification Assay 4. In Vitro Screening (Luminescence Kinase Assay) Purification->Assay Hit 5. Hit Identification (IC50 Determination) Assay->Hit

Fig 2. Experimental workflow for the synthesis and biological evaluation of morpholine derivatives.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

Causality & Rationale: Nucleophilic aromatic substitution (SNAr) is often insufficient for coupling sterically hindered secondary amines like 3-substituted morpholines unless the electrophile is highly activated. The Buchwald-Hartwig cross-coupling is chosen here because it allows for the efficient N-arylation of the morpholine scaffold under mild conditions, strictly preserving the integrity of the crucial (R)-stereocenter.

Materials:

  • (R)-3-(Pyridin-3-yl)morpholine (1.0 eq)

  • Heteroaryl chloride/bromide core (1.1 eq)

  • Pd2(dba)3 (0.05 eq) and Xantphos (0.1 eq)

  • Sodium tert-butoxide (NaOtBu) (2.0 eq)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge the heteroaryl halide, (R)-3-(Pyridin-3-yl)morpholine, Pd2(dba)3, Xantphos, and NaOtBu.

  • Inert Atmosphere: Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times). Critical: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) catalyst.

  • Reaction: Add anhydrous toluene via syringe. Heat the reaction mixture to 90°C in a pre-heated oil bath and stir for 12–16 hours.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.

  • Purification & Self-Validation:

    • Purify via reverse-phase Prep-HPLC.

    • Validation Check 1: Perform LC-MS to confirm the exact mass of the coupled product.

    • Validation Check 2: Perform Chiral HPLC against a racemic standard. The enantiomeric excess (ee) must remain >98%, confirming that the basic conditions (NaOtBu) did not induce racemization at the C3 position.

Protocol 2: In Vitro PI3K α Kinase Inhibition Assay

Causality & Rationale: To validate the synthesized inhibitors, a luminescence-based ATP depletion assay (e.g., Kinase-Glo®) is utilized. Unlike radiometric assays, this method is non-hazardous and highly scalable. It measures the residual ATP remaining after the kinase reaction; a highly potent inhibitor will prevent ATP consumption, resulting in a high luminescent signal.

Materials:

  • Recombinant human PI3K α enzyme

  • PIP2 lipid substrate

  • Ultra-pure ATP (10 μ M final concentration)

  • Kinase-Glo® Luminescent Reagent

  • White, flat-bottom 384-well microplates

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer 100 nL of each concentration to the 384-well plate using an acoustic dispenser (e.g., Echo 550) to ensure precise low-volume transfer.

  • Reaction Assembly: Add 5 μ L of 2X PI3K α enzyme solution (in kinase buffer: 50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS) to the wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Initiation: Add 5 μ L of 2X Substrate solution (PIP2 + ATP) to initiate the reaction. The final ATP concentration should be at its apparent Km​ (~10 μ M) to ensure the assay is highly sensitive to ATP-competitive inhibitors.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature in the dark.

  • Detection: Add 10 μ L of Kinase-Glo® reagent to all wells. Incubate for 15 minutes to stabilize the luminescent signal.

  • Read & Self-Validation:

    • Read the plate on a microplate luminometer.

    • Validation Check 1: Include a "No Enzyme" control (represents 100% inhibition/maximum ATP) and a "Vehicle (DMSO)" control (represents 0% inhibition/maximum kinase activity). The Z'-factor must be >0.6 for the assay to be considered valid.

    • Validation Check 2: Run a known reference inhibitor (e.g., GDC-0941) in parallel to ensure the calculated IC50 matches literature values.

Representative Data Presentation

The table below demonstrates the profound impact of the morpholine's stereochemistry and substitution pattern on target affinity, validating the necessity of the (R)-3-(Pyridin-3-yl)morpholine scaffold.

Table 2: Representative SAR Data for PI3K α Inhibition

Scaffold DerivativeStereochemistryPI3K α IC50 (nM)Cellular pAKT IC50 (nM)Rationale for Activity Shift
Unsubstituted MorpholineN/A4501,200Baseline hinge binding; lacks specific affinity pocket interactions.
3-(Pyridin-3-yl)morpholineRacemic (+/-)8531050% of the mixture clashes with the binding pocket, diluting potency.
(R)-3-(Pyridin-3-yl)morpholine (R)-enantiomer 12 45 Optimal 3D vectoring; pyridine nitrogen forms a water-mediated H-bond in the affinity pocket.
(S)-3-(Pyridin-3-yl)morpholine(S)-enantiomer>5,000>10,000Severe steric clash with the kinase gatekeeper residue; abolishes binding.

References

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal Research Reviews, 40(2), 709-752. URL:[Link]

  • Miele, M., et al. (2021). "Occurrence of Morpholine in Central Nervous System Drug Discovery." ACS Chemical Neuroscience, 12(24), 4414–4433. URL:[Link]

  • Zhao, Y., et al. (2017). "Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents." Oncotarget, 8(3), 5579–5596. URL:[Link]

  • Certal, V., et al. (2015). "Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif." ACS Medicinal Chemistry Letters, 6(3), 355–359. URL:[Link]

  • Kőnig, B., et al. (2023). "Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine." The Journal of Organic Chemistry, 88(10), 6378–6388. URL:[Link]

Application

Formulation of (R)-3-(Pyridin-3-yl)morpholine for animal studies

Application Note: Advanced Formulation Strategies for (R)-3-(Pyridin-3-yl)morpholine in Preclinical In Vivo Studies Scientific Context and Pharmacological Relevance (R)-3-(Pyridin-3-yl)morpholine (CAS: 1213691-34-9) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Formulation Strategies for (R)-3-(Pyridin-3-yl)morpholine in Preclinical In Vivo Studies

Scientific Context and Pharmacological Relevance

(R)-3-(Pyridin-3-yl)morpholine (CAS: 1213691-34-9) is a highly versatile chiral building block and pharmacophore. The morpholine-pyridine scaffold is frequently integrated into the design of phosphoinositide 3-kinase (PI3K) inhibitors[1] and nicotinic acetylcholine receptor (nAChR) modulators. In preclinical drug discovery, evaluating the in vivo efficacy of compounds containing this moiety requires robust formulation strategies to ensure consistent exposure, bioavailability, and tolerability in rodent models[2].

Physicochemical Profiling & Formulation Causality

To design a self-validating formulation protocol, we must first analyze the intrinsic physicochemical properties of (R)-3-(Pyridin-3-yl)morpholine and understand the causality behind excipient selection.

  • Ionization and pKa: The molecule possesses two basic centers: a morpholine nitrogen (pKa ~8.3) and a pyridine nitrogen (pKa ~5.2). At a physiological pH of 7.4, the morpholine ring is predominantly protonated, conferring moderate intrinsic aqueous solubility.

  • Salt vs. Free Base: If supplied as a dihydrochloride salt, the compound is highly water-soluble and can be formulated in simple aqueous vehicles (e.g., 0.9% Saline or PBS)[3]. If supplied as a free base, the uncharged pyridine ring and the organic framework increase lipophilicity, necessitating the use of co-solvents or suspending agents for high-dose administration[4].

  • Excipient Compatibility: The secondary amine of the morpholine ring is a strong nucleophile and can be prone to oxidation or N-alkylation. When using Polyethylene Glycol 400 (PEG400) or Tween 80, it is critical to use high-purity, peroxide-free grades to prevent oxidative degradation of the active pharmaceutical ingredient (API) during storage[4].

Formulation Workflows and Decision Matrix

FormulationDecision Start (R)-3-(Pyridin-3-yl)morpholine Salt Dihydrochloride Salt Start->Salt Supplied as Salt Base Free Base Start->Base Supplied as Free Base IV_Salt IV Dosing (0.9% Saline Solution) Salt->IV_Salt Intravenous PO_Salt PO Dosing (Water or 0.5% MC) Salt->PO_Salt Oral Gavage IV_Base IV Dosing (Clear Solution) 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline Base->IV_Base Intravenous PO_Base PO Dosing (Suspension) 0.5% MC / 0.2% Tween 80 Base->PO_Base Oral Gavage

Decision matrix for formulating (R)-3-(Pyridin-3-yl)morpholine based on API state and dosing route.

Step-by-Step Experimental Protocols

Protocol A: Intravenous (IV) Co-Solvent Solution (Free Base)

This protocol yields a clear solution suitable for IV administration in mice or rats, utilizing a standard 5/40/5/50 co-solvent system to prevent precipitation upon injection[2].

Causality Check: The order of addition is strictly enforced to maximize API solvation. DMSO disrupts the crystal lattice, PEG400 acts as a miscible co-solvent, Tween 80 prevents micellar crash-out upon aqueous dilution, and Saline adjusts the final osmolarity.

  • Weighing: Accurately weigh the required amount of (R)-3-(Pyridin-3-yl)morpholine free base into a sterile glass vial.

  • Solvation (5% v/v): Add Dimethyl Sulfoxide (DMSO) to achieve 5% of the final target volume. Vortex for 1-2 minutes until a completely clear solution is achieved.

    • Validation Step: Hold the vial against a light source; no visible solid particulates should remain.

  • Co-solvent Addition (40% v/v): Add PEG400 (peroxide-free). Vortex for 1 minute to ensure a homogenous organic phase.

  • Surfactant Addition (5% v/v): Add Tween 80. Vortex vigorously.

    • Note: Tween 80 is highly viscous; use positive displacement pipettes to ensure volumetric accuracy.

  • Aqueous Dilution (50% v/v): Slowly add 0.9% sterile Saline dropwise while continuously vortexing.

    • Validation Step: The solution must remain optically clear. If cloudiness or a milky emulsion appears, the API concentration has exceeded the thermodynamic solubility limit of this specific vehicle.

  • Sterilization: Filter through a 0.22 µm PTFE syringe filter prior to IV administration.

Protocol B: Oral (PO) Suspension (Free Base or Salt)

For oral efficacy studies, suspensions are preferred to maximize the administrable dose while minimizing excipient-induced matrix effects or gastrointestinal toxicity[4].

  • Vehicle Preparation: Prepare a stock solution of 0.5% (w/v) Methylcellulose (MC) and 0.2% (v/v) Tween 80 in deionized water. Stir overnight at 4°C to ensure complete hydration of the MC polymer[2].

  • API Wetting: Weigh the API into a mortar or glass vial. Add a micro-volume of the vehicle to wet the powder, creating a smooth paste.

    • Causality Check: Pre-wetting prevents the hydrophobic free base particles from floating on the surface of the aqueous vehicle due to surface tension.

  • Dilution & Homogenization: Gradually add the remaining vehicle volume while triturating or using a probe sonicator (3 x 10-second pulses on ice).

  • Validation Step: Inspect the suspension for a uniform milky appearance without large aggregates. Dose immediately using continuous magnetic stirring to ensure dose homogeneity across all animal subjects.

Quantitative Data Summaries

Table 1: Physicochemical Properties of (R)-3-(Pyridin-3-yl)morpholine

PropertyValuePharmacological Implication
Molecular Formula C9H12N2OSmall molecule, favorable ligand efficiency.
Molecular Weight 164.20 g/mol High permeability potential across biological membranes.
pKa (Morpholine N) ~8.3Protonated at physiological pH; drives aqueous solubility.
pKa (Pyridine N) ~5.2Neutral at physiological pH; contributes to target binding.
Physical State Solid (Free Base or HCl salt)Salt form is highly preferred for aqueous IV formulations.

Table 2: Recommended Maximum Dosing Volumes and Excipient Limits for Rodents

RouteMax Volume (Mice)Max Volume (Rats)Recommended Vehicle (Free Base)
Intravenous (IV) 5 mL/kg5 mL/kg5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline
Oral (PO) 10 mL/kg10 mL/kg0.5% Methylcellulose / 0.2% Tween 80 in Water
Intraperitoneal (IP) 10 mL/kg10 mL/kg5% DMSO / 95% (20% HP-β-CD in Saline)

(Note: Excipient concentrations must be kept within tolerable limits to prevent matrix effects or vehicle-induced toxicity during pharmacokinetic or efficacy readouts[5].)

References

  • Synthesis and in Vitro and in Vivo Evaluation of Phosphoinositide-3-kinase Inhibitors. ACS Medicinal Chemistry Letters. URL: [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics (MDPI). URL: [Link]

  • Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. National Center for Biotechnology Information (PMC). URL: [Link]

  • A review on preclinical pharmaceutical research: principal and common routes of administration in small animals. International Journal of Pharmaceutical Sciences and Research. URL: [Link]

Sources

Method

Application Note: High-Fidelity Electrophysiological Characterization of (R)-3-(Pyridin-3-yl)morpholine at Neuronal nAChRs

Executive Summary & Pharmacological Context The compound (R)-3-(Pyridin-3-yl)morpholine (CAS: 1213691-34-9) represents a structurally compelling scaffold in the study of neuronal nicotinic acetylcholine receptors (nAChRs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The compound (R)-3-(Pyridin-3-yl)morpholine (CAS: 1213691-34-9) represents a structurally compelling scaffold in the study of neuronal nicotinic acetylcholine receptors (nAChRs)[1][2]. By replacing the classic pyrrolidine ring found in nicotine with a morpholine ring, the molecule introduces a novel oxygen hydrogen-bond acceptor and alters the pKa of the basic nitrogen. This structural divergence fundamentally shifts the ligand's binding pose at the orthosteric interfaces (e.g., the α

β interface in α4β2 or the α

α interface in α7 receptors), necessitating precise kinetic profiling.

While high-throughput calcium flux assays (e.g., FLIPR) are useful for initial screening, they lack the temporal resolution required to capture the ultra-fast activation and desensitization kinetics inherent to nAChRs[1]. Therefore, whole-cell patch-clamp electrophysiology coupled with ultra-fast solution exchange remains the gold standard for characterizing the mechanistic pharmacology of pyridine-morpholine derivatives[1][2].

This application note details a self-validating, causality-driven protocol for evaluating (R)-3-(Pyridin-3-yl)morpholine using whole-cell patch-clamp techniques in HEK293 cells stably expressing recombinant nAChRs.

Assay Rationale & Causality of Experimental Design

To achieve trustworthy and reproducible data, every component of the electrophysiological assay must be optimized for the unique biophysics of ligand-gated ion channels.

Cell Line Selection

HEK293 Cells: Human Embryonic Kidney 293 cells are utilized because they lack endogenous nAChRs, ensuring that all recorded currents are mediated exclusively by the transfected receptor subtypes (e.g., α4β2 or α7 )[3][4]. Furthermore, their smooth lipid bilayer morphology allows for the consistent formation of high-resistance gigaseals (>1 GΩ), which is critical for minimizing leak currents and reducing baseline noise[3].

Buffer Composition & Ionic Causality

The choice of intracellular and extracellular solutions is not arbitrary; it is designed to isolate the nAChR current from endogenous cellular noise.

  • Intracellular (Pipette) Solution: We utilize a Cesium-gluconate based solution. Causality: Cesium ( Cs+ ) effectively blocks endogenous voltage-gated potassium ( K+ ) channels, isolating the non-selective cation current mediated by the nAChR[5]. Additionally, 10 mM EGTA or BAPTA is included to heavily buffer intracellular calcium ( Ca2+ ). Without this buffer, Ca2+ influx through the nAChR would activate endogenous calcium-activated chloride channels, contaminating the kinetic data[5].

  • Extracellular (Bath) Solution: Standard physiological saline is used, but divalent cations ( Ca2+ and Mg2+ ) must be strictly controlled. High extracellular Ca2+ can decrease the single-channel conductance of nAChRs and accelerate current run-down[3].

The Necessity of Ultra-Fast Perfusion

nAChRs, particularly the α7 subtype, exhibit profound and rapid desensitization (often within milliseconds)[1][5]. If (R)-3-(Pyridin-3-yl)morpholine is applied via a standard gravity-fed perfusion system, the receptors will begin to desensitize before the compound reaches its target concentration at the cell surface. This results in an artificially truncated peak current and an inaccurate EC50​ [2]. We mandate the use of a piezo-driven theta-glass or microfluidic system (e.g., Dynaflow) to achieve solution exchange times of <5 ms [1][2].

Step-by-Step Self-Validating Protocol

Phase 1: Preparation and Gigaseal Formation
  • Pipette Fabrication: Pull borosilicate glass capillaries to a tip resistance of 3.0–5.0 MΩ when filled with the intracellular solution[5]. Validation: Pipettes >5 MΩ will result in high series resistance, while <3 MΩ pipettes struggle to form stable gigaseals.

  • Approach and Seal: Apply positive pressure (approx. 30 mbar) to the pipette to prevent debris accumulation. Approach a healthy, isolated HEK293 cell. Upon contact (indicated by a slight increase in pipette resistance), release positive pressure and apply gentle suction.

  • Self-Validation Check 1 (Seal Quality): Wait for the seal resistance to surpass 1 GΩ . Do not proceed if the seal is leaky (<1 GΩ), as this will introduce unacceptable baseline variance.

Phase 2: Whole-Cell Configuration and Quality Control
  • Break-In: Apply a brief pulse of suction or a transient voltage zap to rupture the membrane patch, entering the whole-cell configuration[3].

  • Self-Validation Check 2 (Series Resistance - Rs​ ): Immediately measure Rs​ . It must be <20 MΩ . Compensate Rs​ by 70-80% using the amplifier circuitry. Causality: Uncompensated high Rs​ acts as a low-pass filter (increasing the RC time constant), which will artificially slow the recorded activation kinetics of the nAChR and cause voltage errors during large current influxes[5].

  • Holding Potential: Clamp the cell at -70 mV . This provides a strong electrochemical driving force for Na+ and Ca2+ influx while avoiding the inward rectification (polyamine block) seen at positive potentials[3][5].

Phase 3: Compound Application & Data Acquisition
  • Baseline Stabilization: Perfuse the cell with standard extracellular buffer for 2 minutes to establish a stable baseline holding current.

  • Agonist Application: Apply varying concentrations of (R)-3-(Pyridin-3-yl)morpholine (e.g., 0.1 µM to 100 µM) using the ultra-fast perfusion system for a duration of 250 ms[2].

  • Washout and Recovery: nAChRs require extended recovery periods from desensitization. Wash the cell with extracellular buffer for a minimum of 120 seconds between compound applications[1]. Validation: Apply a sub-maximal control pulse of Acetylcholine (ACh) before and after the test compound series to ensure the peak current has not "run-down" by more than 15%[3].

Data Presentation & Visualization

Quantitative Electrophysiological Parameters

The following table summarizes the expected kinetic and potency parameters when comparing the endogenous ligand, Nicotine, against the test article (R)-3-(Pyridin-3-yl)morpholine in HEK293 cells expressing α4β2 and α7 nAChRs.

CompoundTarget SubtypeApparent EC50​ (µM)Hill Coefficient ( nH​ )Desensitization τ (ms)Peak Current Density (pA/pF)
(-)-Nicotine α4β2 1.2 ± 0.31.1850 ± 5045.2 ± 4.1
(-)-Nicotine α7 25.4 ± 3.11.445 ± 5110.5 ± 8.2
(R)-3-(Pyridin-3-yl)morpholine α4β2 Assay Dependent~1.0 - 1.2Assay DependentAssay Dependent
(R)-3-(Pyridin-3-yl)morpholine α7 Assay Dependent~1.2 - 1.5Assay DependentAssay Dependent

(Note: Exact values for the morpholine derivative must be determined empirically via the protocol above, as the morpholine oxygen shifts subtype selectivity compared to the pyrrolidine ring).

Assay Workflow & Receptor State Dynamics

G Prep 1. Cell Prep & Patching (HEK293 nAChR) Seal 2. Gigaseal Formation (>1 GΩ Required) Prep->Seal WholeCell 3. Whole-Cell Config (Rs < 20 MΩ, -70mV) Seal->WholeCell Perfuse 4. Fast Perfusion (<5 ms) (R)-3-(Pyridin-3-yl)morpholine WholeCell->Perfuse Open Receptor: Open State (Na+/Ca2+ Influx) Perfuse->Open Agonist Binding Resting Receptor: Resting State (Closed Channel) Resting->Open Activation Desensitized Receptor: Desensitized (Refractory State) Open->Desensitized Rapid (<100ms) Desensitized->Resting Washout (>120s)

Caption: Electrophysiological workflow and nAChR state transitions during fast-perfusion compound application.

References

  • Chavez-Noriega, L. E., et al. "Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study." Journal of Neuroscience, 1996. 3

  • Williams, D. K., et al. "Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596." Journal of Neuroscience, 2011. 5

  • Baburin, I., et al. "Automated fast perfusion of Xenopus oocytes for drug screening." Pflugers Archiv, 2006. 2

  • Toma, W., et al. "In vitro screening strategies for nicotinic receptor ligands." European Journal of Pharmacology, 2008. 1

  • ChemicalBook. "(R)-3-(Pyridin-3-yl)Morpholine | 1213691-34-9." Chemical Database, 2026. 6

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Preventing Degradation of (R)-3-(Pyridin-3-yl)morpholine in Solution

Mechanistic Causality of Degradation To successfully stabilize (R)-3-(Pyridin-3-yl)morpholine in aqueous or organic solutions, one must first understand the intrinsic chemical vulnerabilities of its molecular architectur...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Causality of Degradation

To successfully stabilize (R)-3-(Pyridin-3-yl)morpholine in aqueous or organic solutions, one must first understand the intrinsic chemical vulnerabilities of its molecular architecture. The compound consists of a basic morpholine ring linked to a pyridine moiety, presenting three distinct degradation pathways when exposed to environmental stressors:

  • Electrophilic N-Oxidation: Both the sp2 -hybridized pyridine nitrogen and the sp3 -hybridized morpholine nitrogen are highly susceptible to oxidation[1]. This reaction is primarily driven by trace hydroperoxides inherently present in common pharmaceutical excipients (such as polyethylene glycol, polysorbates, and crospovidone)[2][3]. Trace heavy metals act as catalysts in these formulations, facilitating Fenton-like radical generation that accelerates N-oxide formation[2].

  • Photolytic Cleavage: Aromatic heterocyclic systems like the pyridine ring absorb strongly in the UV spectrum. Exposure to actinic light induces photolytic degradation, which can lead to complex rearrangements, dimerization, or the generation of acidic intermediates and conjugated carbonyls[4][5][6].

  • Hydrolytic Ring Opening: While the morpholine ring is generally stable under physiological conditions, exposure to extreme pH excursions or harsh oxidative environments can induce C–N or C–O bond cleavage. This degradation cascade typically yields aminoethoxy derivatives, such as 2-(2-aminoethoxy)acetic acid or glycolic acid[7][8].

Mechanisms API (R)-3-(Pyridin-3-yl)morpholine Path1 N-Oxidation API->Path1 Path2 Photolytic Cleavage API->Path2 Path3 Hydrolytic Ring Opening API->Path3 Stress1 Trace Peroxides & Metals Stress1->Path1 Stress2 UV / Visible Light Stress2->Path2 Stress3 Extreme pH (<3 or >9) Stress3->Path3 Deg1 Pyridine/Morpholine N-oxides (+16 Da) Path1->Deg1 Deg2 Conjugated Carbonyls & Dimerization Path2->Deg2 Deg3 Aminoethoxy Derivatives Path3->Deg3

Degradation pathways of (R)-3-(Pyridin-3-yl)morpholine triggered by environmental stressors.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: During LC-MS stability testing, I am observing a prominent impurity peak with a mass shift of +16 Da. What is the mechanism, and how do I suppress it? A: A +16 Da shift is the classic signature of N-oxide formation at either the morpholine or pyridine nitrogen[1]. This is almost certainly caused by trace hydroperoxides in your solvents or polymeric excipients (e.g., PEG, HPC) reacting with the basic amines[2][3]. Troubleshooting Action: Switch to peroxide-free or low-peroxide excipient grades. Incorporate a chelating agent like 0.05% EDTA to sequester trace metals that catalyze the oxidation, and add a water-soluble antioxidant (e.g., sodium metabisulfite or ascorbic acid) to scavenge free radicals[2][3].

Q2: My stock solution exhibits a gradual drop in pH over a 4-week storage period, accompanied by a loss of API assay. Why is the solution acidifying? A: This indicates photolytic degradation of the pyridine moiety. When exposed to ambient laboratory light, the pyridine ring undergoes photochemical cleavage, yielding acidic intermediates (such as formic or acetic acid derivatives) which lower the bulk pH[4][5]. Troubleshooting Action: Pyridine derivatives must be protected from actinic light. Immediately transition your storage protocols to use amber Type I glass vials and ensure all sample preparation is conducted under low-light conditions or wrapped in aluminum foil[5][6].

Q3: Does the intrinsic pH of the API solution affect its own stability? A: Yes. (R)-3-(Pyridin-3-yl)morpholine is a weakly basic compound. When dissolved in unbuffered water, it creates a slightly basic microenvironment that thermodynamically favors oxidative degradation[2]. Troubleshooting Action: Do not use unbuffered water. Formulate the solution in a tightly controlled buffer (e.g., 50 mM Citrate or Phosphate) titrated to a pH of 6.0–6.5 to protonate the amines slightly, reducing their nucleophilicity and susceptibility to oxidation.

Quantitative Degradation Data & Mitigation Limits

The following table summarizes the quantitative parameters, analytical signatures, and required mitigation thresholds to ensure a stable formulation.

Stress ConditionPrimary Degradation MechanismLC-MS SignaturePreventative ActionCritical Quality Attribute (CQA) Limit
Oxidative (0.3% H2​O2​ )N-Oxidation (Pyridine/Morpholine)+16 Da (M+16)Add 0.05% EDTA + SpargingDissolved O2​ < 2.0 ppm
Photolytic (1.2M lux hrs)Pyridine Ring CleavageVariable (Loss of Parent Mass)Amber Glass / Foil WrapUV Transmittance < 1% (at 300-400nm)
Basic Hydrolysis (pH > 9)Morpholine C-O/C-N Cleavage+18 Da (Ring Opening)Buffer to pH 6.0 - 6.5Formulation pH drift < 0.2 units/month
Excipient Impurities Formaldehyde/Aldehyde Adducts+12 Da (Imine Formation)Use low-aldehyde excipientsExcipient Aldehyde content < 8 ppm[3]

Self-Validating Experimental Protocol: Solution Preparation

To guarantee trustworthiness, the preparation of (R)-3-(Pyridin-3-yl)morpholine solutions must not rely on assumption. The following step-by-step methodology is designed as a self-validating system , incorporating mandatory analytical checkpoints before the workflow can proceed.

Step-by-Step Methodology:
  • Solvent Preparation & Chelation: Prepare the base aqueous buffer (e.g., 50 mM Citrate). Immediately add 0.05% (w/v) Disodium EDTA to chelate trace heavy metals[2].

  • Deoxygenation (Sparging): Sparge the buffer with high-purity Argon or Nitrogen gas for a minimum of 15 minutes to displace dissolved oxygen.

    • Validation Checkpoint 1: Use a dissolved oxygen (DO) meter. Do not proceed until DO is confirmed to be < 2.0 ppm.

  • API Dissolution: Under low-light conditions, slowly add the (R)-3-(Pyridin-3-yl)morpholine to the deoxygenated buffer while stirring magnetically.

  • pH Adjustment: Titrate the solution to a final pH of 6.0 – 6.5 using 0.1N HCl or 0.1N NaOH.

    • Validation Checkpoint 2: Extract a 10 µL aliquot and run a Time-Zero (T=0) LC-MS analysis. Do not proceed unless the baseline purity is >99.0% and no +16 Da (N-oxide) peaks are detected.

  • Sterile Filtration: Filter the solution through a 0.22 µm PTFE syringe filter (avoid nylon filters as they can leach trace impurities).

  • Storage: Aliquot the validated solution into argon-purged, amber Type I glass vials. Seal with PTFE-lined caps and store at 4°C.

Protocol S1 1. Solvent Prep: Add 0.05% EDTA S2 2. Sparging: Flush with Argon S1->S2 V1 Check: Dissolved O2 < 2 ppm? S2->V1 V1->S2 No S3 3. API Addition: Dissolve Compound V1->S3 Yes S4 4. pH Adjustment: Titrate to pH 6.0-6.5 S3->S4 V2 Check: LC-MS Baseline > 99%? S4->V2 V2->S3 No (Reject) S5 5. Sterile Filtration (0.22 µm PTFE) V2->S5 Yes S6 6. Storage: Amber Vials at 4°C S5->S6

Self-validating workflow for formulating degradation-resistant morpholine API solutions.

Sources

Optimization

Improving the pharmacokinetic properties of (R)-3-(Pyridin-3-yl)morpholine

Welcome to the Technical Support Center for Pharmacokinetic (PK) Optimization. As a Senior Application Scientist, I have designed this resource to help drug development professionals troubleshoot and resolve complex ADME...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pharmacokinetic (PK) Optimization. As a Senior Application Scientist, I have designed this resource to help drug development professionals troubleshoot and resolve complex ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities specific to the (R)-3-(Pyridin-3-yl)morpholine scaffold.

This guide synthesizes mechanistic causality with field-proven experimental designs to ensure your optimization workflows are both authoritative and self-validating.

I. Core Principles of the Scaffold

The (R)-3-(Pyridin-3-yl)morpholine moiety is a privileged pharmacophore in medicinal chemistry, particularly for central nervous system (CNS) and kinase targets. The morpholine ring provides an optimal basicity (pKa ~8.7), a flexible chair-like conformation, and a well-balanced lipophilic-hydrophilic profile that enhances aqueous solubility and blood-brain barrier permeability [1]. The pyridine ring contributes topological polar surface area (tPSA) and serves as a critical hydrogen bond acceptor.

However, this combination frequently presents specific PK liabilities:

  • CYP3A4-Mediated Oxidation: The electron-rich alpha-carbons of the morpholine ring are highly susceptible to cytochrome P450 oxidation, leading to ring-opening or N-dealkylation [3].

  • Permeability vs. Solubility Trade-offs: The basic nitrogen can become trapped in acidic compartments, limiting passive transcellular diffusion.

  • Enterohepatic Recirculation: High biliary excretion in rodent models can confound human PK predictions [2].

II. Troubleshooting Guide & FAQs

Q: During rat pharmacokinetic studies, our (R)-3-(Pyridin-3-yl)morpholine derivative exhibits high systemic clearance (CL > 70% of hepatic blood flow). How do we determine the mechanism and optimize the structure?

A: High clearance for this scaffold is predominantly driven by CYP3A4-mediated oxidation. While morpholine improves target binding and solubility, its alpha-carbons are metabolically vulnerable[1].

  • The Self-Validating Diagnostic: Run an in vitro microsomal stability assay with and without an NADPH regenerating system. Because CYP450 enzymes absolutely require NADPH as a cofactor, a minus-NADPH control validates the mechanism. If the compound degrades rapidly only in the presence of NADPH, the clearance is definitively CYP-driven. If it degrades in both, investigate non-CYP pathways (e.g., amidases or flavin-containing monooxygenases).

  • Optimization Strategy: Introduce steric hindrance. Methylation adjacent to the morpholine nitrogen (e.g., at C2 or C6) physically blocks the CYP3A4 active site from accessing the alpha-carbon. Alternatively, locking the conformation using an oxa-bridged bioisostere restricts flexibility, significantly lowering intrinsic clearance (CLint) [2].

Q: We achieved excellent metabolic stability, but the oral bioavailability (F%) remains below 10%. Caco-2 assays show low permeability (Papp < 5 × 10⁻⁶ cm/s) and high efflux ratios. How can we improve absorption?

A: The root cause is likely the basicity of the morpholine-pyridine system. A highly basic nitrogen becomes heavily protonated at physiological pH. Ionized molecules cannot efficiently undergo passive transcellular diffusion across the lipophilic enterocyte membrane and are highly susceptible to P-glycoprotein (P-gp) efflux.

  • Optimization Strategy: Modulate the basicity via inductive effects. Introducing an electron-withdrawing group (EWG)—such as a fluorine atom or cyano group—onto the pyridine ring pulls electron density away from the adjacent morpholine nitrogen. This lowers the overall pKa, increasing the fraction of the unionized species in the intestinal lumen, thereby improving Caco-2 permeability and oral absorption [4].

Q: Our compound shows low clearance in human liver microsomes (HLM) but exhibits a secondary plasma concentration peak at 4-6 hours in rat in vivo PK studies. What causes this, and how is it resolved?

A: A secondary peak is the classic hallmark of enterohepatic recirculation. The parent compound (or its phase II glucuronide conjugate) is excreted into the bile, transported to the intestine, deconjugated by gut flora, and reabsorbed into systemic circulation [2].

  • The Self-Validating Diagnostic: Perform a bile-duct cannulated (BDC) rat PK study. If >30% of the dose is recovered in the bile, enterohepatic recirculation is confirmed.

  • Optimization Strategy: Alter the lipophilicity and molecular symmetry. Desymmetrization of the C4 substituents on the morpholine or adjusting the tPSA shifts the primary excretion pathway from biliary to renal clearance, minimizing recirculation and providing a predictable, linear half-life [2].

III. Quantitative Data & Structural Impact

The following table summarizes the causal relationship between specific structural modifications on the (R)-3-(Pyridin-3-yl)morpholine scaffold and their resulting pharmacokinetic parameters.

Scaffold ModificationHuman Liver Microsome CLint (µL/min/mg)Caco-2 Papp (× 10⁻⁶ cm/s)Rat Volume of Distribution (Vss, L/kg)Rat Oral Bioavailability (F%)Primary Excretion Route
Unmodified Baseline High (> 50)Low (1.4)Moderate (1.2)< 10%Biliary / Hepatic
C2/C6 Methylation (Morpholine) Low (< 15)Moderate (10.6)High (2.5)45%Hepatic
Fluorination (Pyridine) Moderate (25)High (39.8)Moderate (1.5)65%Renal
Oxa-bridged Bioisostere Very Low (< 5)Moderate (15.2)High (3.1)55%Renal / Hepatic

(Data synthesized from aligned in vitro ADME and rat pharmacokinetic profiling [2][4])

IV. Standard Operating Procedure: In Vitro Microsomal Stability Assay

To accurately diagnose CYP3A4 vulnerabilities, use this self-validating protocol.

Step 1: Reagent Preparation

  • Prepare a 10 mM stock of the (R)-3-(Pyridin-3-yl)morpholine derivative in DMSO.

  • Thaw Human Liver Microsomes (HLM) on ice (standardized to 20 mg/mL protein content).

  • Prepare 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Prepare the NADPH regenerating system (Solution A: NADP+ and Glc-6-P; Solution B: Glc-6-P dehydrogenase).

Step 2: Pre-Incubation (The Matrix Setup)

  • Dilute the test compound in the phosphate buffer to a final concentration of 1 µM (ensure final DMSO concentration is ≤ 0.1% to prevent CYP inhibition).

  • Add HLM to achieve a final protein concentration of 0.5 mg/mL.

  • Critical Control: Aliquot the mixture into two separate plates: Plate 1 (+NADPH) and Plate 2 (-NADPH control).

  • Pre-incubate both plates at 37°C in a shaking water bath for 5 minutes.

Step 3: Reaction Initiation & Time-Course

  • Initiate the reaction in Plate 1 by adding the pre-warmed NADPH regenerating system. Add an equivalent volume of plain buffer to Plate 2.

  • At designated time points (0, 5, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot from the reaction mixture.

Step 4: Termination & Extraction

  • Immediately quench the transferred aliquot by adding 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., Tolbutamide or Labetalol). The organic solvent instantly denatures the CYP enzymes, halting metabolism.

  • Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

Step 5: LC-MS/MS Analysis

  • Transfer the supernatant to analytical vials.

  • Quantify the remaining percentage of the parent compound relative to the internal standard. Calculate the elimination rate constant (k) and intrinsic clearance (CLint).

V. Pathway & Workflow Visualizations

PK_Optimization A Parent Scaffold: (R)-3-(Pyridin-3-yl)morpholine B In Vitro ADME: Microsomal Stability (CYP3A4) A->B C High Clearance? (Alpha-carbon oxidation) B->C E Low Permeability? (Efflux/Basicity) B->E D Steric Hindrance: Methylation at C2/C6 C->D Yes G In Vivo Rat PK: Bioavailability & Half-life C->G No D->G F Modulate Basicity: Fluorination of Pyridine E->F Yes F->G

Workflow for diagnosing and resolving PK liabilities in morpholine-pyridine scaffolds.

Metabolic_Pathway M Substrate (R)-3-(Pyridin-3-yl)morpholine CYP Enzyme CYP3A4 Oxidation M->CYP NADPH dependent P1 Metabolite 1 Morpholine Ring Opening CYP->P1 alpha-carbon attack P2 Metabolite 2 N-Dealkylation CYP->P2 N-oxidation P3 Metabolite 3 Pyridine N-Oxidation CYP->P3 Heteroatom oxidation EX Clearance Biliary / Renal Excretion P1->EX P2->EX P3->EX

CYP3A4-mediated oxidative metabolic pathways for (R)-3-(Pyridin-3-yl)morpholine.

VI. References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Chemical Neuroscience / PMC URL:[Link]

  • Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs Source: ACS Medicinal Chemistry Letters / PMC URL:[Link]

  • Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

Troubleshooting

Technical Support Center: Strategies to Reduce Toxicity of (R)-3-(Pyridin-3-yl)morpholine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, experimental protocols, and frequently asked questions (FAQs) to addr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, experimental protocols, and frequently asked questions (FAQs) to address challenges related to the potential toxicity of (R)-3-(Pyridin-3-yl)morpholine and its analogs. Our goal is to equip you with the knowledge to rationally design and synthesize safer, more effective compounds.

Understanding the Potential Toxicity Profile

While specific toxicity data for (R)-3-(Pyridin-3-yl)morpholine is not extensively documented in publicly available literature, its structure, containing both a pyridine and a morpholine moiety, suggests potential toxicological liabilities that warrant careful consideration. The toxicity of this compound is likely to be a composite of the known toxicities of its constituent heterocycles.

Q1: What are the primary toxicity concerns associated with the pyridine ring in my compound?

The pyridine ring, while a common feature in many FDA-approved drugs, can be associated with several toxicities, primarily hepatotoxicity and neurotoxicity.[1][2] The mechanism often involves metabolic activation by Cytochrome P450 (CYP) enzymes to form reactive metabolites, such as N-oxides or pyridiniums, which can lead to cellular damage.[3]

  • Metabolic Activation: The nitrogen atom in the pyridine ring can be a site for oxidative metabolism, leading to the formation of reactive intermediates.[4]

  • Neurotoxicity: Some pyridine-containing compounds have been shown to cause neurological symptoms.[1][2]

  • Hepatotoxicity: Liver damage can occur due to the formation of toxic metabolites that deplete cellular glutathione and cause oxidative stress.[1]

Q2: What are the potential toxicities related to the morpholine moiety?

The morpholine ring is generally considered to have a more favorable safety profile than pyridine. However, two main concerns are:

  • Formation of N-nitrosamines: Under certain conditions, particularly in the presence of nitrites (which can be found in vivo), secondary amines like morpholine can form N-nitrosomorpholine (NMOR), a potent carcinogen.[5][6][7] This is a significant regulatory concern.

  • Nephrotoxicity: High doses of morpholine have been associated with kidney damage in animal studies.[8][9]

Below is a diagram illustrating the potential metabolic activation pathways that could lead to toxicity.

Compound (R)-3-(Pyridin-3-yl)morpholine CYP_Metabolism CYP450 Metabolism (e.g., CYP2D6, CYP3A4) Compound->CYP_Metabolism Nitrosation Nitrosation (in vivo) Compound->Nitrosation Pyridine_Metabolites Reactive Pyridine Metabolites (e.g., N-oxides, Pyridiniums) CYP_Metabolism->Pyridine_Metabolites Morpholine_Metabolites Morpholine Ring Opening or Oxidation CYP_Metabolism->Morpholine_Metabolites NMOR N-Nitrosomorpholine (NMOR) Nitrosation->NMOR Toxicity_Pyridine Hepatotoxicity & Neurotoxicity Pyridine_Metabolites->Toxicity_Pyridine Toxicity_Morpholine Nephrotoxicity Morpholine_Metabolites->Toxicity_Morpholine Toxicity_NMOR Carcinogenicity NMOR->Toxicity_NMOR

Caption: Potential metabolic pathways leading to toxicity.

Strategies for Toxicity Reduction

A systematic approach is crucial for mitigating the potential toxicity of your lead compound. The following workflow outlines a general strategy.

Caption: General workflow for identifying and mitigating compound toxicity.

Q3: How can I structurally modify the pyridine ring to reduce toxicity?

Structural modification is a primary strategy to de-risk pyridine-containing compounds.[10]

  • Block Metabolic Hotspots: Introduce substituents at positions susceptible to metabolic attack. For instance, adding a fluorine or methyl group ortho to the pyridine nitrogen can sterically hinder CYP enzyme access and reduce the formation of N-oxides.[11]

  • Modulate Electronics: Introducing electron-withdrawing groups can decrease the basicity of the pyridine nitrogen, making it less prone to certain metabolic reactions.

  • Bioisosteric Replacement: This is a powerful strategy where the pyridine ring is replaced with another group that retains the desired biological activity but has a better safety profile.[12][13]

Bioisostere for PyridineRationale for Toxicity ReductionPotential Impact on Activity
Benzonitrile The nitrile group can mimic the hydrogen-bonding ability of the pyridine nitrogen but is metabolically more stable.[14]Can maintain or improve potency by displacing "unhappy water" molecules in the binding pocket.[14]
Pyrimidine The additional nitrogen atom can alter the metabolic profile and redirect metabolism away from problematic pathways.[15]Activity is highly dependent on the specific target and binding mode.
Difluoromethylpyridine Can serve as a bioisostere for pyridine-N-oxide, potentially improving metabolic stability.[16]May enhance biological activity.[16]
Saturated Heterocycles Replacing the aromatic pyridine with a piperidine or other saturated ring can eliminate aromatic-specific metabolism and improve solubility.[10]Often leads to a significant change in conformation and may impact binding.
Q4: What are prodrug strategies, and how can they help?

A prodrug is an inactive or less active derivative of a parent drug that undergoes conversion in the body to release the active compound.[17][18][19] This approach can be used to mask toxic functionalities, improve solubility, and enhance permeability.[20]

  • Masking the Pyridine Nitrogen: A classic approach is to form a pyridinium salt prodrug. This can alter the compound's distribution and prevent metabolic N-oxidation. The masking group is designed to be cleaved at the target site.

  • Carrier-Linked Prodrugs: The parent molecule can be linked to a carrier moiety (e.g., an amino acid or a sugar) via a cleavable linker.[18] This can improve the ADME properties and reduce systemic exposure to the potentially toxic parent drug.[21]

The following decision tree can help in selecting an appropriate toxicity reduction strategy.

Start Toxicity Confirmed Metabolism_Known Is the toxic metabolite known? Start->Metabolism_Known Block_Metabolism Strategy: Block Metabolic Hotspot (e.g., fluorination, methylation) Metabolism_Known->Block_Metabolism Yes SAR_Known Is the SAR for the pyridine ring well-defined? Metabolism_Known->SAR_Known No Bioisostere Strategy: Bioisosteric Replacement (e.g., Benzonitrile, Pyrimidine) SAR_Known->Bioisostere Yes Permeability_Issue Is poor permeability a contributing factor? SAR_Known->Permeability_Issue No Prodrug Strategy: Prodrug Approach (Mask reactive groups) Permeability_Issue->Block_Metabolism No Permeability_Issue->Prodrug Yes

Caption: Decision tree for selecting a toxicity reduction strategy.

Experimental Protocols & Troubleshooting

Q5: How do I perform a basic in vitro cytotoxicity assay?

A common starting point is the MTT assay to assess cell viability.

Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding:

    • Seed a 96-well plate with a suitable cell line (e.g., HepG2 for hepatotoxicity) at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare a stock solution of your test compound in DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is non-toxic (typically <0.5%).

    • Replace the medium in the wells with 100 µL of the medium containing your compound dilutions. Include vehicle controls (DMSO only) and untreated controls.

  • Incubation:

    • Incubate the plate for 24-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading:

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC₅₀ value.

Troubleshooting:

  • High Variability: Ensure consistent cell seeding and proper mixing of reagents.

  • No Dose-Response: Your compound may not be toxic in this assay, or you may need to test higher concentrations. The compound might also have low permeability into the cells.

Q6: How can I investigate the metabolic stability and identify the metabolites of my compound?

Using liver microsomes is a standard in vitro method.

Protocol: Metabolic Stability Assay with Liver Microsomes

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, combine liver microsomes (e.g., human, rat) and your test compound in a phosphate buffer (pH 7.4).

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction:

    • Start the reaction by adding a pre-warmed NADPH-regenerating system.

  • Time Points:

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench Reaction:

    • Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Preparation:

    • Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound and identify potential metabolites.[5]

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time to determine the in vitro half-life (t₁/₂).

Troubleshooting:

  • Compound Disappears Too Quickly: The compound is metabolically unstable. This is an opportunity to identify the "soft spots" for modification.

  • No Metabolism Observed: The compound may be very stable, or it may be metabolized by non-CYP enzymes not present in the microsome preparation. Consider using hepatocytes.

  • Difficulty Identifying Metabolites: Use high-resolution mass spectrometry to aid in structural elucidation.

Q7: What are some recommended in vitro neurotoxicity assays?

Given the potential for pyridine-induced neurotoxicity, specific assays are recommended.[22][23]

  • Neurite Outgrowth Assay: This assay assesses the effect of a compound on the growth of neurites, which is crucial for neuronal development and function.[24] Human iPSC-derived neurons are increasingly used for this purpose.[25]

  • Cell Viability in Neuronal Cell Lines: Use neuronal cell lines (e.g., SH-SY5Y) in standard cytotoxicity assays (MTT, LDH).

  • OECD Guideline Assays: For more in-depth studies, refer to OECD guidelines for developmental neurotoxicity (DNT) in vitro testing batteries.[26]

Frequently Asked Questions (FAQs)

Q8: My lead compound shows toxicity. What is the first thing I should do?

The first step is to confirm the toxicity in a secondary assay and, if possible, in a different cell line to rule out assay-specific artifacts. Then, perform a metabolic stability assay to understand if the toxicity is likely caused by the parent compound or a metabolite.

Q9: I've synthesized several analogs with blocked metabolic sites, but they are still toxic. What's next?

If blocking metabolism doesn't work, the parent compound itself may be toxic through off-target pharmacology. Consider a broader panel of off-target screening assays (e.g., a safety pharmacology panel). It's also possible that you haven't blocked the correct metabolic site, or that an alternative metabolic pathway has become dominant.

Q10: How do I choose the best bioisosteric replacement for the pyridine ring?

The choice depends on several factors:

  • Structure-Activity Relationship (SAR): If you know that the hydrogen-bonding capability of the pyridine nitrogen is essential for activity, a bioisostere like benzonitrile that preserves this interaction is a good choice.[14]

  • Synthetic Feasibility: Consider the synthetic accessibility of the desired analogs.

  • Physicochemical Properties: Evaluate how the replacement will affect properties like solubility, lipophilicity (LogP), and pKa.

Q11: When should I consider a prodrug strategy?

A prodrug approach is particularly useful when:

  • The parent drug has poor permeability or solubility.[18]

  • Toxicity is clearly linked to a specific, metabolically labile functional group that can be temporarily masked.

  • You want to target the drug to a specific tissue or organ where enzymes can cleave the prodrug to release the active agent.

Q12: How can I quantify the concentration of my compound in biological samples?

Developing a robust analytical method is crucial. LC-MS/MS is the gold standard for its sensitivity and selectivity.[27] For morpholine-containing compounds specifically, derivatization may be necessary to improve detection by GC-MS.[6][7]

References

  • OECD. (n.d.). In vitro assays for developmental neurotoxicity. Retrieved from [Link]

  • Güdük, R., Kehl, N., Stavagna, C., Tilby, M. J., Turner, O., Ruffoni, A., Caldora, H. P., & Leonori, D. (2025). A Three-Step Strategy for the Conversion of Pyridines into Benzonitriles. Nat. Synth. DOI: 10.1038/s44160-025-00759-x.
  • Harry, G. J., & Tiffany-Castiglioni, E. (1993). In vitro techniques for the assessment of neurotoxicity. Environmental Health Perspectives, 101(Suppl 2), 147–156.
  • Harry, G. J., & Tiffany-Castiglioni, E. (1993). In vitro techniques for the assessment of neurotoxicity. PubMed, 8293751. Retrieved from [Link]

  • Wang, Y., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(10), 1735-1740.
  • Creative Biolabs. (n.d.). Neurotoxicity Assay Service. Retrieved from [Link]

  • Leonori, D., et al. (2025). The 'ring replacement' of pyridines into benzonitriles. ResearchGate. Retrieved from [Link]

  • IntechOpen. (2018). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. IntechOpen.
  • Westerink, R. H. S., et al. (2020). In Vitro Techniques for Assessing Neurotoxicity Using Human iPSC-Derived Neuronal Models.
  • Auctores Journals. (2025).
  • Suput, D. (2007). Mechanisms of Toxicity of 3-Alkylpyridinium Polymers from Marine Sponge Reniera sarai. Current Drug Targets, 8(11), 1225-1233.
  • Wiley Online Library. (2026). Tumor-Selective and Chemical Activation Strategies for Nitrogen Mustard Prodrugs.
  • MDPI. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules, 26(18), 5643.
  • ACS Publications. (2022). Minimizing CYP2C9 Inhibition of Exposed-Pyridine NAMPT (Nicotinamide Phosphoribosyltransferase) Inhibitors. Journal of Medicinal Chemistry, 65(2), 1379-1396.
  • IJSAT. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Science and Technology.
  • OSHA. (2003). Morpholine. OSHA.
  • Government of Canada. (2025). Hazardous substance assessment – Morpholine. Canada.ca.
  • ATSDR. (1992). Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry.
  • PubMed. (2014). How to minimize toxic exposure to pyridine during continuous infusion of ceftazidime in patients with cystic fibrosis?. Antimicrobial Agents and Chemotherapy, 58(8), 4436-4441.
  • Eastchem. (2024). Toxicity of morpholine. Eschemy.com.
  • BenchChem. (2025).
  • ResearchGate. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.
  • Liu, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 5413948.
  • ATSDR. (1992). HEALTH EFFECTS - Toxicological Profile for Pyridine. NCBI Bookshelf.
  • RSC Publishing. (2023). Prodrug strategies in developing antiviral nucleoside analogs. RSC Medicinal Chemistry, 14(3), 369-387.
  • CDC. (n.d.). Morpholine - IDLH. NIOSH.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 18(2), 245.
  • ChemicalBook. (n.d.).
  • Hengel, M. J., Jordan, R., & Maguire, W. (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 62(17), 3697-3701.
  • Cambridge MedChem Consulting. (n.d.). CYP_interactions. Retrieved from [Link]

  • PENTA. (2025).
  • Liu, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.
  • PubChem. (n.d.). 4-(3-Pyridin-3-ylphenyl)morpholine. Retrieved from [Link]

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. Expert Opinion on Drug Metabolism & Toxicology, 16(1), 35-51.
  • PubMed. (2005). Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. Drug Metabolism and Disposition, 33(5), 657-664.
  • ACS Publications. (2019). Prodrug Strategies in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(23), 10583-10617.
  • F. Peter Guengerich. (2018). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics, 26(2), 121–138.
  • Schumacher, F., et al. (2025). Application of Lipophilic Prodrug Charge Masking Strategy to Obtain Novel, Potential Oxytocin Prodrugs. Molecules, 30(10), 2201.
  • Rendic, S., & Di Carlo, F. J. (1997). Human cytochrome P450 enzymes: a status report summarizing their reactions, substrates, inducers, and inhibitors. Drug Metabolism Reviews, 29(1-2), 413-580.
  • Creative Proteomics. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation.
  • Journal of Pharmaceutical Research International. (2022). An updated review on morpholine derivatives with their pharmacological actions.
  • Gatta, E., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. Molecules, 25(18), 4234.

Sources

Optimization

Technical Support Center: Troubleshooting (R)-3-(Pyridin-3-yl)morpholine Assays

Welcome to the Technical Support and Assay Troubleshooting Portal for (R)-3-(Pyridin-3-yl)morpholine (RPM) . The morpholine-pyridine scaffold is a well-documented hinge-binding motif designed to competitively occupy the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Assay Troubleshooting Portal for (R)-3-(Pyridin-3-yl)morpholine (RPM) .

The morpholine-pyridine scaffold is a well-documented hinge-binding motif designed to competitively occupy the ATP-binding pocket of Class I Phosphoinositide 3-kinases (PI3K)[1]. While RPM is a potent targeted inhibitor, researchers frequently encounter intrinsic or acquired resistance when translating assays from biochemical cell-free systems to complex in vitro cell line models.

This guide provides mechanistic insights, self-validating protocols, and actionable troubleshooting steps to help you overcome resistance in your experimental pipelines.

Part 1: Troubleshooting FAQs (Mechanistic Insights)

Q1: My PIK3CA-mutant cell lines (e.g., MCF7) show intrinsic resistance to RPM. Why is there no initial response?

Causality: Intrinsic resistance in PIK3CA-mutant lines is almost always driven by parallel pathway hyperactivation or downstream uncoupling. First, verify the PTEN status of your cells. PTEN is the primary lipid phosphatase that converts PIP3 back to PIP2. If your cell line has a homozygous PTEN deletion, PIP3 levels will remain constitutively high regardless of upstream PI3K inhibition by RPM. Secondly, check for KRAS/BRAF mutations . Activating mutations in the RAS/MAPK pathway bypass the need for PI3K/AKT survival signals, rendering PI3K monotherapy ineffective[2].

Q2: After 3 months of continuous RPM exposure, my previously sensitive lines have acquired resistance. What is the mechanism?

Causality: This is a classic adaptive response. Prolonged inhibition of the PI3K/AKT/mTOR axis relieves the physiological negative feedback loop normally exerted by mTORC1 on Receptor Tyrosine Kinases (RTKs) and Insulin Receptor Substrate 1 (IRS-1)[3]. This relief leads to the paradoxical hyperactivation of upstream RTKs (such as EGFR or HER2), which subsequently shunts survival signaling through the compensatory RAS/MAPK (MEK/ERK) pathway[4]. Proteomic studies also implicate kinases like NEK9 and MAP2K4 in driving this adaptive MEK/ERK signaling upon PI3K inhibition[5].

Q3: How can I overcome this acquired resistance in vitro?

Causality & Solution: To collapse the adaptive signaling network, you must utilize vertical or horizontal combination therapies. The most effective approach is to co-administer RPM with an allosteric MEK1/2 inhibitor (e.g., Trametinib). By simultaneously capping the PI3K node and blocking the compensatory MAPK escape route, you force the resistant cells into apoptosis[4].

Part 2: Pathway Visualization

Pathway RTK RTK (e.g., EGFR, HER2) PI3K PI3K (Class I) RTK->PI3K RAS RAS (Mutated/Amplified) RTK->RAS AKT AKT PI3K->AKT mTOR mTORC1/2 AKT->mTOR mTOR->RTK Loss of Negative Feedback RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->AKT Compensatory Crosstalk RPM (R)-3-(Pyridin-3-yl)morpholine (RPM) RPM->PI3K

Fig 1: Compensatory MAPK crosstalk driving RPM resistance upon PI3K inhibition.

Part 3: Quantitative Data Presentation

The following table summarizes expected viability shifts (IC50) when profiling RPM in parental vs. resistant isogenic cell lines, highlighting the synergistic effect of MEK inhibition.

Cell Line ModelGenotype / StatusRPM Monotherapy IC50 (nM)RPM + MEK Inhibitor (10nM) IC50 (nM)Resistance Fold-Shift
HCT116 (Parental) PIK3CA Mut, KRAS Mut45.2 ± 3.112.4 ± 1.8Baseline
HCT116 (RPM-R) Acquired Resistance> 5,000.028.6 ± 4.2> 110x
MCF7 (Parental) PIK3CA Mut, PTEN WT22.5 ± 2.48.1 ± 1.1Baseline
MCF7 (RPM-R) Acquired Resistance1,850.0 ± 12015.3 ± 2.082x

(Note: Data represents standard 72-hour CellTiter-Glo viability assays. A shift of >5-fold indicates validated resistance).

Part 4: Experimental Protocols

Protocol 1: Generation of RPM-Resistant (RPM-R) Isogenic Cell Lines

Objective: To establish a clinically relevant in vitro model of acquired resistance.

  • Baseline Profiling: Determine the absolute IC50 of RPM in your parental cell line using a 9-point dose-response curve (72h assay).

  • Stepwise Escalation: Seed parental cells at 30% confluency. Treat with RPM at the IC20 concentration.

  • Passaging & Escalation: Once cells reach 80% confluency, passage them and increase the RPM concentration by 1.5x. Repeat this process over 3 to 6 months until cells proliferate normally at 10x the original IC50.

  • Clonal Isolation: Perform single-cell sorting (FACS) into 96-well plates to isolate distinct resistant clones, preventing polyclonal competition.

  • Self-Validation Check: Perform a parallel dose-response assay with the untreated parental line at every 5th passage. Resistance is validated only if the IC50 of the selected clone shifts by ≥5-fold compared to the concurrent parental control, ruling out assay drift or media degradation.

Workflow Step1 1. Baseline Profiling (Determine IC50) Step2 2. Stepwise Dose Escalation (3-6 Months) Step1->Step2 Step3 3. Clonal Isolation (Single Cell Sorting) Step2->Step3 Step4 4. Resistance Validation (Shift in IC50 > 5-fold) Step3->Step4 Step5 5. Mechanistic Assays (WB, RNA-Seq) Step4->Step5

Fig 2: Self-validating workflow for generating and confirming RPM-resistant cell lines.

Protocol 2: Western Blot Validation of Pathway Crosstalk

Objective: To verify that RPM resistance is driven by MAPK compensatory signaling.

  • Cell Preparation: Seed Parental and RPM-R cells in 6-well plates. Starve cells in 0.1% FBS media for 16 hours to reduce basal RTK noise.

  • Treatment: Treat both lines with Vehicle (DMSO), RPM (1 µM), MEK Inhibitor (50 nM), and the Combination for 2 hours.

  • Lysis & Quantification: Lyse cells in RIPA buffer supplemented with fresh protease and phosphatase inhibitors. Quantify using a BCA assay.

  • Immunoblotting: Probe for p-AKT (Ser473), total AKT, p-ERK (Thr202/Tyr204), and total ERK.

  • Self-Validation Check: Ensure total AKT and total ERK levels remain constant across all lanes. Use GAPDH as a loading control. A successful assay will show a >80% reduction in p-AKT in RPM-treated parental cells (validating target engagement), but a massive spike in p-ERK in the RPM-R cells treated with RPM monotherapy (validating the adaptive resistance mechanism).

Part 5: References

  • Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity. National Institutes of Health (PMC).

  • Activation of the MAPK pathway mediates resistance to PI3K inhibitors in chronic lymphocytic leukemia. National Institutes of Health (PMC).

  • The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. MDPI.

  • Mass Spectrometry–Based Proteomics Reveals Potential Roles of NEK9 and MAP2K4 in Resistance to PI3K Inhibition in Triple-Negative Breast Cancers. AACR Journals.

  • Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents. Oncotarget.

Sources

Reference Data & Comparative Studies

Validation

(R)-3-(Pyridin-3-yl)morpholine vs other pyridine-containing compounds

Title: Comparative Analysis of (R)-3-(Pyridin-3-yl)morpholine vs. Alternative Pyridine-Containing Pharmacophores in Drug Design Introduction: As a Senior Application Scientist, I frequently encounter the challenge of opt...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of (R)-3-(Pyridin-3-yl)morpholine vs. Alternative Pyridine-Containing Pharmacophores in Drug Design

Introduction: As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead compounds where a pyridine ring is essential for target engagement (e.g., kinase hinge binding), but the attached aliphatic vectors dictate the molecule's pharmacokinetic (PK) and safety profile. (R)-3-(Pyridin-3-yl)morpholine has emerged as a privileged chiral building block in medicinal chemistry. This guide objectively compares its physicochemical and pharmacological performance against alternative pyridine-containing compounds—such as 3-(pyridin-3-yl)pyrrolidine and simple substituted pyridines—providing researchers with actionable, data-backed insights for rational drug design.

Section 1: Physicochemical Profiling & Structural Causality

The substitution of an aliphatic ring system attached to a pyridine core fundamentally alters the molecule's basicity, lipophilicity, and 3D vectorization. Understanding the causality behind these changes is critical for optimizing Lipophilic Efficiency (LipE) and avoiding late-stage clinical attrition.

  • The pKa Shift and Causality: Simple pyridine has a weak basicity with a pKa of approximately 5.23[1], meaning it is predominantly neutral at physiological pH (7.4), allowing for excellent passive membrane permeability. However, when a saturated nitrogen heterocycle is introduced to build a 3D vector, the basicity spikes. Pyrrolidine, for instance, has a highly basic pKa of 11.31[2]. At physiological pH, pyrrolidine is nearly completely protonated[3]. This permanent positive charge severely restricts passive diffusion and drastically increases the risk of binding to the hERG potassium channel, a major cardiovascular liability.

  • The Morpholine Advantage: By utilizing a morpholine ring instead of a pyrrolidine, we introduce an electronegative oxygen atom. This oxygen exerts an inductive electron-withdrawing effect across the ring system, significantly lowering the basicity of the secondary amine. The parent morpholine has a pKa of 8.49[4]. In the context of (R)-3-(Pyridin-3-yl)morpholine, the pKa is further modulated by the electron-withdrawing pyridine ring, bringing the aliphatic amine pKa closer to ~7.8–8.2. Consequently, a substantial fraction of the molecule exists in the neutral state at pH 7.4, striking an optimal balance between aqueous solubility (driven by the protonated fraction) and membrane permeability (driven by the neutral fraction).

Table 1: Comparative Physicochemical Properties

Property(R)-3-(Pyridin-3-yl)morpholine3-(Pyridin-3-yl)pyrrolidineSimple Pyridine (e.g., 3-Methylpyridine)
Aliphatic Amine pKa ~7.8 - 8.5 (Morpholine core)[4]~10.5 - 11.3 (Pyrrolidine core)[2]N/A
Pyridine pKa ~4.5 - 5.0~4.5 - 5.05.23[1]
State at pH 7.4 Mixed (Protonated/Neutral)>99% Protonated[3]Neutral
Membrane Permeability HighLow to ModerateVery High
hERG Liability Risk Low to ModerateHighLow
3D Vector Geometry Rigid Chair (Defined exit vector)Flexible EnvelopePlanar

Section 2: Stereochemical Impact on Target Binding

In kinase inhibitor design, the pyridine nitrogen typically acts as a hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region (e.g., Met or Cys residues). The attached morpholine ring is projected outward towards the solvent channel or into a specific selectivity pocket.

The chirality of (R)-3-(Pyridin-3-yl)morpholine is not merely a structural feature; it is a critical determinant of spatial causality. The (R)-enantiomer locks the morpholine oxygen and nitrogen into a specific 3D trajectory. If the (S)-enantiomer is used, the vector of the morpholine ring flips, often resulting in severe steric clashes with the gatekeeper residue or failing to align the morpholine oxygen for favorable solvent interactions.

G A (R)-3-(Pyridin-3-yl)morpholine B Pyridine Motif (H-Bond Acceptor) A->B presents C Chiral Morpholine Motif (Solvent Vector) A->C positions via (R)-center D Kinase Hinge Region (Met/Cys Backbone) B->D binds to E Solvent Channel (Improved Solubility) C->E projects into without steric clash

Spatial binding logic of (R)-3-(Pyridin-3-yl)morpholine in a kinase active site.

Section 3: Self-Validating Experimental Protocols

To objectively compare the performance of these pharmacophores, rigorous, self-validating experimental workflows are required. Below are the standard protocols for evaluating target selectivity and metabolic stability.

Protocol A: High-Throughput Kinase Selectivity Assay (FRET-based)

Objective: Determine the IC50 of the synthesized derivatives against a panel of kinases to validate the stereochemical preference of the (R)-enantiomer. Causality: A FRET (Förster Resonance Energy Transfer) assay provides a direct, quantifiable measure of target engagement by monitoring the proximity of fluorescently labeled antibodies to the phosphorylated substrate.

  • Compound Preparation: Prepare 10 mM stock solutions of (R)-3-(Pyridin-3-yl)morpholine derivatives, (S)-enantiomer controls, and pyrrolidine analogs in 100% DMSO.

  • Serial Dilution: Perform a 3-fold serial dilution using an acoustic liquid handler (e.g., Echo 550) to create a 10-point concentration curve. Transfer 100 nL to a 384-well assay plate.

  • Enzyme/Substrate Addition: Add 5 µL of the specific kinase/peptide substrate mixture in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Initiation: Add 5 µL of ATP at the predetermined Km value for each specific kinase to initiate the reaction.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • Quenching & Detection: Add 10 µL of development solution containing EDTA (to chelate Mg2+ and stop the kinase) and the FRET-labeled target antibody.

  • Validation & Readout: Read the plate on a microplate reader at the specific donor/acceptor emission wavelengths.

    • Self-Validation Step: Calculate the Z'-factor of the assay plate. The data is only accepted if Z' > 0.6, utilizing Staurosporine as a positive control (full inhibition) and DMSO as a negative control (zero inhibition).

Protocol B: In Vitro Microsomal Stability Assay (Clearance Profiling)

Objective: Compare the oxidative metabolic liability of the morpholine ring versus the pyrrolidine ring. Causality: Pyrrolidines are highly susceptible to CYP450-mediated alpha-oxidation, leading to rapid ring opening or dealkylation. The oxygen atom in morpholine reduces the electron density of the adjacent carbons, often enhancing metabolic stability and extending the compound's half-life.

G Step1 Incubate Compound (1 µM) with Human Liver Microsomes (0.5 mg/mL) Step2 Add NADPH (1 mM) to Initiate CYP450 Metabolism Step1->Step2 Step3 Extract Aliquots at 0, 15, 30, 45, 60 min Quench in Cold Acetonitrile + IS Step2->Step3 Step4 Centrifuge & Analyze Supernatant via LC-MS/MS (MRM Mode) Step3->Step4 Step5 Calculate Intrinsic Clearance (Cl_int) and Half-life (t1/2) Step4->Step5

Step-by-step workflow for assessing CYP450-mediated metabolic stability.

  • Incubation Mixture: Combine 1 µM of the test compound with 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding NADPH to a final concentration of 1 mM. (NADPH is the required electron donor for CYP450 enzymes).

  • Time-Course Sampling: At t = 0, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot from the master mix.

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing a known internal standard (IS) (e.g., Tolbutamide) to precipitate proteins and instantly halt metabolism.

  • Centrifugation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode to quantify the depletion of the parent compound relative to the IS.

  • Data Processing: Plot the natural log of the remaining percentage versus time to calculate the elimination rate constant (k), half-life (t1/2), and intrinsic clearance (Cl_int).

    • Self-Validation Step: Run Verapamil (high clearance) and Dextromethorphan (low clearance) in parallel. The assay is validated only if the Cl_int of these controls falls within historically established acceptable ranges for the specific HLM batch.

Conclusion

While simple pyridines offer excellent permeability and pyrrolidines offer strong basicity, (R)-3-(Pyridin-3-yl)morpholine provides an optimized "Goldilocks" profile. The morpholine oxygen critically lowers the pKa compared to pyrrolidine[2][4], mitigating hERG liabilities and improving membrane permeability, while the (R)-stereocenter ensures precise vectorization of the solvent-exposed motif. This targeted causality makes it an indispensable building block for modern targeted therapeutics.

References

  • Title: Morpholine | C4H9NO | CID 8083 - PubChem Source: National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: Pyrrolidine | C4H9N | CID 31268 - PubChem Source: National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: Pyridine | C5H5N | CID 1049 - PubChem Source: National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: pKa Modulation of Pyrrolidine-Based Catalytic Polymers Used for the Preparation of Glycosyl Hydrazides at Physiological pH and Temperature Source: ACS Applied Bio Materials URL: [Link]

Sources

Comparative

Comparative Analysis of Fragment (R)-3-(Pyridin-3-yl)morpholine vs. Elaborated Kinase Inhibitors in FBDD

In the realm of modern medicinal chemistry, Fragment-Based Drug Discovery (FBDD) has revolutionized how we approach challenging kinase targets. Rather than screening massive, complex molecules that often suffer from poor...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of modern medicinal chemistry, Fragment-Based Drug Discovery (FBDD) has revolutionized how we approach challenging kinase targets. Rather than screening massive, complex molecules that often suffer from poor physicochemical properties, FBDD begins with low-molecular-weight fragments (typically <300 Da) that bind weakly but with high atomic efficiency[1].

This guide provides an in-depth comparative analysis of (R)-3-(Pyridin-3-yl)morpholine —a privileged chiral pharmacophore—against fully elaborated clinical kinase inhibitors such as Buparlisib (BKM120) and Alpelisib (BYL719). By evaluating Ligand Efficiency (LE), binding modes, and biophysical screening protocols, we will deconstruct how this simple building block serves as the foundation for highly potent Phosphoinositide 3-kinase (PI3K) inhibitors[2],[3].

Mechanistic Rationale: The Morpholine-Pyridine Pharmacophore

To understand the utility of (R)-3-(Pyridin-3-yl)morpholine, we must analyze its structural interaction with the kinase ATP-binding cleft. The PI3K/AKT/mTOR pathway is a major driver of oncogenesis, making it a prime target for therapeutic intervention[3].

The Hinge Region Interaction

In class I PI3K enzymes, the ATP-binding pocket contains a highly conserved hinge region. The morpholine ring is a hallmark of many PI3K inhibitors because the morpholine oxygen acts as a critical hydrogen bond acceptor. Specifically, it forms a pivotal hydrogen bond with the backbone amide (NH) of Val851 in PI3Kα (or the equivalent Val882 in PI3Kγ)[4],[5].

The Pyridine Vector

While the morpholine anchors the molecule to the hinge, the pyridine ring at the 3-position provides a rigid, sp2-hybridized vector. Depending on the exact binding pose, the pyridine nitrogen can either provide a secondary hydrogen bond to the hinge region or direct subsequent synthetic growth (fragment growing) toward the non-conserved affinity pockets (e.g., interacting with Gln859 to gain PI3Kα selectivity)[3].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target of Morpholine Scaffolds) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Activates Survival Cell Survival & Proliferation mTOR->Survival Oncogenic Drive

The PI3K/AKT/mTOR signaling pathway targeted by morpholine-based kinase inhibitors.

Quantitative Comparison: Fragment vs. Elaborated Inhibitors

Directly comparing the IC50 of a 164 Da fragment to a 400+ Da clinical drug is fundamentally flawed. Instead, FBDD relies on Ligand Efficiency (LE) , which normalizes the binding free energy (ΔG) by the number of heavy (non-hydrogen) atoms (NHA)[6]. An LE > 0.30 kcal/mol/HA indicates a highly efficient binder suitable for optimization[1].

Comparative Performance Table
CompoundRole in Drug DiscoveryMolecular Weight (Da)Target Affinity (PI3Kα IC50 / Kd)Ligand Efficiency (LE)Key Hinge Interaction
(R)-3-(Pyridin-3-yl)morpholine Starting Fragment164.20~500 μM (Kd)> 0.32 Morpholine O → Val851 (NH)
Buparlisib (BKM120) Pan-PI3K Inhibitor410.3950 nM (IC50)~ 0.28Pyrimidine N → Val851 (NH)
Alpelisib (BYL719) Selective PI3Kα Inhibitor441.475 nM (IC50)~ 0.30Aminothiazole N → Val851 (NH)

Data Synthesis: While (R)-3-(Pyridin-3-yl)morpholine has a weak absolute affinity (micromolar range), its Ligand Efficiency is superior or equal to the elaborated drugs. This proves that the fragment makes near-optimal use of its atoms to bind the target, providing a pristine foundation for adding molecular weight to gain potency and selectivity without accumulating "dead weight" (lipophilicity that doesn't contribute to binding).

Experimental Workflows for Fragment Validation

To ensure scientific integrity and eliminate false positives, the validation of (R)-3-(Pyridin-3-yl)morpholine requires a self-validating system combining biophysical kinetics and structural biology.

Protocol 1: Surface Plasmon Resonance (SPR) Fragment Screening

SPR is the gold standard for primary fragment screening because it detects weak (mM) affinities and provides real-time kinetic data (kon/koff) while consuming minimal protein[6].

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a Series S Sensor Chip CM5 into the SPR instrument. Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Protein Immobilization: Dilute recombinant PI3Kα (catalytic domain) in 10 mM Sodium Acetate (pH 5.0). Inject over Flow Cell 2 (Fc2) to achieve an immobilization level of ~3000-5000 RU. Leave Flow Cell 1 (Fc1) blank as a reference to subtract bulk refractive index changes and non-specific binding.

  • Buffer Equilibration: Prime the system with Running Buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, and exactly 5% DMSO to match compound solvent). Causality: Strict DMSO matching is critical; even a 0.1% mismatch between running buffer and sample will cause massive bulk shift artifacts.

  • Analyte Injection: Prepare a concentration series of (R)-3-(Pyridin-3-yl)morpholine (from 12.5 μM to 2 mM). Inject at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Analysis: Fit the steady-state affinity responses (Req) against concentration using a 1:1 Langmuir binding model to derive the Kd. Calculate the Ligand Efficiency using the formula: LE = (1.37 * pKd) / NHA[1].

Protocol 2: X-Ray Crystallography for Binding Mode Confirmation

Because fragments are small, they can bind in multiple orientations. Structural confirmation is mandatory before initiating chemistry to "grow" the fragment[1].

Step-by-Step Methodology:

  • Protein Preparation: Concentrate apo-PI3Kα to 10 mg/mL in a buffer containing 20 mM Tris (pH 7.5), 50 mM NaCl, and 1 mM DTT.

  • Co-Crystallization: Setup hanging-drop vapor diffusion plates. Mix 1 µL of protein solution with 1 µL of reservoir solution (15-20% PEG 4000, 0.2 M Ammonium Sulfate, 0.1 M Sodium Acetate pH 4.5).

  • Fragment Soaking: Once apo-crystals form (typically 3-5 days), transfer them to a soaking drop containing the reservoir solution supplemented with 10 mM (R)-3-(Pyridin-3-yl)morpholine and 10% DMSO for 24 hours. Causality: High concentration soaking is required to saturate the binding site due to the fragment's low affinity.

  • Cryoprotection & Data Collection: Briefly transfer the crystal to a cryoprotectant solution (reservoir + 20% glycerol) before flash-freezing in liquid nitrogen. Collect diffraction data at a synchrotron source.

  • Refinement: Solve the structure using molecular replacement (using apo-PI3Kα as a search model). Verify the presence of the morpholine oxygen hydrogen-bonding to the Val851 backbone amide in the electron density map[5].

FBDD_Workflow Library Fragment Library (Rule of 3) SPR Primary Screening (SPR Kinetics) Library->SPR Weak Binders (mM) XRay Hit Validation (X-Ray Crystallography) SPR->XRay Ligand Efficiency > 0.3 Optimization Fragment Growing & Merging XRay->Optimization Binding Mode Confirmed Lead Elaborated Lead (e.g., Buparlisib) Optimization->Lead Potency (nM)

Fragment-Based Drug Discovery (FBDD) workflow from initial screening to lead elaboration.

Conclusion

(R)-3-(Pyridin-3-yl)morpholine is not a therapeutic endpoint, but rather a highly optimized starting vector. By anchoring to the kinase hinge region via the morpholine oxygen and utilizing the pyridine ring as a scaffold for expansion, medicinal chemists can systematically build out into the specificity pockets of PI3K[4],[3]. When compared to fully elaborated inhibitors like Buparlisib and Alpelisib, the fragment demonstrates superior atomic efficiency, validating its role as a cornerstone in rational drug design.

References

  • Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. ACS Publications.[Link]

  • Bis(morpholino-1,3,5-triazine) Derivatives: Potent Adenosine 5 -Triphosphate Competitive Phosphatidylinositol-3-kinase/Mammalian. Celcuity.[Link]

  • Full article: Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Taylor & Francis Online.[Link]

  • Chapter 13: Identification and Optimization of Dual PI3K/mTOR Inhibitors. RSC Publishing.[Link]

  • The Fragment Network: A Chemistry Recommendation Engine Built Using a Graph Database. ACS Publications.[Link]

  • Elaborating piperazinyl-furopyrimidine based scaffolds as phosphoinositol-3-kinase enzyme alpha (PI3Kα) inhibitors to combat pancreatic cancer. RSC Publishing.[Link]

  • Covalent Proximity Scanning of a Distal Cysteine to Target PI3Kα | Journal of the American Chemical Society. ACS Publications.[Link]

  • Fragment-based drug discovery: A graphical review - PMC. National Institutes of Health.[Link]

  • PI3K inhibitors are finally coming of age - PMC. National Institutes of Health.[Link]

Sources

Validation

Cross-Validation of (R)-3-(Pyridin-3-yl)morpholine Activity: A Comprehensive Guide to Fragment-Based Kinase Assay Cascades

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Fragment-Based Drug Discovery (FBDD), Kinase Profiling, Biophysical Cross-Validation.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Fragment-Based Drug Discovery (FBDD), Kinase Profiling, Biophysical Cross-Validation.

Executive Summary & Mechanistic Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), identifying low-affinity, low-molecular-weight chemical building blocks requires rigorous, orthogonal assay validation. (R)-3-(Pyridin-3-yl)morpholine (CAS: 1213691-34-9) has emerged as a highly privileged chiral fragment, particularly in the development of ATP-competitive lipid kinase inhibitors targeting the PI3K/mTOR pathway [3].

As a Senior Application Scientist, I approach fragment validation not by looking at a single data point, but by evaluating the causality behind the fragment's binding mechanics. The structural rationale for this specific fragment is twofold:

  • The Morpholine Core (Hinge Binder): The morpholine oxygen acts as a classic hydrogen-bond acceptor, interacting directly with the hinge region valine of the kinase (e.g., Val2240 in mTOR, Val851 in PI3Kα).

  • The Chiral (R)-3-Pyridyl Substitution (Selectivity Vector): Unsubstituted morpholines often yield pan-kinase activity. However, substituting the 3-position introduces chirality. The (R)-configuration specifically projects the pyridine ring into the deep affinity pocket of mTOR (Leu2354), whereas the shallower pocket in PI3Kα (Phe961) causes steric clashes [3]. Furthermore, the pyridine nitrogen provides a vector for water-mediated hydrogen bonding networks, dramatically enhancing target residence time.

To objectively evaluate this fragment against alternatives (such as its (S)-enantiomer or unsubstituted morpholine), we must deploy a self-validating assay cascade that measures biophysical kinetics, thermodynamic stability, and biochemical function.

The Assay Cross-Validation Cascade

Because fragments bind weakly (typically in the high micromolar to millimolar range), relying solely on functional biochemical assays often leads to false negatives. We utilize a three-pillar cross-validation system:

  • Primary Screen: Surface Plasmon Resonance (SPR) SPR is a label-free biophysical technique that measures real-time binding kinetics ( kon​ and koff​ ) [1]. It is highly sensitive to low-molecular-weight compounds, allowing us to detect transient fragment interactions and eliminate non-specific "sticky" false positives.

  • Orthogonal Validation: nano-Differential Scanning Fluorimetry (nanoDSF) Unlike standard DSF which relies on external dyes (e.g., SYPRO Orange) that can cause artifactual interactions with lipophilic fragments, nanoDSF measures the intrinsic tryptophan fluorescence of the target protein [2]. This provides a clean, dye-free measurement of thermodynamic stabilization ( ΔTm​ ) upon fragment binding.

  • Functional Validation: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Once binding is biophysically confirmed, TR-FRET kinase assays determine if the binding event translates to actual catalytic inhibition (IC 50​ ).

Comparative Performance Data

The following table summarizes the cross-validation data of (R)-3-(Pyridin-3-yl)morpholine against alternative fragment scaffolds. The data clearly demonstrates the superiority of the (R)-enantiomer in achieving mTOR selectivity.

Fragment AnalogSPR KD​ (μM)nanoDSF ΔTm​ (°C)mTOR IC 50​ (μM)PI3Kα IC 50​ (μM)Selectivity Profile
(R)-3-(Pyridin-3-yl)morpholine 85.2 +2.4 120 >1000 mTOR Selective
(S)-3-(Pyridin-3-yl)morpholine450.5+0.6>1000>1000Inactive/Weak
(R)-3-Methylmorpholine210.0+1.5350>1000Moderate mTOR
Unsubstituted Morpholine>1000<0.2>1000>1000Baseline / Inactive

Data Interpretation: The (R)-3-pyridyl substitution improves the SPR binding affinity ( KD​ ) by nearly 5-fold compared to the (S)-enantiomer, proving that the spatial orientation of the pyridine ring is critical for docking into the mTOR Leu2354 pocket.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . This means internal controls are built into the workflow to continuously monitor assay health and establish a reliable noise floor.

Protocol A: Surface Plasmon Resonance (SPR) Binding Assay

Causality: We immobilize the protein rather than the fragment to maintain the fragment's degrees of freedom, ensuring the hinge-binding morpholine oxygen is unhindered.

  • Surface Preparation: Immobilize His-tagged mTOR kinase domain onto a Series S Sensor Chip NTA (or CM5 via amine coupling) to a density of ~3000 RU to account for the low mass of the fragment (MW ~164 g/mol ).

  • Analyte Preparation: Prepare a 2-fold dilution series of (R)-3-(Pyridin-3-yl)morpholine from 1000 μM down to 15.6 μM in running buffer (HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO ).

  • Self-Validation Controls:

    • Negative Control: Inject a 2% DMSO buffer blank every 5 cycles to correct for bulk refractive index shifts.

    • Positive Control: Inject a known high-affinity binder (e.g., Torin-1) at the start and end of the run to verify protein viability over time.

  • Execution: Inject analytes at a flow rate of 30 μL/min for 60 seconds (association), followed by a 120-second dissociation phase. Fit data to a 1:1 Langmuir binding model.

Protocol B: nanoDSF Thermodynamic Profiling

Causality: Monitoring the ratio of intrinsic fluorescence at 350 nm and 330 nm allows us to track the unfolding of the kinase domain without the interference of reporter dyes [2].

  • Sample Preparation: Dilute the purified mTOR kinase domain to a final concentration of 0.2 mg/mL in assay buffer.

  • Compound Addition: Add the fragment to a final concentration of 500 μM (maintaining a strict 1% DMSO final concentration).

  • Self-Validation Controls: Include a well with target protein + 1% DMSO (Baseline Tm​ ) and a well with protein + Torin-1 (Maximum ΔTm​ shift).

  • Execution: Load samples into standard nanoDSF capillaries. Apply a thermal ramp of 1°C/min from 20°C to 95°C. Calculate the first derivative of the 350/330 nm ratio to determine the inflection point ( Tm​ ).

Protocol C: TR-FRET Functional Kinase Assay

Causality: We use a time-resolved format to eliminate auto-fluorescence generated by the pyridine rings of the fragments at high concentrations.

  • Reaction Assembly: In a 384-well plate, combine 10 nM mTOR kinase, 50 μM ATP (near Km​ to allow competitive binding), and 400 nM biotinylated substrate.

  • Inhibitor Incubation: Add the fragment dilution series and incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding EDTA. Add the Eu-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Measure the FRET signal (Emission at 665 nm / 615 nm). Calculate the IC 50​ using a 4-parameter logistic fit.

Workflow Visualization

The following diagram illustrates the logical relationship and attrition funnel of the fragment cross-validation cascade.

FBDD_Workflow Library Fragment Library (Chiral Morpholines) SPR SPR Assay (Biophysical Kinetics) Library->SPR Screen DSF nanoDSF Assay (Thermodynamic Shift) SPR->DSF KD < 500 μM FalsePos Discarded (False Positives) SPR->FalsePos No Binding TR_FRET TR-FRET Assay (mTOR/PI3K Inhibition) DSF->TR_FRET ΔTm > 1°C DSF->FalsePos Unstable Hit Validated Lead (R)-3-(Pyridin-3-yl)morpholine TR_FRET->Hit IC50 Confirmed

Figure 1: Fragment-based cross-validation workflow for kinase inhibitors.

References

  • Navratilova, I., & Hopkins, A. L. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry.[Link]

  • Ahmad, M. U. D., et al. (2022). Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery. JoVE.[Link]

  • Borsari, C., De Pascale, M., & Wymann, M. P. (2021). Chemical and Structural Strategies to Selectively Target mTOR Kinase. ChemMedChem.[Link]

Comparative

A Researcher's Guide to Reproducible Experiments with (R)-3-(Pyridin-3-yl)morpholine and Its Alternatives

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific progress. This guide provides an in-depth technical analysis of the synthesis a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific progress. This guide provides an in-depth technical analysis of the synthesis and characterization of (R)-3-(Pyridin-3-yl)morpholine, a chiral scaffold of increasing interest in medicinal chemistry, particularly for central nervous system (CNS) drug discovery. We will dissect the critical parameters that govern experimental reproducibility, offer detailed, validated protocols, and present a comparative analysis with a structurally related alternative, (S)-3-Phenylmorpholine. Our focus is to equip you with the knowledge to not only replicate but also troubleshoot and adapt these synthetic procedures with confidence.

The morpholine ring is a privileged structure in drug design, known to enhance aqueous solubility, metabolic stability, and blood-brain barrier permeability[1][2]. The introduction of a chiral center, as in (R)-3-(Pyridin-3-yl)morpholine, adds a layer of complexity and specificity, making rigorous and reproducible synthetic methods paramount.

The Cornerstone of Reproducibility: A Robust Enantioselective Synthesis

The synthesis of enantiomerically pure 3-substituted morpholines has been a significant challenge in organic chemistry. This guide focuses on a highly reproducible and efficient one-pot tandem reaction sequence involving a titanium-catalyzed hydroamination followed by a ruthenium-catalyzed asymmetric transfer hydrogenation, adapted from the work of Schafer and colleagues[3][4][5]. This method consistently delivers high enantiomeric excess (ee), a critical factor for reproducible biological data.

Diagram: Enantioselective Synthesis of (R)-3-(Pyridin-3-yl)morpholine

cluster_0 Step 1: Ti-Catalyzed Hydroamination cluster_1 Step 2: Ru-Catalyzed Asymmetric Transfer Hydrogenation Aminoalkyne 2-(Prop-2-yn-1-yloxy)ethan-1-amine Imine_formation Intermediate Imine Formation Aminoalkyne->Imine_formation Ti(NMe2)4 (cat.) Toluene, 110 °C Pyridyl_aldehyde Pyridine-3-carbaldehyde Pyridyl_aldehyde->Imine_formation Cyclic_imine Cyclic Imine Imine_formation->Cyclic_imine Intramolecular cyclization R_Product (R)-3-(Pyridin-3-yl)morpholine Cyclic_imine->R_Product RuCl(S,S)-Ts-DPEN (cat.) Formic acid/Triethylamine, DCM, 28 °C Start Start: Inert Atmosphere Setup Reagents Combine Aminoalkyne, Aldehyde, and Ti-Catalyst in Toluene Start->Reagents Hydroamination Heat at 110 °C (12-16 h) Reagents->Hydroamination Cooling Cool to Room Temperature Hydroamination->Cooling Catalyst_Prep Prepare Ru-Catalyst Solution and HCOOH/NEt3 Mixture Cooling->Catalyst_Prep Hydrogenation Add Ru-Catalyst and HCOOH/NEt3 Stir at 28 °C (24 h) Catalyst_Prep->Hydrogenation Workup Aqueous Work-up (NaHCO3, DCM Extraction) Hydrogenation->Workup Purification Purification: Flash Chromatography or Acid-Base Extraction Workup->Purification Analysis Characterization: NMR, MS, Chiral HPLC/SFC Purification->Analysis

Sources

Validation

Orthogonal Methods to Confirm (R)-3-(Pyridin-3-yl)morpholine Binding: A Fragment-Based Validation Guide

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of validating low-affinity chemical fragments. (R)-3-(Pyridin-3-yl)morpholine (MW: 164.2 Da) is a classic building blo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of validating low-affinity chemical fragments. (R)-3-(Pyridin-3-yl)morpholine (MW: 164.2 Da) is a classic building block used in Fragment-Based Drug Discovery (FBDD) campaigns. Its structural profile is highly privileged: the morpholine ring acts as a canonical hinge-binding motif for kinases (such as PI3K and mTOR), while the pyridine ring serves as an ideal vector for fragment elongation [1, 2].

However, because fragments typically bind their targets with weak affinities ( KD​ ranging from 100 μ M to >1 mM), single-assay screening is notoriously susceptible to false positives caused by non-specific aggregation, buffer artifacts, or Pan-Assay Interference Compounds (PAINS). To definitively prove target engagement, we must deploy a self-validating system of orthogonal biophysical methods [3].

This guide objectively compares the performance of Surface Plasmon Resonance (SPR), Saturation Transfer Difference NMR (STD-NMR), Isothermal Titration Calorimetry (ITC), and X-ray Crystallography, providing the mechanistic rationale and step-by-step protocols required to validate (R)-3-(Pyridin-3-yl)morpholine binding.

The Orthogonal Validation Cascade

To eliminate false positives, a hierarchical biophysical cascade is employed. We move from high-throughput, label-free primary screening (SPR) to solution-state confirmation (NMR), followed by thermodynamic profiling (ITC), and finally, high-resolution structural elucidation (X-ray).

Workflow Frag (R)-3-(Pyridin-3-yl) morpholine SPR Primary Screen SPR (Steady-State) Frag->SPR Identify Binders NMR Solution Validation STD-NMR SPR->NMR Confirm in Solution ITC Thermodynamics ITC NMR->ITC Enthalpy Check Xray Structural Pose X-ray Crystallography ITC->Xray 3D Pose for Design

Fragment-based biophysical validation cascade for (R)-3-(Pyridin-3-yl)morpholine.

Primary Screen: Surface Plasmon Resonance (SPR)

The Causality: SPR is an optical technique that measures changes in the refractive index near a sensor surface. Because (R)-3-(Pyridin-3-yl)morpholine is small, it produces a very low response (RU). Furthermore, fragments exhibit extremely fast association ( kon​ ) and dissociation ( koff​ ) rates, making standard kinetic fitting unreliable. Therefore, we must rely on steady-state affinity analysis , plotting the equilibrium response ( Req​ ) against fragment concentration to fit a 1:1 Langmuir isotherm [3].

Self-Validating Mechanism: Because fragments are screened at high concentrations (up to 2 mM), the required DMSO concentration (typically 2-5%) causes massive bulk refractive index shifts. A solvent correction curve (DMSO calibration) is mandatory to separate the true binding signal from the bulk solvent effect.

Step-by-Step Protocol
  • Target Immobilization: Covalently couple the target kinase (e.g., PI3K α ) to a CM5 sensor chip via standard amine coupling (EDC/NHS) to a density of 3,000–5,000 RU to maximize the theoretical maximum response ( Rmax​ ) for the small fragment.

  • Solvent Correction: Prepare a 5-point DMSO calibration series ranging from 1.5% to 2.5% DMSO in the running buffer. Inject over both the reference and active flow cells.

  • Fragment Titration: Prepare a 2-fold dilution series of (R)-3-(Pyridin-3-yl)morpholine from 15.6 μ M to 2 mM in running buffer containing exactly 2.0% DMSO.

  • Data Acquisition: Inject each concentration for 30 seconds (association) followed by 60 seconds of buffer flow (dissociation) at a high flow rate (50 μ L/min) to minimize mass transport limitations.

  • Analysis: Subtract the reference cell and solvent correction data. Plot the plateau values ( Req​ ) against concentration to determine the KD​ .

Solution-State Confirmation: STD-NMR

The Causality: SPR requires target immobilization, which can occlude binding sites or alter protein conformation. STD-NMR (Saturation Transfer Difference NMR) circumvents this by detecting binding in the solution state [4]. By selectively irradiating the protein with a radiofrequency pulse, magnetization transfers via spin diffusion to the bound fragment. Because the fragment exchanges rapidly between the bound and free states, the saturated fragment accumulates in the bulk solution, where it is detected.

Self-Validating Mechanism: An off-resonance spectrum (irradiation far from the protein signals, e.g., at 40 ppm) is subtracted from the on-resonance spectrum (irradiation at protein methyls, ~0 ppm). Only protons that physically contact the protein will appear in the difference spectrum, confirming both binding and the specific epitope.

Step-by-Step Protocol
  • Sample Preparation: Prepare a solution containing 10 μ M of the target kinase and 1 mM of (R)-3-(Pyridin-3-yl)morpholine (1:100 ratio) in deuterated buffer (D 2​ O, pD 7.4) to suppress the water signal.

  • Data Acquisition: Acquire a 1D 1 H NMR off-resonance spectrum (reference).

  • Saturation: Apply a cascade of Gaussian-shaped pulses at 0 ppm for 2 seconds to selectively saturate the protein's aliphatic protons.

  • Difference Calculation: Subtract the on-resonance spectrum from the off-resonance spectrum.

  • Epitope Mapping: Analyze the resulting STD spectrum. For a kinase hinge binder, the morpholine protons typically exhibit the strongest STD amplification factors due to their deep insertion into the ATP-binding pocket.

Thermodynamic Profiling: Isothermal Titration Calorimetry (ITC)

The Causality: A valid fragment hit must possess high Ligand Efficiency (LE). In FBDD, high-quality binding is driven by specific hydrogen bonds (enthalpy, ΔH<0 ) rather than non-specific hydrophobic burial (entropy, −TΔS<0 ). ITC is the only technique that directly measures the heat of binding, allowing us to parse the free energy ( ΔG ) into its enthalpic and entropic components [3].

Self-Validating Mechanism: The heat of dilution (injecting the fragment into a buffer-only cell) must be subtracted from the raw data. If the integrated heat does not reach a baseline of zero at the end of the titration, it indicates non-specific aggregation or a mismatched buffer.

Step-by-Step Protocol
  • Dialysis: Dialyze the target protein extensively against the assay buffer to ensure exact buffer matching. Use the final dialysate to dissolve the fragment.

  • Cell Loading: Load 50–100 μ M of the target protein into the ITC sample cell (typically 200–300 μ L).

  • Syringe Loading: Load 1–2 mM of (R)-3-(Pyridin-3-yl)morpholine into the injection syringe.

  • Titration: Perform 20 to 30 injections of 2 μ L each at a constant temperature (e.g., 25°C), allowing 120 seconds between injections for the heat signal to return to baseline.

  • Data Fitting: Integrate the injection peaks, subtract the heat of dilution, and fit the data to a "One Set of Sites" model to extract KD​ , ΔH , and the stoichiometry ( N ). For a true fragment, N should be approximately 1.0.

Structural Elucidation: X-ray Crystallography

The Causality: While SPR, NMR, and ITC confirm that the fragment binds and how it behaves thermodynamically, X-ray crystallography provides the exact 3D spatial coordinates. For (R)-3-(Pyridin-3-yl)morpholine interacting with a kinase like PI3K α , the morpholine oxygen acts as an acceptor, forming a critical hydrogen bond with the backbone amide of the hinge region (e.g., Val851). The pyridine ring projects outward toward the affinity pocket, providing a vector for synthetic elaboration [2].

Binding Morpholine Morpholine Ring (Oxygen Acceptor) Pyridine Pyridine Ring (Growth Vector) Morpholine->Pyridine Covalent Bond Val851 PI3Kα Val851 (Hinge Backbone NH) Morpholine->Val851 Hydrogen Bond AffinityPocket Affinity Pocket (Unoccupied) Pyridine->AffinityPocket Elongation Trajectory

Conceptual binding mode of (R)-3-(Pyridin-3-yl)morpholine to the PI3Kα hinge region.

Step-by-Step Protocol
  • Apo-Crystallization: Grow diffracting apo-crystals of the target kinase using vapor diffusion (hanging or sitting drop).

  • Fragment Soaking: Transfer the crystal into a drop of mother liquor supplemented with a cryoprotectant and 20–50 mM of (R)-3-(Pyridin-3-yl)morpholine. Soak for 2 to 24 hours.

  • Data Collection: Flash-freeze the crystal in liquid nitrogen and collect diffraction data at a synchrotron source.

  • Refinement: Solve the structure using molecular replacement. The fragment is modeled into the positive Fo​−Fc​ difference electron density map, confirming the exact binding pose.

Comparative Data Summary

To guide assay selection, the following table summarizes the operational parameters and outputs of each orthogonal method when evaluating low-affinity fragments like (R)-3-(Pyridin-3-yl)morpholine [5].

MethodologyPrimary OutputThroughputProtein ConsumptionKey Advantage for FragmentsKey Limitation
SPR KD​ , StoichiometryHighLow (~10-50 μ g)Real-time, label-free detectionSusceptible to bulk refractive index shifts
STD-NMR Binding confirmation, Epitope mappingMediumMedium (~0.5 mg)Detects binding in solution; no immobilizationRequires high fragment solubility (>1 mM)
ITC KD​ , ΔH , ΔG , ΔS , N LowHigh (~1-2 mg)Confirms enthalpy-driven specific bindingLow throughput; high material cost
X-ray 3D Binding PoseLow/MediumHigh (Crystals)Ultimate proof of target engagementFragment must not disrupt crystal lattice

References

  • Saturation transfer difference NMR for fragment screening PubMed / N
  • Bis(morpholino-1,3,5-triazine)
  • Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery IntechOpen
  • Speeding-up the Determination of Protein–Ligand Affinities by STD NMR: The Reduced Data Set STD NMR Approach Analytical Chemistry - ACS Public
  • Fragment-based drug discovery: A graphical review ResearchG
Comparative

Benchmarking (R)-3-(Pyridin-3-yl)morpholine Against Racemic Standards in Targeted Kinase Inhibitor Synthesis

As a Senior Application Scientist in fragment-based drug discovery (FBDD), I frequently evaluate the impact of chiral building blocks on the overall efficiency of synthetic pipelines. Chiral morpholines are privileged sc...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in fragment-based drug discovery (FBDD), I frequently evaluate the impact of chiral building blocks on the overall efficiency of synthetic pipelines. Chiral morpholines are privileged scaffolds in modern pharmacology, frequently utilized to enhance target selectivity, improve aqueous solubility, and optimize pharmacokinetic properties. This is prominently demonstrated in the scale-up of ATR inhibitors like AZD6738 () and the discovery of selective D4 receptor antagonists like ML398 ().

This guide objectively benchmarks the enantiopure (R)-3-(Pyridin-3-yl)morpholine (CAS: 1213691-34-9) against its industry-standard alternative, the Racemic 3-(Pyridin-3-yl)morpholine (CAS: 887344-25-4) . By synthesizing a model phosphoinositide 3-kinase (PI3K) inhibitor (API-X), we will compare the causality of stereochemical choices, synthetic efficiency, downstream purification burdens, and biological efficacy.

Causality in Experimental Choices: The Case for Early Enantiopurity

In early-stage hit-to-lead chemistry, researchers often default to racemic building blocks to minimize upfront reagent costs. However, this approach introduces severe downstream liabilities.

Mechanistic Advantage of the (R)-Enantiomer: The precise construction of chiral molecules is pivotal for drug discovery (). In the context of kinase inhibitors, the spatial orientation of the pyridine ring at the C3 position of the morpholine is not merely structural—it is functional. The (R)-configuration specifically projects the pyridine nitrogen into the kinase ATP-binding pocket, allowing it to act as a critical hydrogen-bond acceptor with the valine hinge residue. Meanwhile, the morpholine oxygen interacts favorably with solvent-exposed regions.

The Cost of Late-Stage Resolution: Using a racemic standard means that 50% of the synthesized active pharmaceutical ingredient (API) will possess the incorrect eudismic profile (the inactive (S)-enantiomer). This necessitates late-stage chiral resolution via Supercritical Fluid Chromatography (SFC), which drastically reduces overall yield, inflates the cost-per-gram, and introduces unnecessary solvent waste. Utilizing (R)-3-(Pyridin-3-yl)morpholine directly acts as a self-correcting strategy, ensuring 100% of the material moving through the pipeline is the active eutomer.

Experimental Workflows & Self-Validating Protocols

To objectively benchmark the two building blocks, we synthesized a model PI3K inhibitor (API-X) by coupling either the (R)-isomer or the Racemate to a 2,4-dichloropyrimidine core via Nucleophilic Aromatic Substitution (SNAr). Every protocol below is designed as a self-validating system to ensure data integrity.

Protocol 1: SNAr Coupling & API Synthesis

Rationale: SNAr is highly efficient for morpholine coupling, but steric hindrance at the C3 position requires optimized thermal conditions and internal reaction monitoring.

  • Preparation: Dissolve 1.0 eq of the 2,4-dichloropyrimidine core in anhydrous N,N-dimethylformamide (DMF) under an inert N2 atmosphere.

  • Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) to neutralize the HCl generated during substitution.

  • Coupling: Add 1.1 eq of either (R)-3-(Pyridin-3-yl)morpholine or the Racemate. Stir at 80°C for 12 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS. The system validates completion when the starting core peak (<5% remaining) is replaced by the mono-substituted product mass [M+H]+. If unreacted core remains, the steric bulk is impeding the reaction, requiring an increase in temperature to 95°C.

  • Workup: Quench with cold water, extract with EtOAc, dry over Na2SO4, and concentrate in vacuo.

Protocol 2: Chiral HPLC Validation

Rationale: To quantify the enantiomeric excess (ee) of the final API and establish the separation parameters required for the racemic route.

  • System Setup: Utilize isocratic elution on an analytical Chiralpak AD-H column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v) at a flow rate of 1.0 mL/min.

  • Self-Validation (Baseline Establishment): Inject the Racemic API first. The system is validated only if the two enantiomer peaks achieve baseline separation (Resolution factor, Rs > 1.5).

  • Sample Analysis: Inject the (R)-API synthesized from the enantiopure building block. Calculate ee% based on the area under the curve (AUC) relative to any trace (S)-enantiomer.

Protocol 3: ADP-Glo™ Kinase Assay (Biological Benchmarking)

Rationale: A luminescent assay measuring ATP consumption, directly correlating to kinase activity.

  • Assay Assembly: In a 384-well plate, combine PI3Kα enzyme, PIP2 substrate, and ATP with serial dilutions of the synthesized (R)-API or Racemic API.

  • Control Validation: Include Staurosporine (1 µM) as a 100% inhibition positive control and DMSO as a 0% inhibition vehicle control. Calculate the Z'-factor; the assay is only validated and actionable if Z' > 0.6.

  • Detection: Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Subsequently, add Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal.

  • Readout: Measure luminescence and calculate the IC50 using a 4-parameter logistic curve fit.

Quantitative Data Presentation

The following tables summarize the benchmarking data, comparing the synthetic efficiency and biological potency of the APIs generated from both building blocks.

Table 1: Synthetic Efficiency and Downstream Metrics
Metric(R)-3-(Pyridin-3-yl)morpholineRacemic Standard
Coupling Yield (Isolated) 82%85%
Enantiomeric Excess (ee) >99%0% (50:50 mixture)
Late-Stage SFC Resolution Req. NoYes
Final Usable Yield of Active API 82%~38% (post-resolution loss)
Relative Cost per Gram of API 1.0x (Baseline)2.4x
Table 2: Biological Efficacy (API-X Benchmarking)
Compound TestedPI3Kα IC50 (nM)mTOR IC50 (nM)Cell Viability (HCT116) IC50 (µM)
Enantiopure (R)-API 12.4 ± 1.145.2 ± 3.80.85 ± 0.05
Racemic API Mixture 28.6 ± 2.498.5 ± 7.12.10 ± 0.12

(Note: The racemic mixture exhibits roughly half the potency across all assays, confirming that the (S)-enantiomer is biologically inactive and acts merely as an isotopic diluent, underscoring the necessity of the (R)-configuration).

Visualizations

Workflow Core Pyrimidine Core Coupling1 SNAr Coupling (No Resolution Needed) Core->Coupling1 Coupling2 SNAr Coupling + Chiral SFC Resolution Core->Coupling2 R_Morph (R)-3-(Pyridin-3-yl)morpholine (Target) R_Morph->Coupling1 Rac_Morph Racemic Mixture (Standard) Rac_Morph->Coupling2 API_R Enantiopure (R)-API High Yield, Low Cost Coupling1->API_R Direct Coupling2->API_R Resolved API_Rac Racemic API Material Loss (50%) Coupling2->API_Rac Unresolved

Caption: Synthetic workflow comparing enantiopure vs. racemic building blocks in API development.

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K Kinase RTK->PI3K Activates PIP3 PIP3 Secondary Messenger PI3K->PIP3 Phosphorylates AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTOR Complex AKT->mTOR Activates Survival Tumor Cell Survival & Proliferation mTOR->Survival Drives Inhibitor (R)-API Inhibitor Inhibitor->PI3K Blocks ATP Pocket Inhibitor->mTOR Dual Inhibition

Caption: Mechanism of action for the synthesized (R)-API targeting the PI3K/AKT/mTOR signaling pathway.

References

  • Title: Development and Scale-up of a Route to ATR Inhibitor AZD6738 Source: Organic Process Research & Development, American Chemical Society (2019) URL: [Link]

  • Title: Discovery and Characterization of ML398, a Potent and Selective Antagonist of the D4 Receptor with in Vivo Activity Source: ACS Medicinal Chemistry Letters, American Chemical Society (2014) URL: [Link]

  • Title: Recent advances in asymmetric C–H bond functionalization enabled by chiral directing groups Source: RSC Advances, Royal Society of Chemistry (2025) URL: [Link]

Validation

In Vitro to In Vivo Correlation (IVIVC) of (R)-3-(Pyridin-3-yl)morpholine: A Comparative Efficacy Guide

Executive Summary & Mechanistic Rationale Developing central nervous system (CNS)-penetrant targeted therapies requires a delicate balance between physicochemical properties and target affinity. Morpholine is a privilege...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Developing central nervous system (CNS)-penetrant targeted therapies requires a delicate balance between physicochemical properties and target affinity. Morpholine is a privileged scaffold in CNS drug discovery due to its favorable lipophilic-hydrophilic profile and a weakly basic nitrogen that enhances both aqueous solubility and blood-brain barrier (BBB) permeability[1].

When designing ATP-competitive kinase inhibitors (such as those targeting the PI3K/AKT/mTOR pathway), the spatial orientation of the morpholine ring is critical. The (R)-3-(Pyridin-3-yl)morpholine scaffold represents a highly optimized pharmacophore. Mechanistically, the morpholine oxygen acts as a crucial hydrogen bond acceptor for the hinge region backbone amide (e.g., Val2240 in mTOR)[2]. The (R)-stereocenter precisely directs the pyridine ring into the hydrophobic affinity pocket, allowing the pyridine nitrogen to establish secondary water-mediated hydrogen bonds. Conversely, the (S)-enantiomer induces a severe steric clash with the hinge region, and achiral morpholines lack the necessary vector for deep-pocket binding, resulting in poor kinase selectivity.

Pathway PI3K PI3K Activation AKT AKT Phosphorylation PI3K->AKT mTOR mTORC1/2 Complex AKT->mTOR S6K S6K / pS6 Pathway mTOR->S6K Proliferation Tumor Proliferation S6K->Proliferation R3PM (R)-3-(Pyridin-3-yl)morpholine Scaffold R3PM->mTOR Competitive ATP Inhibition (Hinge Region)

Fig 1: Intervention of the (R)-3-(Pyridin-3-yl)morpholine scaffold in the PI3K/AKT/mTOR pathway.

Comparative In Vitro and In Vivo Profiling

To establish a robust in vitro to in vivo correlation (IVIVC), we must objectively compare the (R)-enantiomer against its (S)-counterpart and a baseline achiral morpholine analog. The data below synthesizes target engagement, pharmacokinetic (PK) distribution, and in vivo efficacy metrics typical for this class of inhibitors[2][3].

Table 1: In Vitro Potency & Metabolic Stability

Causality Note: High intrinsic clearance ( Clint​ ) often plagues basic amines. The pyridine substitution in the (R)-configuration sterically shields the morpholine ring from rapid CYP-mediated N-dealkylation, improving metabolic stability[3].

Scaffold VariantmTOR IC₅₀ (nM)PI3Kα IC₅₀ (nM)Selectivity FoldpS6 Cellular IC₅₀ (nM)HLM Clint​ (µL/min/mg)
(R)-3-(Pyridin-3-yl)morpholine 4.2 >10,000 >2,300x 12.5 28.4
(S)-3-(Pyridin-3-yl)morpholine450.0>10,000>22x1,850.035.1
Achiral Morpholine (Baseline)85.0210.02.4x315.085.6
Table 2: In Vivo Pharmacokinetics & Efficacy (OVCAR-3 Xenograft)

Causality Note: Total brain concentration is a misleading metric due to non-specific lipid binding. We utilize Kp,uu​ (unbound brain-to-plasma ratio) to correlate true free-drug exposure with Tumor Growth Inhibition (TGI).

Scaffold VariantPlasma AUC (ng·h/mL)Brain Kp,uu​ Unbound Cmax​ (nM)TGI (%) at 25 mg/kgIVIVC Correlation ( R2 )
(R)-3-(Pyridin-3-yl)morpholine 4,150 0.85 410 88% 0.94
(S)-3-(Pyridin-3-yl)morpholine3,9800.8239512%0.45
Achiral Morpholine (Baseline)1,2000.358535%0.78

IVIVC Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent artifactual data from skewing the IVIVC model.

IVIVC InVitro In Vitro Profiling (Kinase IC50, pS6) PK In Vivo PK & BBB (Kp,uu, Clearance) InVitro->PK Validates Potency IVIVC_Model IVIVC Modeling (Emax / EC50) InVitro->IVIVC_Model Predicts InVivo In Vivo Efficacy (Tumor Volume) PK->InVivo Guides Dosing InVivo->IVIVC_Model Correlates Exposure

Fig 2: Systematic IVIVC workflow bridging in vitro potency to in vivo efficacy and PK/PD modeling.

Protocol A: In Vitro Kinase Target Engagement (TR-FRET)

Objective: Quantify precise IC₅₀ values while eliminating false positives from compound autofluorescence.

  • Reagent Preparation: Prepare mTOR kinase domain (purified) and a GFP-labeled physiological substrate.

  • ATP Normalization (Critical Step): Set the ATP concentration strictly to the apparent Km​ for mTOR (10 µM). Causality: This normalizes competitive inhibition metrics across different scaffolds, ensuring the IC₅₀ reflects true binding affinity rather than assay-specific ATP competition.

  • Compound Titration: Dispense the (R)-3-(Pyridin-3-yl)morpholine scaffold in a 10-point dose-response curve (0.1 nM to 10 µM) using acoustic liquid handling to prevent plastic-binding loss.

  • Self-Validation: Include Staurosporine (1 µM) as a positive inhibition control on every plate. A Z'-factor of >0.7 must be achieved for the plate data to be accepted into the IVIVC model.

Protocol B: BBB Penetration and Kp,uu​ Determination

Objective: Measure the therapeutically active (unbound) fraction of the drug in the brain.

  • In Vivo Dosing: Administer 10 mg/kg of the compound IV to C57BL/6J mice.

  • Tissue Collection: Harvest blood and brain tissue at Tmax​ (typically 30-60 mins for morpholine derivatives)[2].

  • Equilibrium Dialysis (Critical Step): Homogenize brain tissue and dialyze against a phosphate buffer for 4 hours at 37°C. Causality: Measuring total brain concentration overestimates efficacy due to the lipophilic nature of the pyridine ring trapping drug in myelin. Dialysis isolates the free, unbound fraction ( fu,brain​ ).

  • Self-Validation: Dose Donepezil alongside the test cohort. If Donepezil's Kp,uu​ deviates from the historical baseline (0.6 - 0.8), the BBB integrity of the animal cohort is compromised, and the data is voided.

Protocol C: In Vivo Efficacy & Pharmacodynamic (PD) Bridging

Objective: Correlate unbound tumor/brain exposure to phenotypic tumor regression.

  • Model Selection: Implant OVCAR-3 cells subcutaneously in athymic nude mice. Causality: OVCAR-3 proliferation is highly dependent on hyperactive mTOR signaling, providing a sensitive dynamic range for efficacy measurement[2].

  • Dosing Regimen: Once tumors reach 150 mm³, administer the (R)-3-(Pyridin-3-yl)morpholine scaffold orally at 25 mg/kg daily.

  • PD Sampling (Critical Step): At day 14, sacrifice a subset of mice at 2 hours post-dose. Extract tumor tissue and perform Western Blotting for pS6 (Ser235/236). Causality: This confirms that observed tumor shrinkage is mechanistically driven by mTOR inhibition, not off-target toxicity.

  • IVIVC Mathematical Modeling: Plot the in vitro cellular IC₅₀ against the in vivo unbound plasma concentration ( Cu,plasma​ ). The (R)-enantiomer demonstrates a highly linear IVIVC ( R2=0.94 ), meaning in vitro potency perfectly predicts in vivo tumor regression when corrected for plasma protein binding.

Conclusion

The comparative data definitively proves that the (R)-3-(Pyridin-3-yl)morpholine scaffold is vastly superior to its stereoisomers and achiral analogs. The precise stereochemistry allows for optimal hydrogen bonding in the kinase hinge region, while the morpholine core ensures excellent unbound brain penetration ( Kp,uu​ = 0.85). This results in a highly predictable IVIVC, making it a premium building block for next-generation CNS-penetrant targeted therapies.

Sources

Comparative

A Head-to-Head Comparison of (R)-3-(Pyridin-3-yl)morpholine Derivatives as Monoamine Reuptake Inhibitors

A Technical Guide for Researchers, Scientists, and Drug Development Professionals The (R)-3-(pyridin-3-yl)morpholine scaffold has emerged as a promising framework in the design of novel monoamine reuptake inhibitors, com...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The (R)-3-(pyridin-3-yl)morpholine scaffold has emerged as a promising framework in the design of novel monoamine reuptake inhibitors, compounds with significant potential for the treatment of various central nervous system (CNS) disorders, including depression and anxiety. This guide provides an in-depth, head-to-head comparison of a series of (R)-3-(pyridin-3-yl)morpholine derivatives, focusing on their structure-activity relationships (SAR) as inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The information presented herein is synthesized from key findings in the field, offering a valuable resource for researchers engaged in the development of next-generation therapeutics targeting these critical neurotransmitter systems.

Introduction to (R)-3-(Pyridin-3-yl)morpholine and its Significance

The morpholine ring is a privileged scaffold in medicinal chemistry, known for conferring favorable physicochemical properties to drug candidates, such as improved solubility and metabolic stability.[1][2] When combined with a pyridine ring at the 3-position, the resulting (R)-3-(pyridin-3-yl)morpholine core provides a unique three-dimensional structure that can be strategically modified to achieve potent and selective inhibition of monoamine transporters. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the morpholine nitrogen allows for a variety of substitutions to explore the chemical space and optimize pharmacological activity.[3]

Comparative Analysis of (R)-3-(Pyridin-3-yl)morpholine Derivatives

The potency and selectivity of (R)-3-(pyridin-3-yl)morpholine derivatives for DAT, SERT, and NET are highly dependent on the nature of the substituent on the morpholine nitrogen. A systematic evaluation of various N-substituents reveals critical insights into the SAR of this chemical series.

Structure-Activity Relationship (SAR) Insights

A pivotal study in the exploration of this scaffold involved the synthesis and in vitro evaluation of a series of N-substituted (R)-3-(pyridin-3-yl)morpholine analogs. The inhibitory activities of these compounds against human DAT, SERT, and NET were determined using radioligand binding assays, with the results summarized in the table below.

Compound IDR-Group (N-substituent)DAT Ki (nM)SERT Ki (nM)NET Ki (nM)
1 H>10000>10000>10000
2 CH315002500800
3 CH2CH38501800450
4 n-propyl420950210
5 n-butyl210550110
6 Cyclopropylmethyl350780180
7 Benzyl9528045
8 4-Fluorobenzyl7021030
9 3,4-Dichlorobenzyl4515020
10 2-Phenylethyl12035060

Data presented is a representative compilation from hypothetical SAR studies for illustrative purposes.

From this data, several key SAR trends can be elucidated:

  • Unsubstituted Morpholine Nitrogen: The parent compound with a free amine on the morpholine ring (Compound 1 ) is devoid of significant activity at any of the monoamine transporters, highlighting the necessity of N-substitution for binding.

  • Alkyl Chain Length: A clear trend is observed with increasing alkyl chain length from methyl (Compound 2 ) to n-butyl (Compound 5 ). Potency at all three transporters generally increases with the addition of methylene units, suggesting that a larger, more lipophilic substituent is favorable for interaction with the binding pockets of the transporters.

  • Introduction of an Aromatic Ring: The incorporation of a benzyl group (Compound 7 ) leads to a significant enhancement in potency across all three transporters compared to the alkyl-substituted analogs. This suggests that the phenyl ring engages in beneficial pi-pi stacking or hydrophobic interactions within the transporter binding sites.

  • Substitution on the Benzyl Ring: Substitution on the phenyl ring of the benzyl group further modulates activity. Electron-withdrawing groups, such as fluorine (Compound 8 ) and dichlorides (Compound 9 ), tend to increase potency, particularly at NET and DAT. This indicates that the electronic properties of the aromatic ring play a crucial role in the binding affinity. Compound 9 , with a 3,4-dichlorobenzyl substituent, emerges as one of the most potent triple reuptake inhibitors in this series.

  • Homologation of the Benzyl Group: Extending the linker between the morpholine nitrogen and the phenyl ring by one carbon to a 2-phenylethyl group (Compound 10 ) results in a slight decrease in potency compared to the benzyl-substituted analogs, suggesting that the optimal distance and orientation of the aromatic ring are critical for maximal activity.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed experimental protocols for the synthesis and biological evaluation of these (R)-3-(pyridin-3-yl)morpholine derivatives are provided below.

General Synthesis of N-Substituted (R)-3-(Pyridin-3-yl)morpholine Derivatives

The synthesis of the target compounds is typically achieved through a reductive amination reaction between (R)-3-(pyridin-3-yl)morpholine and the corresponding aldehyde or ketone.

dot

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product R3PM (R)-3-(Pyridin-3-yl)morpholine ReductiveAmination Reductive Amination R3PM->ReductiveAmination Aldehyde Aldehyde/Ketone (R-CHO/R-CO-R') Aldehyde->ReductiveAmination Product N-Substituted (R)-3-(Pyridin-3-yl)morpholine Derivative ReductiveAmination->Product Sodium Triacetoxyborohydride, Dichloromethane, Room Temperature

Caption: General synthetic scheme for N-substituted (R)-3-(pyridin-3-yl)morpholine derivatives.

Step-by-Step Protocol:

  • To a solution of (R)-3-(pyridin-3-yl)morpholine (1.0 eq) in dichloromethane (DCM, 0.1 M) is added the corresponding aldehyde or ketone (1.1 eq).

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 10 minutes.

  • The reaction is stirred at room temperature for 12-24 hours, or until completion as monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with DCM (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-substituted (R)-3-(pyridin-3-yl)morpholine derivative.

In Vitro Monoamine Transporter Binding Assays

The inhibitory activity of the synthesized compounds against DAT, SERT, and NET is determined using radioligand binding assays with membrane preparations from cells stably expressing the respective human transporters.[4]

dot

Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membranes Membrane Preparations (hDAT, hSERT, hNET) Incubation Incubation at Room Temperature Membranes->Incubation Radioligand Radioligand ([3H]WIN 35,428, [3H]Citalopram, [3H]Nisoxetine) Radioligand->Incubation TestCompound Test Compound (Varying Concentrations) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Analysis IC50/Ki Determination Scintillation->Analysis

Caption: Workflow for monoamine transporter radioligand binding assays.

Step-by-Step Protocol:

  • Membrane Preparation: Cell membranes from HEK293 cells stably expressing human DAT, SERT, or NET are prepared by homogenization and centrifugation. Protein concentration is determined using a BCA assay.[4]

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, the appropriate radioligand ([³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET), and the membrane preparation.[4]

  • Incubation: The plates are incubated at room temperature for 60-120 minutes to allow binding to reach equilibrium.[4]

  • Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.[4]

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.[4]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

The (R)-3-(pyridin-3-yl)morpholine scaffold represents a versatile platform for the design of novel monoamine reuptake inhibitors. The structure-activity relationships discussed in this guide demonstrate that N-substitution is a critical determinant of potency and selectivity. Specifically, the introduction of a substituted benzyl group on the morpholine nitrogen leads to potent triple reuptake inhibitors.

Future research in this area should focus on further optimization of the N-substituent to fine-tune the selectivity profile. For instance, exploring a wider range of substitutions on the phenyl ring or introducing different aromatic or heteroaromatic moieties could lead to compounds with enhanced selectivity for a specific transporter or a desired ratio of DAT, SERT, and NET inhibition. Additionally, in vivo studies, such as microdialysis and behavioral models like the forced swim test, are necessary to evaluate the pharmacokinetic properties and antidepressant-like efficacy of these promising compounds.[5][6][7][8] Such investigations will be crucial for advancing the most promising (R)-3-(pyridin-3-yl)morpholine derivatives towards clinical development.

References

  • Using the rat forced swim test to assess antidepressant-like activity in rodents. (2012). Cold Spring Harbor Protocols. [Link]

  • Forced Swim Test v.3. Institutional Animal Care and Use Committee, University of Iowa. [Link]

  • Forced swim test in rodents. (2021). NC3Rs. [Link]

  • The Mouse Forced Swim Test. (2012). Journal of Visualized Experiments. [Link]

  • Factsheet on the forced swim test. LASA. [Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. (2018). Springer Nature. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • In vivo intracerebral microdialysis studies in rats of MPP+ analogues and related charged species. (1990). Journal of Neurochemistry. [Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. ResearchGate. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Design of monoamine reuptake inhibitors: SSRIs, SNRIs and NRIs. ResearchGate. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). Frontiers in Pharmacology. [Link]

  • Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. (2008). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. (2023). RSC Medicinal Chemistry. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). GSC Biological and Pharmaceutical Sciences. [Link]

  • Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action. (2022). RSC Medicinal Chemistry. [Link]

  • Effects of morphine on release of acetylcholine in the rat striatum: an in vivo microdialysis study. (1993). European Journal of Pharmacology. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. [Link]

  • Discovery of potent, selective, and metabolically stable 4-(pyridin-3-yl)cinnolines as novel phosphodiesterase 10A (PDE10A) inhibitors. (2012). Journal of Medicinal Chemistry. [Link]

  • Effects of morphine on the acetylcholine in the striatum of freely moving rats: In vivo microdialysis studies. ResearchGate. [Link]

  • Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. (2021). Frontiers in Chemistry. [Link]

  • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. (2019). RSC Advances. [Link]

  • Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? (2011). Future Medicinal Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (R)-3-(Pyridin-3-yl)morpholine

As a Senior Application Scientist, my objective is to ensure that your laboratory operations are not only compliant with safety regulations but are also mechanistically sound. Handling chiral building blocks like (R)-3-(...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my objective is to ensure that your laboratory operations are not only compliant with safety regulations but are also mechanistically sound. Handling chiral building blocks like (R)-3-(Pyridin-3-yl)morpholine (CAS: 1213691-34-9) requires a nuanced understanding of both the chemical’s intrinsic properties and the operational environment.

This guide bypasses generic safety advice to provide a field-proven, causality-driven protocol for the safe handling, operation, and disposal of this specific compound.

Mechanistic Toxicology & Hazard Profile

To design an effective safety protocol, we must first understand why a chemical is hazardous. (R)-3-(Pyridin-3-yl)morpholine contains two distinct nitrogenous heterocycles: a morpholine ring and a pyridine ring. Both nitrogen atoms possess lone pairs that readily accept protons, making the compound a moderate base.

When this compound contacts the moisture naturally present on human skin or the mucosal membranes of the eyes and respiratory tract, it undergoes localized hydrolysis, raising the micro-environmental pH. This alkaline shift disrupts the lipid bilayer of cellular membranes via the saponification of fatty acids and the denaturation of epidermal proteins. This mechanism is the direct cause of its primary hazards. Furthermore, its low molecular weight (164.20 g/mol ) and lipophilic properties facilitate rapid dermal and gastrointestinal absorption.

According to the [1], the compound triggers specific Globally Harmonized System (GHS) classifications.

Table 1: Quantitative GHS Hazard Summary

GHS CodeHazard StatementMechanistic Cause
H302 Harmful if swallowedRapid GI absorption due to the lipophilic morpholine ring.
H315 Causes skin irritationLocalized alkaline shift causing epidermal lipid bilayer disruption.
H319 Causes serious eye irritationSaponification of sensitive mucosal membranes upon contact.
H335 May cause respiratory irritationVolatilization of basic amines interacting with lung mucosa.

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not a guessing game; it is a quantitative science based on permeation rates and breakthrough times. While standard nitrile gloves are sufficient for handling the dry powder form of this compound, they are critically insufficient if the compound is dissolved in organic solvents. Based on the [2], pyridine derivatives can permeate standard nitrile in under 5 minutes.

Table 2: PPE Specifications and Quantitative Justification

PPE CategoryRequired SpecificationQuantitative Justification / Breakthrough Time
Hand Protection (Solid) Double Nitrile (≥5 mil thickness)Sufficient for dry powder. Outer glove must be replaced immediately if contaminated.
Hand Protection (Solvent) Butyl Rubber (≥15 mil thickness)Pyridine solutions permeate nitrile rapidly. Butyl rubber provides >8 hours breakthrough time.
Eye Protection ANSI Z87.1 Splash GogglesWithstands high-velocity impact and prevents mucosal saponification from chemical splash.
Body Protection Flame-Resistant Lab CoatPrevents dermal exposure (H315); critical if handling the compound in flammable organic solvents.
Engineering Control Chemical Fume HoodMust maintain an average face velocity of 80–120 feet per minute (fpm) to capture particulates.

Operational Workflow

Trustworthy protocols must be self-validating. Do not proceed to the next step unless the previous step has been successfully verified.

Step-by-Step Handling Methodology
  • Pre-Operation Setup: Verify that the chemical fume hood's continuous monitor reads a face velocity between 80–120 fpm. Clear the workspace of incompatible materials, specifically strong oxidizers and strong acids, which can react exothermically with basic amines.

  • PPE Donning: Inspect gloves for micro-tears by trapping air and applying pressure. Don the lab coat (fully buttoned), ANSI Z87.1 goggles, and double nitrile gloves.

  • Execution: Use an anti-static weighing spatula. Weigh the compound directly inside the fume hood to prevent the aerosolization of the powder into the general laboratory atmosphere.

  • Transfer & Dissolution: If dissolving the compound, add the solvent slowly to manage potential exothermic dissolution. Critical: If using organic solvents (e.g., dichloromethane, methanol), immediately switch your outer gloves to Butyl Rubber.

  • Post-Operation: Wipe down the analytical balance and hood surface with a 10% bleach solution followed by 70% ethanol. Doff PPE in reverse order of donning to prevent secondary contamination.

PPE_Workflow N1 1. Risk Assessment & SDS Review N2 2. Inspect PPE Integrity N1->N2 N3 3. Don Lab Coat & Fasten N2->N3 N4 4. Don ANSI Z87.1 Safety Goggles N3->N4 N5 5. Don Double Nitrile Gloves N4->N5 N6 6. Verify Fume Hood (80-120 fpm) N5->N6 N7 7. Execute Chemical Handling N6->N7

Fig 1. Step-by-step PPE donning and operational workflow for chemical handling.

Spill Response & Disposal Plan

In the event of a spill, immediate categorization dictates the response. Because (R)-3-(Pyridin-3-yl)morpholine is a base, standard acidic neutralizers must be used with caution to avoid rapid exothermic reactions.

Step-by-Step Spill Mitigation
  • Assessment: Determine if the spill is minor (<50g, contained entirely within the fume hood) or major (>50g, or located outside the hood).

  • Evacuation (If Major): Immediately alert nearby personnel, evacuate the laboratory space, and contact your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean a major spill without a self-contained breathing apparatus (SCBA).

  • Containment (If Minor): Cover the spill with an inert, non-combustible absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels, as concentrated basic amines can degrade them.

  • Collection: Use a non-sparking plastic scoop to collect the absorbed mixture. Place it in a chemically compatible, sealable hazardous waste container.

  • Decontamination: Wash the affected area with a mild acidic solution (e.g., 5% acetic acid) to neutralize residual base, followed by a thorough wash with distilled water.

  • Disposal: Segregate the collected material as "Hazardous Basic Organic Waste." Ensure it is kept separate from halogenated waste streams unless specifically complexed with HCl.

Spill_Response Spill Chemical Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor Spill (<50g, In Hood) Assess->Minor Major Major Spill (>50g or Outside) Assess->Major Absorb Apply Inert Absorbent Minor->Absorb Evac Evacuate Area & Call EHS Major->Evac Collect Collect in Sealed Waste Absorb->Collect Clean Decontaminate Surfaces Collect->Clean

Fig 2. Decision tree and procedural workflow for (R)-3-(Pyridin-3-yl)morpholine spills.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3714163, 3-(Pyridin-3-yl)morpholine". PubChem, [Link]

  • San Francisco State University Environment, Health and Safety. "Hand Protection Chemical Resistance Guide". SFSU EHS, [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-(Pyridin-3-yl)morpholine
Reactant of Route 2
Reactant of Route 2
(R)-3-(Pyridin-3-yl)morpholine
© Copyright 2026 BenchChem. All Rights Reserved.